molecular formula C37H64O11 B15581224 Kijimicin

Kijimicin

货号: B15581224
分子量: 684.9 g/mol
InChI 键: DQQFPJYHEYSNAS-PISFWFNFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Kijimicin is a heterocyclic fatty acid.
(2S,3S,4S)-4-[(2S,5S,7S,8S,9R,10R)-2-[(2S,5R)-5-[(2R,3R,5R)-5-[(2R,3R,5S)-2-hydroxy-5-[(1R)-1-hydroxypropyl]-3,5-dimethyloxolan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-9-methoxy-8,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-3-methoxy-2-methylpentanoic acid has been reported in Actinomadura with data available.
from Actinomadura sp. M1215-NF3;  inhibitor of human immunodeficiency virus in acutely & chronically infected cells;  structure given in first

属性

分子式

C37H64O11

分子量

684.9 g/mol

IUPAC 名称

(2S,3S,4S)-4-[(2S,5S,7S,8S,9R,10R)-2-[(2S,5R)-5-[(2R,3R,5R)-5-[(2R,3R,5S)-2-hydroxy-5-[(1R)-1-hydroxypropyl]-3,5-dimethyloxolan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-9-methoxy-8,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-3-methoxy-2-methylpentanoic acid

InChI

InChI=1S/C37H64O11/c1-12-27(38)35(9)18-20(3)37(41,48-35)28-17-19(2)32(44-28)34(8)15-13-25(45-34)26-14-16-36(46-26)24(7)31(43-11)22(5)30(47-36)21(4)29(42-10)23(6)33(39)40/h19-32,38,41H,12-18H2,1-11H3,(H,39,40)/t19-,20-,21+,22-,23+,24-,25+,26+,27-,28-,29+,30-,31-,32-,34-,35+,36-,37-/m1/s1

InChI 键

DQQFPJYHEYSNAS-PISFWFNFSA-N

产品来源

United States

Foundational & Exploratory

The Intricate Architecture of Kijimicin: A Technical Guide to a Potent Spirotetronate Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the chemical structure, biological activities, and experimental protocols of the potent antibiotic Kijimicin has been compiled for researchers, scientists, and drug development professionals. This document provides an in-depth look at this complex natural product, offering valuable data and methodologies for further investigation and potential therapeutic applications.

This compound, also known as Kijanimicin, is a noteworthy member of the spirotetronate class of antibiotics, produced by the actinomycete Actinomadura kijaniata.[1] Its intricate molecular architecture and broad spectrum of biological activities, including antibacterial, antimalarial, and antitumor properties, make it a subject of significant scientific interest.[1][2][3]

Chemical Structure and Physicochemical Properties

The chemical structure of this compound has been elucidated through a combination of chemical degradation, advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), and X-ray crystallography.[4] The molecule, with the chemical formula C₆₇H₁₀₀N₂O₂₄, is characterized by a complex pentacyclic spirotetronate core.[1] This core is elaborately decorated with four L-digitoxose sugar units and a rare nitro sugar moiety known as D-kijanose (2,3,4,6-tetradeoxy-4-(methylcarbamyl)-3-C-methyl-3-nitro-D-xylo-hexopyranose).[1]

PropertyValueSource
Chemical FormulaC₆₇H₁₀₀N₂O₂₄[1]
Molecular Weight1317.51 g/mol MedchemExpress
CAS Number78798-08-0Santa Cruz Biotechnology
AppearanceWhite crystalline solidInferred from isolation protocols

Biological Activity

This compound has demonstrated a wide range of biological activities, making it a promising candidate for further drug development.

ActivityTarget Organism/Cell LineQuantitative DataSource
AntibacterialGram-positive bacteria, AnaerobesMIC values not explicitly found in searches[1][2]
AntimalarialPlasmodium falciparumIC₅₀ values not explicitly found in searches[1]
AntitumorLeukemia P388, Melanoma B16Specific IC₅₀ values not explicitly found in searches[3]

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth of Actinomadura kijaniata is a multi-step process involving extraction and chromatographic separation.

1. Fermentation:

  • Actinomadura kijaniata (SCC 1256) is cultured in a suitable fermentation medium under controlled conditions to promote the production of the antibiotic complex.

2. Extraction:

  • The fermentation broth is subjected to solvent extraction to separate the antibiotic complex from the aqueous phase.

3. Chromatographic Purification:

  • The crude extract, containing this compound and minor components, is further purified using column chromatography and/or preparative high-pressure liquid chromatography (HPLC) to yield pure this compound.[2]

Structure Elucidation Workflow

The determination of this compound's complex structure involves a systematic workflow:

G cluster_extraction Isolation & Purification cluster_analysis Structural Analysis cluster_elucidation Structure Elucidation Fermentation Fermentation of Actinomadura kijaniata Extraction Solvent Extraction Fermentation->Extraction Chromatography Column & HPLC Purification Extraction->Chromatography Spectroscopy Spectroscopic Analysis (NMR, Mass Spectrometry) Chromatography->Spectroscopy Degradation Chemical Degradation Chromatography->Degradation Crystallography X-ray Crystallography Chromatography->Crystallography FinalStructure Final Chemical Structure of this compound Spectroscopy->FinalStructure Degradation->FinalStructure Crystallography->FinalStructure

A flowchart illustrating the workflow for the structure elucidation of this compound.
Biological Activity Assays

Standard protocols are employed to evaluate the biological activity of this compound.

Antibacterial Activity (MIC Determination):

  • Method: Broth microdilution method.

  • Procedure:

    • Prepare a series of twofold dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the test bacterium.

    • Incubate the plates at an appropriate temperature and duration.

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that visibly inhibits bacterial growth.

Antimalarial Activity (IC₅₀ Determination):

  • Method: SYBR Green I-based fluorescence assay.

  • Procedure:

    • Culture Plasmodium falciparum in human red blood cells.

    • Expose the parasite culture to a range of this compound concentrations in a 96-well plate.

    • After a set incubation period, lyse the red blood cells and add SYBR Green I dye, which intercalates with parasite DNA.

    • Measure fluorescence to quantify parasite growth.

    • The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of growth inhibition against the drug concentration.

Antitumor Activity (IC₅₀ Determination):

  • Method: MTT assay.

  • Procedure:

    • Seed cancer cell lines (e.g., Leukemia P388, Melanoma B16) in a 96-well plate and allow them to adhere.

    • Treat the cells with various concentrations of this compound.

    • After incubation, add MTT solution to each well. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilize the formazan crystals and measure the absorbance.

    • The IC₅₀ value is determined as the drug concentration that reduces cell viability by 50% compared to untreated controls.

Proposed Mechanism of Action

While the exact molecular targets are still under investigation, a proposed mechanism of action for this compound's antiparasitic activity against Toxoplasma gondii involves the disruption of mitochondrial function.

G This compound This compound Treatment Ionic_Gradients Disruption of Ionic Gradients This compound->Ionic_Gradients Mito_Potential Decreased Mitochondrial Membrane Potential (ΔΨm) This compound->Mito_Potential ROS Generation of Reactive Oxygen Species (ROS) This compound->ROS Mito_Dysfunction Mitochondrial Dysfunction Ionic_Gradients->Mito_Dysfunction Mito_Potential->Mito_Dysfunction ROS->Mito_Dysfunction Parasite_Death Parasite Death Mito_Dysfunction->Parasite_Death

Proposed mechanism of action of this compound against parasites.

This technical guide serves as a foundational resource for the scientific community, providing a centralized repository of information on this compound. The detailed structural information and experimental protocols are intended to facilitate further research into this promising antibiotic and its potential therapeutic applications.

References

The Ionophore Kijimicin: A Potent Anti-Toxoplasma Agent Targeting Mitochondrial Function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of Kijimicin (B1673642) Against Toxoplasma gondii

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toxoplasma gondii, an obligate intracellular protozoan parasite, is a globally prevalent pathogen capable of causing severe disease, particularly in immunocompromised individuals and during congenital infection. The current therapeutic options are limited and fraught with challenges, necessitating the exploration of novel antiparasitic agents. This compound, a polyether ionophore antibiotic, has emerged as a promising candidate with potent activity against T. gondii. This technical guide delineates the mechanism of action of this compound, focusing on its role as a disruptor of mitochondrial function in T. gondii. This document provides a comprehensive overview of the experimental data, detailed protocols for key assays, and visual representations of the underlying biological pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its anti-Toxoplasma effects by acting as an ionophore, a lipid-soluble molecule that binds to and transports ions across cell membranes. This activity fundamentally disrupts the ionic homeostasis of the parasite, with a pronounced impact on the mitochondrion, an organelle critical for energy production and parasite survival.

The primary mechanism unfolds through a cascade of events:

  • Disruption of Ionic Gradients: this compound facilitates the uncontrolled transport of cations across the parasite's membranes, including the inner mitochondrial membrane. This dissipates the essential electrochemical gradients that are vital for cellular processes.

  • Depolarization of Mitochondrial Membrane Potential (ΔΨm): The influx of ions into the mitochondrial matrix leads to a collapse of the mitochondrial membrane potential (ΔΨm).[1] This potential is the primary driving force for ATP synthesis.

  • Induction of Oxidative Stress: The disruption of the electron transport chain, a consequence of ΔΨm depolarization, results in the increased production and leakage of reactive oxygen species (ROS).[1]

  • Mitochondrial Dysfunction and Parasite Death: The combination of ΔΨm collapse and elevated ROS levels leads to severe mitochondrial damage, compromising ATP production and other essential mitochondrial functions. This culminates in parasite death.[1]

dot

This compound This compound Ionic_Gradients Disruption of Ionic Gradients This compound->Ionic_Gradients Mito_Potential Decreased Mitochondrial Membrane Potential (ΔΨm) Ionic_Gradients->Mito_Potential ROS Generation of Reactive Oxygen Species (ROS) Mito_Potential->ROS Mito_Dysfunction Mitochondrial Dysfunction Mito_Potential->Mito_Dysfunction ROS->Mito_Dysfunction Parasite_Death Parasite Death Mito_Dysfunction->Parasite_Death

Caption: Signaling pathway of this compound's action against T. gondii.

Quantitative Efficacy Data

The in vitro and in vivo efficacy of this compound against T. gondii has been quantified, demonstrating its potent antiparasitic activity. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of this compound Against Toxoplasma gondii

CompoundIC50 (Anti-Toxoplasma Activity)IC50 (Invasion Inhibition)
This compound45.6 ± 2.4 nM[2]216.6 ± 1.9 pM[2]
Monensin1.3 ± 1.8 nM[2]531.1 ± 1.9 pM[2]
Clindamycin238.5 ± 1.8 nM[2]Not Reported

Table 2: In Vivo Efficacy of this compound in a Murine Model of Acute Toxoplasmosis

Treatment Group (Dose)Survival Rate (30 days post-infection)
This compound (10 mg/kg/day)91.7%[2]
This compound (3 mg/kg/day)66.7%[2]
Control (Untreated)0% (all died within 18 days)[2]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound against T. gondii.

Parasite and Host Cell Culture
  • Toxoplasma gondii Strain: The RH strain of T. gondii is commonly used for these assays. Tachyzoites are maintained by serial passage in human foreskin fibroblasts (HFFs).

  • Host Cell Line: HFFs are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

In Vitro Anti-Toxoplasma Activity Assay (IC50 Determination)

This assay determines the concentration of a compound that inhibits parasite proliferation by 50%.

  • Cell Seeding: Seed HFFs into 96-well plates and grow to confluence.

  • Parasite Infection: Infect the HFF monolayer with freshly harvested T. gondii tachyzoites (e.g., using a multiplicity of infection - MOI - of 0.5).

  • Compound Treatment: After allowing the parasites to invade for 2-4 hours, replace the medium with fresh medium containing serial dilutions of this compound or control compounds.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • Quantification of Parasite Growth: Parasite proliferation can be quantified using various methods, such as:

    • Plaque Assay: For longer-term inhibition, where the formation of lytic plaques in the host cell monolayer is measured.

    • Reporter Gene Assay: Using parasite lines expressing reporter genes like β-galactosidase or luciferase. The enzymatic activity is measured as a proxy for parasite viability.

    • Fluorescence-based Assays: Using parasites expressing fluorescent proteins (e.g., GFP) and quantifying the fluorescence intensity.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay measures the integrity of the mitochondrial membrane potential using fluorescent probes.

  • Parasite Preparation: Freshly egressed tachyzoites are purified from host cell debris by passage through a 3.0-µm filter.

  • Compound Treatment: Incubate the purified parasites with various concentrations of this compound, a vehicle control (e.g., DMSO), and a positive control for depolarization (e.g., 50 µM CCCP - Carbonyl cyanide m-chlorophenyl hydrazone) for a specified time (e.g., 30 minutes) at 37°C.

  • Staining: Add a fluorescent probe sensitive to ΔΨm, such as JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) or Rhodamine 123, to the parasite suspension and incubate according to the manufacturer's instructions (e.g., 15-30 minutes at 37°C).

  • Analysis: The fluorescence is measured using a flow cytometer or a fluorescence plate reader.

    • JC-1: In healthy mitochondria with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or metabolically stressed cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in ΔΨm.

    • Rhodamine 123: This cationic dye accumulates in mitochondria in a potential-dependent manner. A decrease in fluorescence intensity indicates mitochondrial depolarization.

Reactive Oxygen Species (ROS) Assay

This assay quantifies the level of intracellular ROS using a cell-permeable fluorescent probe.

  • Parasite Preparation and Treatment: Similar to the ΔΨm assay, purified tachyzoites are incubated with this compound, a vehicle control, and a positive control for ROS induction (e.g., 100 µM H2O2).

  • Staining: Add a ROS-sensitive probe, such as 2′,7′-dichlorodihydrofluorescein diacetate (H2DCFDA) or CellROX Green, to the parasite suspension and incubate in the dark (e.g., 30 minutes at 37°C). H2DCFDA is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS to the highly fluorescent 2′,7′-dichlorofluorescein (DCF).

  • Analysis: The fluorescence intensity of the oxidized probe is measured using a flow cytometer or a fluorescence plate reader. An increase in fluorescence corresponds to a higher level of intracellular ROS.

In Vivo Efficacy in a Murine Model

This experiment evaluates the therapeutic efficacy of this compound in a mouse model of acute toxoplasmosis.

  • Animal Model: Female BALB/c mice (6-8 weeks old) are commonly used.

  • Infection: Mice are infected intraperitoneally with a lethal dose of T. gondii tachyzoites (e.g., 1 x 10^3 tachyzoites of the RH strain).

  • Treatment: Treatment is initiated 24 hours post-infection. This compound is administered daily for a specified period (e.g., 10 days) via an appropriate route (e.g., oral gavage or intraperitoneal injection) at different dosages. A control group receives the vehicle only.

  • Monitoring: The health of the mice is monitored daily for clinical signs of toxoplasmosis (e.g., weight loss, ruffled fur, lethargy) and survival is recorded for at least 30 days.

  • Data Analysis: Survival curves are generated using the Kaplan-Meier method, and statistical significance between treated and control groups is determined using the log-rank test.

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cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay Culture Parasite & Host Cell Culture IC50 IC50 Determination (Proliferation Assay) Culture->IC50 Mito_Assay Mitochondrial Membrane Potential Assay Culture->Mito_Assay ROS_Assay Reactive Oxygen Species (ROS) Assay Culture->ROS_Assay Decision Efficacy & Mechanism Established IC50->Decision Mito_Assay->Decision ROS_Assay->Decision Animal_Model Mouse Model of Acute Toxoplasmosis Infection Infection with T. gondii Animal_Model->Infection Treatment Drug Administration Infection->Treatment Monitoring Monitor Survival & Clinical Signs Treatment->Monitoring Monitoring->Decision Start Start Start->Culture Start->Animal_Model End End Decision->End

Caption: Experimental workflow for evaluating anti-Toxoplasma compounds.

Conclusion

This compound demonstrates potent in vitro and in vivo activity against Toxoplasma gondii. Its mechanism of action is centered on the disruption of the parasite's mitochondrial function, initiated by its ionophoric activity, which leads to a collapse of the mitochondrial membrane potential and the generation of cytotoxic reactive oxygen species. This multifaceted attack on a critical organelle highlights this compound as a promising lead compound for the development of novel anti-Toxoplasma therapies. The experimental protocols detailed herein provide a robust framework for the further investigation of this compound and other potential antiparasitic agents targeting mitochondrial pathways.

References

Kijimicin's Impact on Mitochondrial Membrane Potential: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to investigate the effects of the polyether ionophore antibiotic, Kijimicin, on mitochondrial membrane potential (ΔΨm). While specific quantitative data on this compound's mitochondrial effects are limited in publicly available literature, this document outlines the established experimental protocols, data presentation standards, and relevant signaling pathways essential for its study. This compound has been shown to decrease mitochondrial membrane potential in the parasite Toxoplasma gondii, suggesting a mechanism of action that involves the disruption of mitochondrial function.[1][2]

Hypothesized Mechanism of Action

This compound is a natural polyether ionophore antibiotic.[1] Ionophores are lipid-soluble molecules that can transport ions across biological membranes.[3] As such, this compound likely disrupts the mitochondrial membrane potential by creating pores or channels that allow for the uncontrolled passage of ions, particularly cations like K+ or H+, across the inner mitochondrial membrane.[3][4] This action would dissipate the electrochemical gradient that constitutes the ΔΨm, which is critical for ATP synthesis via oxidative phosphorylation.[5] A collapse in ΔΨm is a key event in the initiation of the intrinsic pathway of apoptosis.[6]

Quantitative Data Presentation

Effective analysis of a compound's effect on mitochondrial membrane potential requires clear and concise data presentation. For dose-response studies, data should be summarized in tables that allow for easy comparison across different concentrations. Below is a representative table illustrating how data from a JC-1 assay, analyzed via flow cytometry, could be presented to show the effect of this compound on the percentage of cells with depolarized mitochondria.

Table 1: Representative Data of this compound's Effect on Mitochondrial Membrane Potential (ΔΨm) in Jurkat Cells using the JC-1 Assay

This compound Conc. (µM)% Cells with High ΔΨm (Red Fluorescence)% Cells with Low ΔΨm (Green Fluorescence)Red/Green Fluorescence Ratio
0 (Vehicle Control)92.5 ± 2.17.5 ± 2.112.33
0.185.3 ± 3.414.7 ± 3.45.80
0.564.1 ± 4.535.9 ± 4.51.79
1.035.8 ± 5.264.2 ± 5.20.56
5.010.2 ± 2.889.8 ± 2.80.11
10.0 (CCCP Control)5.5 ± 1.994.5 ± 1.90.06

Data are presented as mean ± standard deviation from three independent experiments. CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) is a known mitochondrial uncoupler used as a positive control for depolarization.

Experimental Protocols and Workflows

The following are detailed protocols for two standard assays used to measure mitochondrial membrane potential. These methods are suitable for assessing the impact of this compound.

Experimental Workflow Diagram

The diagram below outlines a typical workflow for assessing compound-induced changes in mitochondrial membrane potential.

G cluster_prep Cell Preparation cluster_treat Treatment cluster_stain Staining cluster_acq Data Acquisition cluster_analysis Data Analysis CellCulture 1. Culture Cells to Optimal Confluency Harvest 2. Harvest and Count Cells CellCulture->Harvest Seed 3. Seed Cells in Appropriate Plates Harvest->Seed Treatment 4. Treat Cells with this compound (and Positive/Negative Controls) Seed->Treatment Incubate 5. Incubate for Desired Time Period Treatment->Incubate Stain 6. Add Fluorescent Dye (e.g., JC-1 or TMRM) Incubate->Stain IncubateStain 7. Incubate in the Dark Stain->IncubateStain Acquisition 8. Measure Fluorescence IncubateStain->Acquisition Microscopy Fluorescence Microscopy Acquisition->Microscopy FlowCytometry Flow Cytometry Acquisition->FlowCytometry PlateReader Plate Reader Acquisition->PlateReader Analysis 9. Quantify Fluorescence (e.g., Red/Green Ratio, Intensity) Acquisition->Analysis Stats 10. Statistical Analysis and Data Visualization Analysis->Stats

Caption: General workflow for measuring mitochondrial membrane potential.

Protocol 1: JC-1 Assay for Mitochondrial Membrane Potential

The JC-1 dye is a cationic probe that exhibits potential-dependent accumulation in mitochondria.[7] In healthy cells with high ΔΨm, JC-1 forms "J-aggregates" that emit red fluorescence (~590 nm).[7][8] In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form, emitting green fluorescence (~529 nm).[7][8] The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.[9]

A. Reagents and Equipment

  • JC-1 Dye (MitoProbe™ JC-1 Assay Kit or equivalent)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture medium

  • Test compound (this compound) and positive control (e.g., CCCP)

  • 96-well black, clear-bottom plates (for microscopy/plate reader) or 12x75 mm tubes (for flow cytometry)

  • Fluorescence microscope, flow cytometer, or fluorescence plate reader

  • CO2 incubator (37°C, 5% CO2)

  • Centrifuge

B. Procedure for Flow Cytometry

  • Cell Preparation: Culture cells to the desired density and suspend them in warm medium or PBS at approximately 1×10^6 cells/mL.[8]

  • Controls: Prepare a negative control (vehicle-treated cells) and a positive control. For the positive control, add CCCP to a final concentration of 50 µM and incubate at 37°C for 5-15 minutes.[8]

  • Treatment: Aliquot 1 mL of the cell suspension into flow cytometry tubes. Add various concentrations of this compound to the sample tubes and incubate for the desired time at 37°C.

  • Staining: Prepare a 2 µM working solution of JC-1 in cell culture medium. Add the JC-1 solution to each tube.[8]

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.[8]

  • Washing (Optional): Centrifuge the cells at 400 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 500 µL of PBS.[8]

  • Acquisition: Analyze the samples on a flow cytometer. Excite at 488 nm. Detect green fluorescence (monomers) in the FL1 channel (~530 nm) and red fluorescence (J-aggregates) in the FL2 channel (~590 nm).[10]

Protocol 2: TMRM/TMRE Assay for Mitochondrial Membrane Potential

Tetramethylrhodamine, methyl ester (TMRM) and ethyl ester (TMRE) are cell-permeant, cationic fluorescent dyes that accumulate in active mitochondria with intact membrane potentials.[11] The fluorescence intensity is proportional to the ΔΨm. A decrease in fluorescence indicates mitochondrial depolarization. These dyes are often used in non-quenching mode at low concentrations (20-200 nM) for live-cell imaging.[11][12]

A. Reagents and Equipment

  • TMRM or TMRE dye

  • DMSO

  • Live-cell imaging buffer (e.g., phenol (B47542) red-free medium, HBSS)

  • Test compound (this compound) and positive control (e.g., FCCP)

  • Glass-bottom dishes or multi-well plates suitable for microscopy

  • Fluorescence microscope (confocal recommended) with environmental control (37°C, 5% CO2)

B. Procedure for Fluorescence Microscopy

  • Cell Seeding: Seed cells on glass-bottom dishes or plates and allow them to adhere overnight.

  • Treatment: Treat cells with the desired concentrations of this compound in fresh culture medium and incubate for the appropriate duration.

  • Staining Solution Preparation: Prepare a working solution of TMRM (e.g., 20 nM) in pre-warmed imaging buffer.[11] Protect the solution from light.

  • Loading: Remove the treatment medium and wash the cells once with warm imaging buffer. Add the TMRM staining solution to the cells.

  • Incubation: Incubate for 20-30 minutes at 37°C, protected from light.[11] It is crucial not to wash the cells after this step, as the dye needs to be present in the medium to maintain equilibrium.[11]

  • Imaging: Place the dish on the microscope stage maintained at 37°C. Acquire images using a TRITC or similar filter set (e.g., Ex/Em = 548/573 nm).[12]

  • Analysis: For a positive control, add a mitochondrial uncoupler like FCCP (e.g., 1-10 µM) and acquire a time-lapse series to observe the rapid decrease in mitochondrial fluorescence, confirming the assay is working correctly.[13] Quantify the mean fluorescence intensity of mitochondrial regions of interest (ROIs) in treated versus control cells.[14]

Signaling Pathways Affected by Mitochondrial Depolarization

The disruption of mitochondrial membrane potential is a critical event that can trigger the intrinsic pathway of apoptosis, also known as the mitochondrial pathway.[15] A sustained decrease in ΔΨm leads to mitochondrial outer membrane permeabilization (MOMP).

This process facilitates the release of pro-apoptotic proteins, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol.[15] In the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the assembly of a multi-protein complex called the apoptosome.[16] The apoptosome then recruits and activates an initiator caspase, Caspase-9, which in turn activates executioner caspases like Caspase-3 and Caspase-7.[16] These executioner caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[15]

G cluster_mito Mitochondrial Events cluster_cyto Cytosolic Events This compound This compound (Ionophore) Mito Mitochondrion This compound->Mito Disrupts Ion Gradient DeltaPsi Decrease in ΔΨm (Depolarization) Mito->DeltaPsi MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) DeltaPsi->MOMP CytC Cytochrome c Release MOMP->CytC Apoptosome Apoptosome Formation CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome aCasp9 Active Caspase-9 Apoptosome->aCasp9 Casp9 Pro-Caspase-9 Casp9->Apoptosome aCasp3 Active Caspase-3 (Executioner) aCasp9->aCasp3 Cleaves & Activates Casp3 Pro-Caspase-3 Casp3->aCasp3 Apoptosis Apoptosis aCasp3->Apoptosis Cleaves Cellular Substrates

Caption: Intrinsic apoptosis pathway initiated by mitochondrial depolarization.

References

Kijimicin's Disruption of Ion Gradients: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kijimicin (B1673642), a polyether ionophore antibiotic, has demonstrated potent antimicrobial activity, particularly against the parasite Toxoplasma gondii. Its mechanism of action is intrinsically linked to its ability to disrupt the delicate balance of ion gradients across biological membranes, leading to a cascade of events culminating in cell death. This technical guide provides an in-depth analysis of the core mechanisms by which this compound perturbs these essential electrochemical potentials, with a focus on its impact on mitochondrial function. Drawing parallels with the well-characterized ionophores monensin (B1676710) and nigericin (B1684572), this document outlines the experimental methodologies used to quantify these effects and presents the available data in a structured format to facilitate further research and drug development efforts.

Introduction: The Role of Ion Gradients in Cellular Homeostasis

The maintenance of precise ion gradients across cellular and organellar membranes is fundamental to life. These gradients, established and maintained by a host of ion pumps and channels, are essential for a multitude of physiological processes, including nutrient transport, pH regulation, signal transduction, and energy metabolism. The electrochemical potential stored in these gradients is harnessed to drive ATP synthesis, making the inner mitochondrial membrane a critical hub of cellular bioenergetics.

Ionophores are lipid-soluble molecules that can bind and transport ions across biological membranes, thereby dissipating these vital ion gradients. This compound belongs to the class of polyether ionophores, which are characterized by a backbone of repeating ether-linked rings that form a cage-like structure to chelate specific cations. This guide delves into the specific mechanisms by which this compound disrupts ion homeostasis, with a particular emphasis on its profound effects on mitochondrial membrane potential.

This compound: Structure and Proposed Mechanism of Action

This compound is structurally similar to other polyether ionophores like monensin and nigericin, which are known to function as electroneutral cation exchangers.[1] This mechanism involves the exchange of a cation (such as K⁺) for a proton (H⁺) across a membrane, effectively dissipating both the cation and proton gradients.

The proposed mechanism for this compound's activity, particularly against Toxoplasma gondii, involves the following key steps:

  • Insertion into Membranes: Due to its lipophilic nature, this compound readily inserts into cellular and mitochondrial membranes.

  • Cation Exchange: this compound is believed to facilitate an electroneutral exchange of cations for protons across these membranes. While direct studies on this compound's ion selectivity are limited, its structural similarity to monensin and nigericin suggests a preference for monovalent cations like K⁺ and Na⁺ in exchange for H⁺.[1]

  • Disruption of Mitochondrial Membrane Potential (ΔΨm): The primary consequence of this proton influx into the mitochondrial matrix is the dissipation of the mitochondrial membrane potential.[2][3] This potential is the main component of the proton-motive force that drives ATP synthesis.

  • Induction of Oxidative Stress: The collapse of the mitochondrial membrane potential leads to mitochondrial dysfunction and the generation of reactive oxygen species (ROS).[2][3]

  • Cellular Damage and Death: The combination of energy depletion (due to impaired ATP synthesis) and oxidative damage ultimately leads to parasite death. Morphological changes such as cellular swelling and the formation of intracellular vacuoles are also observed.[2]

Quantitative Analysis of this compound's Activity

Parameter This compound Monensin Reference
Anti-Toxoplasma gondii IC₅₀ 45.6 ± 2.4 nM1.3 ± 1.8 nM[2]
Inhibition of Extracellular Parasite Invasion IC₅₀ 216.6 ± 1.9 pM531.1 ± 1.9 pM[2]

Experimental Protocols for Assessing Ion Gradient Disruption

The investigation of this compound's effect on ion gradients relies on established experimental protocols. The following sections detail the methodologies for key experiments.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

A common method to assess the disruption of the proton gradient across the inner mitochondrial membrane is to measure the ΔΨm using cationic fluorescent probes.

Principle: Cationic dyes such as JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) and TMRM (tetramethylrhodamine, methyl ester) accumulate in the mitochondrial matrix in a potential-dependent manner. A decrease in ΔΨm results in a reduced accumulation of these dyes, which can be quantified by changes in their fluorescence.[4][5][6]

Experimental Protocol (using JC-1): [4][7]

  • Cell Culture: Culture the target cells (e.g., Toxoplasma gondii tachyzoites or host cells) to the desired confluency.

  • JC-1 Staining:

    • Prepare a 2 µM working solution of JC-1 in a suitable buffer (e.g., PBS or cell culture medium).

    • Resuspend the cells in the JC-1 staining solution.

    • Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes.

  • Treatment with this compound:

    • After staining, treat the cells with varying concentrations of this compound.

    • Include a positive control for mitochondrial depolarization, such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone) at a final concentration of 50 µM for 5-15 minutes.[7]

    • Include an untreated control.

  • Fluorescence Measurement:

    • Analyze the cells using a flow cytometer, fluorescence microscope, or a fluorescence plate reader.

    • In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence (emission ~590 nm).[7]

    • In apoptotic or metabolically stressed cells with a low ΔΨm, JC-1 remains as monomers that emit green fluorescence (emission ~527 nm).[4]

  • Data Analysis:

    • Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates a reduction in the mitochondrial membrane potential.[4]

In Vitro Cation Transport Assay

To determine the ion selectivity and transport efficiency of an ionophore, in vitro assays using artificial membrane systems like liposomes are employed.

Principle: Large unilamellar vesicles (LUVs) are loaded with a fluorescent dye that is sensitive to the ion of interest. The addition of an ionophore and the specific cation to the external medium will facilitate the transport of the cation into the LUVs, leading to a change in the dye's fluorescence.[8][9]

Experimental Protocol (Calcein Quenching Assay for Divalent Cations): [8]

  • Liposome Preparation:

    • Prepare LUVs composed of a suitable lipid mixture (e.g., phosphatidylcholine).

    • Encapsulate a high concentration of the fluorescent dye calcein (B42510) within the LUVs during their formation.

  • Assay Setup:

    • Place the calcein-loaded LUVs in a cuvette with a suitable buffer at a controlled temperature (e.g., 10°C to minimize passive permeability).[8]

    • Monitor the baseline fluorescence of calcein using a fluorometer (excitation ~480 nm, emission ~520 nm).[8]

  • Initiation of Transport:

    • Add the cation of interest (e.g., CuCl₂) to the external buffer.[8]

    • Add the ionophore (e.g., this compound) to initiate transport.

    • Include a control without the ionophore to measure passive leakage.

    • A positive control with a detergent like Triton X-100 can be used to achieve maximum fluorescence quenching.[8]

  • Data Acquisition and Analysis:

    • Record the time-dependent decrease in calcein fluorescence as the transported cations quench its signal.

    • The rate of fluorescence quenching is proportional to the rate of ion transport facilitated by the ionophore.

    • By testing a range of different cations, the selectivity of the ionophore can be determined.

Visualizing the Impact of this compound

The following diagrams illustrate the key processes involved in this compound's disruption of ion gradients.

Kijimicin_Mechanism Mechanism of this compound Action This compound This compound Membrane Cellular/Mitochondrial Membrane This compound->Membrane Ion_Exchange Cation/Proton Exchange Membrane->Ion_Exchange H_Influx Proton Influx Ion_Exchange->H_Influx Cation_Efflux Cation Efflux Ion_Exchange->Cation_Efflux DeltaPsiM Disruption of Mitochondrial Membrane Potential (ΔΨm) H_Influx->DeltaPsiM ROS Generation of Reactive Oxygen Species (ROS) DeltaPsiM->ROS ATP_Depletion ATP Depletion DeltaPsiM->ATP_Depletion Cell_Death Cell Death ROS->Cell_Death ATP_Depletion->Cell_Death

Caption: this compound's mechanism of action leading to cell death.

JC1_Assay_Workflow JC-1 Assay Workflow Start Start Culture_Cells Culture Cells Start->Culture_Cells Stain_JC1 Stain with JC-1 Culture_Cells->Stain_JC1 Treat_this compound Treat with this compound Stain_JC1->Treat_this compound Measure_Fluorescence Measure Red/Green Fluorescence Treat_this compound->Measure_Fluorescence Analyze_Ratio Analyze Red/Green Ratio Measure_Fluorescence->Analyze_Ratio End End Analyze_Ratio->End

Caption: Workflow for measuring mitochondrial membrane potential using JC-1.

Conclusion

This compound exerts its potent antimicrobial effects by acting as an ionophore, leading to the catastrophic disruption of essential ion gradients. Its primary target appears to be the mitochondrial membrane potential, the collapse of which triggers a cascade of events including the production of reactive oxygen species and the depletion of cellular ATP, ultimately resulting in cell death. While direct quantitative data on the ion selectivity and transport kinetics of this compound are currently lacking, the well-established methodologies outlined in this guide provide a clear framework for future investigations. A deeper understanding of the precise molecular interactions between this compound and various cations will be invaluable for the development of novel therapeutics that can selectively target microbial pathogens while minimizing off-target effects in host cells.

References

Preliminary Studies on the Antiviral Activity of Kijimicin: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kijimicin (B1673642), an ionophore compound, has been the subject of preliminary investigations to determine its potential as an antiviral agent. Initial studies have focused on its activity against the Human Immunodeficiency Virus (HIV), revealing a concentration-dependent inhibition of viral replication. This technical guide synthesizes the available data on this compound's antiviral properties, including its mechanism of action, cytotoxicity, and the methodologies employed in its initial evaluation.

Quantitative Data Summary

While specific IC50 and EC50 values for this compound's antiviral activity are not publicly available in the reviewed literature, a key study has reported a selectivity index. The ratio of the 50% inhibitory concentration for cell viability (MTT assay) to the 50% inhibitory concentration for viral reverse transcriptase activity (RT assay) was found to be 40, suggesting that the compound inhibits viral replication at concentrations that are significantly lower than those causing cytotoxic effects.[1]

ParameterValueDescription
Selectivity Index (IC50 MTT / IC50 RT) 40Indicates that the concentration of this compound required to inhibit viral reverse transcriptase by 50% is 40 times lower than the concentration that causes 50% cytotoxicity in the host cells.

Mechanism of Action

Preliminary research indicates that this compound's anti-HIV activity stems from its ability to interfere with the glycosylation of the viral envelope protein gp120.[1] This interference results in incompletely glycosylated forms of gp120 on the surface of progeny viral particles. As gp120 is crucial for the virus's ability to bind to and enter host cells, this disruption of its structure leads to a reduction in the infectivity of the newly produced virions.[1]

Further studies on this compound's effects on other organisms, such as Toxoplasma gondii, suggest a broader cellular mechanism that may also contribute to its antiviral effects. This includes the disruption of ionic gradients across cell membranes, a decrease in mitochondrial membrane potential, and the generation of reactive oxygen species (ROS).

Experimental Protocols

The following are representative protocols for the key assays used in the preliminary evaluation of this compound's antiviral activity. It is important to note that the specific parameters for the original this compound studies are not detailed in the available literature; therefore, these protocols are based on standard laboratory practices for such assays.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxicity of the compound on host cells.

  • Cell Seeding: Human T-lymphoblastoid H9 cells or monocytic U937 cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Addition: this compound is serially diluted to various concentrations and added to the wells containing the cells. Control wells receive only the vehicle used to dissolve the compound.

  • Incubation: The plate is incubated for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plate is incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells, and the IC50 value (the concentration at which 50% of cells are viable) is determined.

HIV Reverse Transcriptase (RT) Assay

This assay quantifies the activity of the HIV reverse transcriptase enzyme, a key component of viral replication.

  • Sample Preparation: Supernatants from HIV-infected cell cultures (e.g., H9 or U937 cells) treated with varying concentrations of this compound are collected.

  • RT Reaction Mixture: A reaction mixture is prepared containing a template-primer (e.g., poly(A)-oligo(dT)), dNTPs including a labeled nucleotide (e.g., ³H-dTTP), and a suitable buffer.

  • Reaction Initiation: The collected supernatants are added to the RT reaction mixture.

  • Incubation: The reaction is incubated at 37°C to allow the reverse transcriptase to synthesize DNA.

  • Reaction Termination and Precipitation: The reaction is stopped, and the newly synthesized DNA is precipitated using an acid (e.g., trichloroacetic acid).

  • Filtration and Washing: The precipitated DNA is collected on a filter membrane and washed to remove unincorporated labeled nucleotides.

  • Scintillation Counting: The radioactivity on the filter, which is proportional to the RT activity, is measured using a scintillation counter.

  • Data Analysis: The percentage of RT inhibition is calculated for each this compound concentration relative to the untreated control, and the IC50 value is determined.

Visualizations

Experimental Workflow for Antiviral Activity Assessment

G cluster_0 In Vitro Antiviral Assay cluster_1 Endpoint Analysis cluster_2 Data Analysis prep_cells Prepare Host Cells (e.g., H9, U937) infect_cells Infect Cells with HIV prep_cells->infect_cells treat_cells Treat with this compound (Varying Concentrations) infect_cells->treat_cells incubate Incubate treat_cells->incubate rt_assay Reverse Transcriptase (RT) Assay (Measures Viral Replication) incubate->rt_assay Collect Supernatant mtt_assay MTT Assay (Measures Cell Viability/Cytotoxicity) incubate->mtt_assay Assess Cells calc_ic50 Calculate IC50 Values rt_assay->calc_ic50 mtt_assay->calc_ic50 calc_si Determine Selectivity Index (IC50 MTT / IC50 RT) calc_ic50->calc_si

Caption: Workflow for assessing this compound's antiviral activity and cytotoxicity.

Proposed Mechanism of Action on HIV gp120 Glycosylation

G cluster_0 HIV-Infected Host Cell cluster_1 Effect of this compound cluster_2 Progeny Virion cluster_3 Outcome hiv_rna HIV RNA translation Translation & Processing hiv_rna->translation gp160 gp160 Precursor translation->gp160 glycosylation Glycosylation (Endoplasmic Reticulum & Golgi) gp160->glycosylation mature_gp120 Mature, Fully Glycosylated gp120 glycosylation->mature_gp120 incomplete_gp120 Incompletely Glycosylated gp120 glycosylation->incomplete_gp120 virion_assembly Virion Assembly mature_gp120->virion_assembly This compound This compound This compound->inhibition inhibition->glycosylation Inhibits incomplete_gp120->virion_assembly reduced_infectivity Reduced Infectivity virion_assembly->reduced_infectivity Leads to

Caption: this compound's proposed inhibition of HIV gp120 glycosylation.

References

Methodological & Application

Kijimicin: In Vitro Assay Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro experimental protocols for evaluating the efficacy and mechanism of action of Kijimicin, a polyether ionophore antibiotic with potent antiparasitic activity. The following sections detail the methodologies for assessing its cytotoxicity, impact on mitochondrial function, and induction of oxidative stress, particularly against the protozoan parasite Toxoplasma gondii.

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of this compound against Toxoplasma gondii. This data is crucial for designing dose-response experiments.

CompoundTarget OrganismAssay TypeIC50 ValueReference
This compoundToxoplasma gondiiGrowth Inhibition45.6 ± 2.4 nM[1]
This compoundToxoplasma gondiiInvasion Inhibition216.6 ± 1.9 pM[1]
Monensin (Control)Toxoplasma gondiiGrowth Inhibition1.3 ± 1.8 nM[1]
Monensin (Control)Toxoplasma gondiiInvasion Inhibition531.1 ± 1.9 pM[1]
Clindamycin (Control)Toxoplasma gondiiGrowth Inhibition238.5 ± 1.8 nM[1]

Mechanism of Action Signaling Pathway

This compound's primary mechanism of action involves the disruption of cellular homeostasis, leading to parasite death. The key events in this pathway are the disruption of ionic gradients, a decrease in mitochondrial membrane potential (ΔΨm), and the generation of reactive oxygen species (ROS).[1][2]

Kijimicin_Mechanism_of_Action This compound Mechanism of Action Pathway This compound This compound Ionic_Gradients Disruption of Ionic Gradients This compound->Ionic_Gradients Mitochondrial_Dysfunction Mitochondrial Dysfunction Ionic_Gradients->Mitochondrial_Dysfunction ROS_Generation Increased ROS Generation Mitochondrial_Dysfunction->ROS_Generation MMP_Decrease Decreased Mitochondrial Membrane Potential (ΔΨm) Mitochondrial_Dysfunction->MMP_Decrease Parasite_Death Parasite Death ROS_Generation->Parasite_Death MMP_Decrease->Parasite_Death

Caption: this compound's proposed mechanism of action leading to parasite death.

Experimental Protocols

Detailed protocols for key in vitro assays are provided below. These are general frameworks that should be optimized for specific laboratory conditions and parasite strains.

Cytotoxicity Assay (MTT Assay)

This protocol determines the 50% inhibitory concentration (IC50) of this compound on parasite proliferation.

Experimental Workflow:

Cytotoxicity_Assay_Workflow Cytotoxicity Assay Workflow cluster_prep Preparation cluster_infection_treatment Infection and Treatment cluster_incubation_readout Incubation and Readout cluster_analysis Data Analysis Host_Cells Seed Host Cells (e.g., HFF) in 96-well plate Infection Infect Host Cells with tachyzoites Host_Cells->Infection Parasites Prepare T. gondii tachyzoites Parasites->Infection Treatment Add serial dilutions of this compound Infection->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan (B1609692) Crystals MTT_Addition->Formazan_Solubilization Read_Absorbance Read Absorbance at 570 nm Formazan_Solubilization->Read_Absorbance IC50_Calculation Calculate IC50 Value Read_Absorbance->IC50_Calculation

Caption: Workflow for determining this compound's cytotoxicity using an MTT assay.

Materials:

  • Toxoplasma gondii tachyzoites (e.g., RH strain)

  • Human Foreskin Fibroblasts (HFF) or other suitable host cells

  • 96-well flat-bottom plates

  • Culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed HFF cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight to allow for attachment.

  • Prepare serial dilutions of this compound in culture medium. It is advisable to use a concentration range that brackets the expected IC50 value (e.g., from 1 pM to 1 µM).

  • Infect the HFF cells with T. gondii tachyzoites at a multiplicity of infection (MOI) of 5.

  • Immediately after infection, remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include untreated infected cells as a negative control and uninfected cells as a background control.

  • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of parasite growth inhibition for each concentration relative to the untreated control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of this compound concentration and fitting the data to a dose-response curve.

Reactive Oxygen Species (ROS) Assay

This protocol measures the intracellular generation of ROS in T. gondii upon treatment with this compound using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

Experimental Workflow:

ROS_Assay_Workflow ROS Assay Workflow cluster_prep Preparation cluster_treatment_loading Treatment and Staining cluster_incubation_readout Incubation and Readout cluster_analysis Data Analysis Parasites Harvest extracellular T. gondii tachyzoites Treatment Treat tachyzoites with This compound (and controls) Parasites->Treatment Loading Load cells with DCFH-DA Treatment->Loading Incubation Incubate in the dark Loading->Incubation Read_Fluorescence Measure Fluorescence (Ex/Em: 485/535 nm) Incubation->Read_Fluorescence Quantification Quantify ROS levels Read_Fluorescence->Quantification

Caption: Workflow for measuring ROS production in T. gondii treated with this compound.

Materials:

  • Extracellular T. gondii tachyzoites

  • This compound

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)

  • H2O2 (positive control)

  • N-acetylcysteine (NAC) (negative control/ROS scavenger)

  • PBS or appropriate buffer

  • Black 96-well plate

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Harvest extracellular T. gondii tachyzoites and wash them with PBS.

  • Resuspend the parasites in PBS to a final concentration of 1 x 10^7 parasites/mL.

  • Treat the parasites with this compound at various concentrations (e.g., based on IC50 values) for a predetermined time (e.g., 1-4 hours). Include an untreated control, a positive control (e.g., 100 µM H2O2), and a negative control (pretreatment with NAC followed by this compound).

  • Add DCFH-DA to a final concentration of 10 µM to each sample.

  • Incubate the samples for 30 minutes at 37°C in the dark.

  • Transfer 100 µL of each sample to a black 96-well plate.

  • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[3]

  • Alternatively, the samples can be analyzed by flow cytometry to determine the percentage of ROS-positive parasites.

  • Normalize the fluorescence of the treated samples to the untreated control to determine the fold increase in ROS production.

Mitochondrial Membrane Potential (ΔΨm) Assay

This protocol assesses the effect of this compound on the mitochondrial membrane potential of T. gondii using the fluorescent probe JC-1.

Experimental Workflow:

MMP_Assay_Workflow Mitochondrial Membrane Potential Assay Workflow cluster_prep Preparation cluster_treatment_staining Treatment and Staining cluster_incubation_readout Incubation and Readout cluster_analysis Data Analysis Parasites Harvest extracellular T. gondii tachyzoites Treatment Treat tachyzoites with This compound (and controls) Parasites->Treatment Staining Stain cells with JC-1 Treatment->Staining Incubation Incubate at 37°C Staining->Incubation Read_Fluorescence Measure Red and Green Fluorescence Incubation->Read_Fluorescence Ratio_Calculation Calculate Red/Green Fluorescence Ratio Read_Fluorescence->Ratio_Calculation

Caption: Workflow for assessing mitochondrial membrane potential in T. gondii using JC-1.

Materials:

  • Extracellular T. gondii tachyzoites

  • This compound

  • JC-1 (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide)

  • CCCP (carbonyl cyanide m-chlorophenyl hydrazone) (positive control for depolarization)

  • PBS or appropriate buffer

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Harvest and wash extracellular T. gondii tachyzoites with PBS.

  • Resuspend the parasites in an appropriate buffer to a concentration of 1 x 10^7 parasites/mL.

  • Treat the parasites with this compound at desired concentrations for a specified time. Include an untreated control and a positive control treated with CCCP (e.g., 10 µM) to induce mitochondrial depolarization.

  • Add JC-1 to a final concentration of 2 µM and incubate for 15-30 minutes at 37°C in the dark.

  • Wash the parasites to remove excess JC-1.

  • Resuspend the parasites in PBS and transfer to a suitable plate for analysis.

  • Measure the fluorescence intensity at two wavelengths:

    • J-aggregates (healthy mitochondria): Excitation ~535 nm, Emission ~590 nm (red fluorescence).

    • JC-1 monomers (depolarized mitochondria): Excitation ~485 nm, Emission ~535 nm (green fluorescence).

  • The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio indicates depolarization.

  • Flow cytometry can also be used to quantify the percentage of parasites with depolarized mitochondria (green fluorescent) versus healthy mitochondria (red fluorescent).

References

Application Notes and Protocols: Determining the IC50 of Kijimicin against Toxoplasma gondii

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toxoplasma gondii is an obligate intracellular protozoan parasite capable of causing toxoplasmosis, a disease of significant concern for immunocompromised individuals and in congenital cases. The development of novel and effective therapeutic agents is a critical area of research. Kijimicin, also known as Bafilomycin A1, is a macrolide antibiotic that has demonstrated antiparasitic properties.[1] This document provides a detailed protocol for determining the 50% inhibitory concentration (IC50) of this compound against the tachyzoite stage of T. gondii in vitro.

This compound functions as a potent and specific inhibitor of the vacuolar-type H+-ATPase (V-ATPase).[1][2][3] In Toxoplasma gondii, the V-ATPase is crucial for maintaining intracellular pH homeostasis and is localized to the plasma membrane and acidic vesicles.[4][5][6] Inhibition of this proton pump by this compound disrupts ionic gradients, decreases mitochondrial membrane potential, and leads to the generation of reactive oxygen species (ROS), ultimately resulting in parasite death.[7]

Data Presentation

The following table should be used to summarize the quantitative data obtained from the experimental protocol.

This compound Concentration (nM)Host Cell Viability (%)Parasite Inhibition (%)
0 (Vehicle Control)1000
0.1
1
10
100
1000
Calculated CC50 (nM) Value
Calculated IC50 (nM) Value
Selectivity Index (SI = CC50/IC50) Value

Experimental Protocols

This section details the methodologies for cell culture, parasite maintenance, and the in vitro assay to determine the IC50 of this compound.

Materials and Reagents
  • Host Cells: Human foreskin fibroblasts (HFF) or Vero cells[8]

  • Parasites: Toxoplasma gondii tachyzoites (e.g., RH strain)

  • Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 100 µg/mL penicillin-streptomycin.

  • This compound (Bafilomycin A1): Prepare a stock solution in DMSO.

  • Control Drugs: Pyrimethamine or Sulfadiazine (as positive controls)[9]

  • Assay Reagents:

    • For ELISA-based assay: Anti-Toxoplasma antibody (e.g., rabbit polyclonal), HRP-conjugated secondary antibody, TMB substrate.

    • For fluorescence-based assay: SYBR Green I nucleic acid stain.

  • Other Reagents: DMSO (vehicle control), Trypsin-EDTA, PBS, 3.7% formaldehyde (B43269), 0.25% Triton X-100, blocking buffer (e.g., 5% BSA in PBS).

  • Equipment: 96-well black, clear-bottom tissue culture plates, incubator (37°C, 5% CO2), plate reader (spectrophotometer or fluorometer), light microscope.

Host Cell and Parasite Culture
  • Host Cell Maintenance: Culture HFF or Vero cells in T-75 flasks with complete DMEM. Passage the cells every 2-3 days or when they reach 80-90% confluency.

  • Parasite Propagation: Maintain T. gondii tachyzoites by serial passage in confluent monolayers of HFF or Vero cells. Harvest parasites when host cells are extensively lysed (typically 2-3 days post-infection) by scraping the cell monolayer and passing the suspension through a 27-gauge needle to release intracellular tachyzoites. Purify the parasites from host cell debris by filtration through a 3.0 µm polycarbonate filter.

IC50 Determination: ELISA-based Proliferation Assay

This protocol is adapted from established methods for assessing T. gondii proliferation.[8]

  • Cell Seeding: Seed HFF or Vero cells into 96-well plates at a density of 2 x 10^4 cells/well in 200 µL of complete DMEM. Incubate for 4 hours at 37°C with 5% CO2 to allow for cell adherence.[8]

  • Parasite Infection: Prepare a suspension of freshly harvested tachyzoites. Infect the host cell monolayers with 6 x 10^4 tachyzoites per well.[8] Incubate for 3 hours to allow for invasion.

  • Drug Treatment: Prepare serial dilutions of this compound in complete DMEM. The final concentrations should typically range from low nanomolar to micromolar. After the 3-hour invasion period, carefully remove the medium to discard non-invaded parasites and add 200 µL of media containing the different concentrations of this compound. Include wells for "no drug" (parasite control) and "no parasite" (background control).

  • Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.

  • Fixation and Permeabilization:

    • Wash the wells twice with PBS.

    • Fix the cells with 100 µL of 3.7% formaldehyde in PBS for 20 minutes.

    • Wash twice with PBS.

    • Permeabilize the cells with 100 µL of 0.25% Triton X-100 in PBS for 10 minutes.

  • ELISA:

    • Wash twice with PBS.

    • Block with 200 µL of blocking buffer for 1 hour.

    • Incubate with a primary antibody against T. gondii (e.g., anti-SAG1) for 1 hour.

    • Wash three times with PBS containing 0.05% Tween 20.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Wash three times with PBS-Tween.

    • Add 100 µL of TMB substrate and incubate until color develops.

    • Stop the reaction with 50 µL of 2N H2SO4.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Cytotoxicity Assay (CC50)

To determine the selectivity of this compound, its cytotoxicity against the host cells must be evaluated in parallel.

  • Seed host cells in a 96-well plate as described in section 3.3.1.

  • Do not infect the cells with parasites.

  • Add the same serial dilutions of this compound to the wells.

  • Incubate for 72 hours.

  • Assess cell viability using an MTT or MTS assay, following the manufacturer's protocol.[10][11]

Data Analysis
  • Calculate Percent Inhibition:

    • Percent Inhibition = 100 * [1 - (OD_Treated - OD_Background) / (OD_ParasiteControl - OD_Background)]

  • Determine IC50 and CC50: Plot the percent inhibition (or percent viability for cytotoxicity) against the log of the drug concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 and CC50 values.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Acquisition & Analysis HostCells Seed Host Cells in 96-well Plate Infect Infect Host Cells with Tachyzoites (3h) HostCells->Infect Parasites Harvest & Purify T. gondii Tachyzoites Parasites->Infect Wash Wash to Remove Extracellular Parasites Infect->Wash Treat Add this compound Serial Dilutions Wash->Treat Incubate Incubate for 72h Treat->Incubate FixPerm Fix & Permeabilize Cells Incubate->FixPerm ELISA Perform ELISA for Parasite Quantification FixPerm->ELISA Read Read Absorbance at 450nm ELISA->Read Calculate Calculate % Inhibition & IC50 Read->Calculate

Caption: Workflow for IC50 determination of this compound against T. gondii.

Mechanism of Action of this compound

G This compound This compound (Bafilomycin A1) VATPase T. gondii Vacuolar H+-ATPase (V-ATPase) This compound->VATPase inhibits ProtonPumping H+ Pumping Disrupted VATPase->ProtonPumping IonicGradient Disruption of Ionic Gradients ProtonPumping->IonicGradient MitoPotential Decreased Mitochondrial Membrane Potential IonicGradient->MitoPotential ROS Generation of Reactive Oxygen Species (ROS) MitoPotential->ROS MitoDysfunction Mitochondrial Dysfunction ROS->MitoDysfunction Death Parasite Death MitoDysfunction->Death

Caption: Proposed signaling pathway for this compound-induced cell death in T. gondii.

References

Efficacy Testing of Kijimicin in Animal Models for Oncology Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kijimicin is a polyether ionophore antibiotic known for its antiparasitic activity, which is mediated through the disruption of ion gradients across cellular membranes and subsequent mitochondrial dysfunction.[1] While direct studies on the anticancer effects of this compound are not extensively documented in publicly available literature, other polyether ionophores such as monensin (B1676710) and salinomycin (B1681400) have demonstrated significant anticancer properties.[2][3][4][5][6][7][8][9] These compounds have been shown to selectively target cancer cells, including drug-resistant and cancer stem cell populations, by inducing apoptosis and disrupting cellular signaling pathways.[2][4][7][8][9]

This document provides a comprehensive set of application notes and detailed protocols for the preclinical evaluation of this compound's potential anticancer efficacy using animal models. The methodologies outlined below are based on established protocols for similar polyether ionophore antibiotics and are intended to serve as a guide for researchers initiating in vivo studies.

Mechanism of Action (Hypothesized for Anticancer Activity)

The proposed anticancer mechanism of action for this compound, extrapolated from related polyether ionophores, involves its function as an ionophore, transporting cations across cellular and mitochondrial membranes.[2][6] This disruption of ion homeostasis is hypothesized to lead to:

  • Mitochondrial Dysfunction: Alteration of the mitochondrial membrane potential, leading to increased production of reactive oxygen species (ROS).[1]

  • Induction of Apoptosis: Activation of intrinsic apoptotic pathways through the release of cytochrome c and activation of caspases.[10]

  • Inhibition of Cancer Stem Cells (CSCs): Preferential targeting of CSCs, which are often resistant to conventional chemotherapies.[4][7][9]

  • Modulation of Signaling Pathways: Interference with key signaling cascades involved in cancer cell proliferation, survival, and migration, such as the MEK/ERK and AMPK/mTOR pathways.[11][12]

Preclinical Efficacy Testing in Animal Models

The use of animal models is a critical step in the preclinical validation of novel anticancer agents.[2] Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a widely accepted standard for evaluating the in vivo efficacy of new therapeutic candidates.[13][14]

Recommended Animal Models

For initial efficacy studies of this compound, the following animal models are recommended:

  • Nude Mice (Athymic): These mice lack a thymus and are unable to produce T-cells, making them suitable for the engraftment of human cancer cell lines.

  • SCID (Severe Combined Immunodeficiency) Mice: These mice lack both T-cells and B-cells, providing a more immunosuppressed environment for tumor engraftment.

  • NOD/SCID (Non-obese Diabetic/SCID) Mice: These mice have an additional deficiency in innate immunity, which can further improve the success of tumor engraftment, particularly for patient-derived xenografts (PDXs).[15]

Experimental Workflow for Xenograft Studies

The following diagram illustrates a typical workflow for a xenograft study to evaluate the efficacy of this compound.

experimental_workflow cluster_prep Preparation cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation cell_culture Cancer Cell Line Culture cell_harvest Cell Harvesting & Counting cell_culture->cell_harvest animal_acclimatization Animal Acclimatization (4-6 week old mice) cell_injection Subcutaneous Injection of Cells animal_acclimatization->cell_injection cell_harvest->cell_injection tumor_growth Tumor Growth Monitoring cell_injection->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment_admin This compound/Vehicle Administration randomization->treatment_admin tumor_measurement Tumor Volume Measurement treatment_admin->tumor_measurement body_weight Body Weight Monitoring treatment_admin->body_weight endpoint Study Endpoint & Tissue Collection tumor_measurement->endpoint body_weight->endpoint

Caption: Experimental workflow for this compound efficacy testing in a xenograft mouse model.

Detailed Experimental Protocols

Protocol 1: Human Tumor Xenograft Model

1. Cell Line Selection and Culture:

  • Select human cancer cell lines relevant to the intended therapeutic target. Examples include, but are not limited to:

    • Breast Cancer: MCF-7, MDA-MB-231

    • Colon Cancer: HCT116, HT-29

    • Prostate Cancer: PC-3, DU145

    • Ovarian Cancer: A2780, SKOV3[11]

  • Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

2. Animal Handling and Acclimatization:

  • Use 4-6 week old female athymic nude or SCID mice.

  • Allow mice to acclimatize for at least one week before the start of the experiment.

  • House animals in a specific pathogen-free (SPF) environment.

3. Tumor Cell Implantation:

  • Harvest cultured cancer cells during the logarithmic growth phase.

  • Resuspend cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 1 x 10^7 to 5 x 10^7 cells/mL.

  • Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse.

4. Tumor Growth Monitoring and Randomization:

  • Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.

  • Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2 .

  • When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

5. This compound Formulation and Administration:

  • Formulation: As this compound is a lipophilic compound, a suitable vehicle for in vivo administration is required. A common formulation for polyether ionophores is a solution in a mixture of ethanol, Cremophor EL, and saline. A preliminary toxicology study is recommended to determine the maximum tolerated dose (MTD).

  • Administration: Administer this compound via intraperitoneal (IP) injection or oral gavage (PO) daily or on a predetermined schedule. The control group should receive the vehicle alone.

6. Efficacy Evaluation:

  • Measure tumor volume and body weight 2-3 times per week.

  • Monitor for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.

  • The primary endpoint is typically tumor growth inhibition (TGI). TGI can be calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .

  • The study may also include survival as an endpoint.

  • At the end of the study, euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., histopathology, biomarker analysis).

Data Presentation

Quantitative data from efficacy studies should be presented in a clear and organized manner to facilitate comparison between treatment groups.

Table 1: Tumor Growth Inhibition (TGI) Data

Treatment GroupDose and ScheduleMean Tumor Volume (mm³) at Day X ± SEM% TGIMean Body Weight Change (%) ± SEM
Vehicle Control-N/A
This compoundDose 1
This compoundDose 2
Positive Control

Table 2: Survival Analysis

Treatment GroupDose and ScheduleMedian Survival (Days)% Increase in Lifespan
Vehicle Control-N/A
This compoundDose 1
This compoundDose 2
Positive Control

Potential Signaling Pathway Modulation by this compound

Based on the mechanism of action of similar ionophores, this compound may modulate key signaling pathways involved in cancer progression. The diagram below illustrates a potential signaling cascade affected by this compound, leading to apoptosis.

signaling_pathway This compound This compound Membrane Cell Membrane Ion_Transport Disruption of Ion Homeostasis Membrane->Ion_Transport Cation Transport Mitochondria Mitochondrial Dysfunction Ion_Transport->Mitochondria ROS Increased ROS Mitochondria->ROS Cytochrome_C Cytochrome C Release Mitochondria->Cytochrome_C Apoptosis Apoptosis ROS->Apoptosis Caspase_9 Caspase-9 Activation Cytochrome_C->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Caspase_3->Apoptosis

Caption: Hypothesized signaling pathway for this compound-induced apoptosis.

Conclusion

While further research is needed to specifically evaluate the anticancer properties of this compound, the established efficacy of other polyether ionophores provides a strong rationale for its investigation. The protocols and application notes provided herein offer a robust framework for conducting preclinical in vivo studies to determine the potential of this compound as a novel anticancer agent. Careful experimental design, including the appropriate choice of animal models and relevant cancer cell lines, will be crucial for obtaining meaningful and translatable results.

References

Application Notes and Protocols for Kijimicin Administration in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kijimicin (B1673642) is a polyether ionophore antibiotic that has demonstrated potent activity against various pathogens, including the parasite Toxoplasma gondii.[1] Its mechanism of action involves the disruption of ionic gradients across cellular membranes, leading to mitochondrial dysfunction and the generation of reactive oxygen species (ROS), ultimately inducing cell death.[2] These application notes provide a summary of known dosages and detailed protocols for the administration of this compound to mice for research and preclinical studies.

Data Presentation

This compound Dosage in Mice

The following table summarizes the reported dosages of this compound in mice. Researchers should note that the optimal dosage may vary depending on the mouse strain, age, sex, and the specific experimental model.

Administration RouteDosageObservationReference
Intraperitoneal (IP)3 mg/kg/day66.7% survival in mice infected with T. gondii.[1]
Intraperitoneal (IP)10 mg/kg/day91.7% survival in mice infected with T. gondii.[1]
Intraperitoneal (IP)30 mg/kgReported to be a fatal dose.
Intraperitoneal (IP)56 mg/kgLethal Dose, 50% (LD50).
Oral (PO)180 mg/kgLethal Dose, 50% (LD50).

Experimental Protocols

Note: The following protocols are general guidelines for the administration of substances to mice. The vehicle for this compound and its specific formulation should be determined based on its solubility and stability. It is recommended to perform a small pilot study to determine the optimal vehicle and to observe for any acute toxicity. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use committee (IACUC) guidelines.

Intraperitoneal (IP) Injection

Materials:

  • This compound solution at the desired concentration

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • 70% ethanol (B145695) or other suitable disinfectant

  • Animal scale

Procedure:

  • Weigh the mouse to accurately calculate the required dose.

  • Prepare the this compound solution in a sterile vehicle. The final injection volume should not exceed 10 mL/kg.

  • Restrain the mouse by gently grasping the scruff of the neck, allowing the abdomen to be exposed.

  • Tilt the mouse's head slightly downwards.

  • Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder and cecum.

  • Disinfect the injection site with 70% ethanol.

  • Insert the needle at a 15-20 degree angle into the peritoneal cavity.

  • Gently aspirate to ensure the needle has not entered a blood vessel or internal organ. If blood or any fluid is aspirated, discard the syringe and prepare a new injection.

  • Slowly inject the this compound solution.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the mouse for any adverse reactions.

Oral Gavage (PO)

Materials:

  • This compound solution/suspension at the desired concentration

  • Sterile oral gavage needles (18-20 gauge, with a ball tip)

  • Sterile syringes (1 mL)

  • Animal scale

Procedure:

  • Weigh the mouse to calculate the correct dose. The gavage volume should typically not exceed 10 mL/kg.

  • Prepare the this compound formulation.

  • Gently restrain the mouse by the scruff of the neck to immobilize the head.

  • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the depth of insertion to reach the stomach.

  • With the mouse in an upright position, insert the gavage needle into the mouth, directing it towards the back of the throat.

  • Allow the mouse to swallow the tip of the needle and then gently advance it into the esophagus to the predetermined depth. Do not force the needle.

  • Administer the this compound solution slowly.

  • Carefully remove the gavage needle.

  • Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing.

Intravenous (IV) Injection (Tail Vein)

Materials:

  • This compound solution at the desired concentration (ensure it is sterile and free of particulates)

  • Sterile syringes (1 mL) and needles (27-30 gauge)

  • A mouse restrainer

  • Heat lamp or warm water to dilate the tail veins

  • 70% ethanol

Procedure:

  • Weigh the mouse to determine the accurate dose. The injection volume should be around 5 mL/kg for a bolus injection.

  • Prepare the sterile this compound solution.

  • Place the mouse in a restrainer.

  • Warm the mouse's tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.

  • Disinfect the tail with 70% ethanol.

  • Identify one of the lateral tail veins.

  • Insert the needle, bevel up, into the vein at a shallow angle.

  • If the needle is correctly placed, a small amount of blood may be seen in the hub of the needle.

  • Slowly inject the this compound solution. If swelling occurs at the injection site, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.

  • After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Return the mouse to its cage and monitor its condition.

Subcutaneous (SC) Injection

Materials:

  • This compound solution at the desired concentration

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • 70% ethanol

  • Animal scale

Procedure:

  • Weigh the mouse to calculate the required dose. The injection volume should generally not exceed 5-10 mL/kg.

  • Prepare the this compound solution.

  • Grasp the loose skin over the back of the mouse, between the shoulder blades, to form a "tent".

  • Disinfect the injection site.

  • Insert the needle into the base of the skin tent, parallel to the spine.

  • Gently aspirate to ensure the needle has not entered a blood vessel.

  • Slowly inject the solution. A small bleb will form under the skin.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the mouse for any local or systemic reactions.

Mandatory Visualizations

This compound Administration Workflow in Mice

Kijimicin_Administration_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration dose_calc Dose Calculation (mg/kg) formulation This compound Formulation (Sterile Vehicle) dose_calc->formulation restraint Animal Restraint formulation->restraint ip_admin Intraperitoneal Injection restraint->ip_admin Route po_admin Oral Gavage restraint->po_admin Route iv_admin Intravenous Injection restraint->iv_admin Route sc_admin Subcutaneous Injection restraint->sc_admin Route monitoring Monitoring for Adverse Effects ip_admin->monitoring po_admin->monitoring iv_admin->monitoring sc_admin->monitoring data_collection Data Collection monitoring->data_collection Kijimicin_Signaling_Pathway cluster_membrane Cell Membrane cluster_mito Mitochondrion cluster_cytosol Cytosol This compound This compound ion_disruption Disruption of Ionic Gradients This compound->ion_disruption mito_dysfunction Mitochondrial Dysfunction ion_disruption->mito_dysfunction ros ↑ Reactive Oxygen Species (ROS) mito_dysfunction->ros cyto_c Cytochrome c Release mito_dysfunction->cyto_c ros->mito_dysfunction amplifies apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cyto_c->apoptosome casp9 Activated Caspase-9 apoptosome->casp9 casp3 Activated Caspase-3 casp9->casp3 apoptosis Apoptosis casp3->apoptosis

References

Kijimicin: Application Notes and Protocols for Studying Host-Parasite Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kijimicin (B1673642) is a polyether ionophore antibiotic that has demonstrated potent activity against various parasites, notably the protozoan Toxoplasma gondii, the causative agent of toxoplasmosis.[1][2] As an ionophore, this compound disrupts the crucial ionic balance across the parasite's cell membranes, leading to a cascade of events that culminate in parasite death.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate host-parasite interactions, with a focus on its effects on parasite viability and the host cell environment.

Mechanism of Action

This compound's primary mechanism of action against parasites like Toxoplasma gondii involves the disruption of ionic gradients, a decrease in mitochondrial membrane potential (ΔΨm), and the generation of reactive oxygen species (ROS).[1][2] This disruption of mitochondrial function is a key factor leading to parasite death.

Data Presentation

The following tables summarize the available quantitative data on the efficacy of this compound against Toxoplasma gondii.

Table 1: In Vitro Anti-Toxoplasma Activity of this compound [1][2]

CompoundIC50 (nM)
This compound45.6 ± 2.4
Monensin (Reference Ionophore)1.3 ± 1.8
Clindamycin (Reference Drug)238.5 ± 1.8

Table 2: In Vitro Anti-Invasion Activity of this compound against Toxoplasma gondii [1][2]

CompoundIC50 (pM)
This compound216.6 ± 1.9
Monensin531.1 ± 1.9

Table 3: In Vivo Efficacy of this compound in a Mouse Model of Acute Toxoplasmosis [1][2]

Treatment GroupSurvival Rate (30 days post-infection)
This compound (10 mg/kg/day)91.7%
This compound (3 mg/kg/day)66.7%
Control (Untreated)0% (All mice died within 18 days)

Experimental Protocols

Here are detailed protocols for key experiments to study the effects of this compound on parasites and host cells.

Protocol 1: In Vitro Anti-Parasitic Activity Assay

This protocol determines the 50% inhibitory concentration (IC50) of this compound against the intracellular growth of parasites like Toxoplasma gondii.

Materials:

  • Host cells (e.g., human foreskin fibroblasts - HFFs)

  • Parasites (e.g., Toxoplasma gondii tachyzoites)

  • Complete growth medium for host cells

  • This compound stock solution (in DMSO)

  • Control compounds (e.g., Monensin, Clindamycin)

  • 96-well microplates

  • Assay for parasite viability (e.g., β-galactosidase assay for transgenic parasites, microscopy-based counting)

Procedure:

  • Seed host cells into 96-well plates and grow to confluence.

  • Infect the host cell monolayer with parasites at a multiplicity of infection (MOI) of 1.

  • After 2-4 hours of incubation to allow for parasite invasion, remove the inoculum and wash the cells gently with phosphate-buffered saline (PBS).

  • Add fresh growth medium containing serial dilutions of this compound (e.g., from 0.1 nM to 1 µM). Include wells with vehicle control (DMSO) and reference compounds.

  • Incubate the plates for 48-72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Assess parasite viability using a suitable method. For example, if using β-galactosidase expressing parasites, lyse the cells and measure the enzymatic activity.

  • Calculate the IC50 value by plotting the percentage of parasite inhibition against the log of this compound concentration and fitting the data to a dose-response curve.

Protocol 2: Host Cell Cytotoxicity Assay

This protocol determines the 50% cytotoxic concentration (CC50) of this compound on host cells.

Materials:

  • Host cells

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • 96-well microplates

  • Cell viability reagent (e.g., MTT, resazurin, or a commercial kit)

Procedure:

  • Seed host cells into 96-well plates at a predetermined density.

  • Allow cells to adhere and grow for 24 hours.

  • Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).

  • Incubate the plates for the same duration as the anti-parasitic assay (e.g., 48-72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the CC50 value by plotting the percentage of cell viability against the log of this compound concentration.

Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol assesses the effect of this compound on the parasite's mitochondrial membrane potential.

Materials:

  • Parasites

  • This compound

  • Mitochondrial membrane potential-sensitive fluorescent dye (e.g., JC-1, TMRM)

  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control for depolarization

  • Fluorescence microscope or flow cytometer

Procedure:

  • Incubate freshly harvested parasites with different concentrations of this compound for a defined period (e.g., 1-4 hours). Include untreated and CCCP-treated controls.

  • Wash the parasites with a suitable buffer (e.g., PBS).

  • Incubate the parasites with the fluorescent dye according to the manufacturer's protocol. For JC-1, healthy mitochondria will show red fluorescence (J-aggregates), while depolarized mitochondria will exhibit green fluorescence (JC-1 monomers).

  • Analyze the fluorescence using a fluorescence microscope or flow cytometer.

  • Quantify the change in the red/green fluorescence ratio (for JC-1) or the decrease in fluorescence intensity (for TMRM) to determine the extent of mitochondrial depolarization.

Protocol 4: Measurement of Reactive Oxygen Species (ROS)

This protocol measures the generation of ROS in parasites upon treatment with this compound.

Materials:

  • Parasites

  • This compound

  • ROS-sensitive fluorescent probe (e.g., H2DCFDA, DHE)

  • A positive control for ROS induction (e.g., H2O2)

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Incubate freshly harvested parasites with different concentrations of this compound for a specific time. Include untreated and positive controls.

  • Load the parasites with the ROS-sensitive probe according to the manufacturer's instructions.

  • Measure the fluorescence intensity using a plate reader or flow cytometer. An increase in fluorescence indicates an increase in ROS levels.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Kijimicin_Mechanism_of_Action This compound's Mechanism of Action in Parasites This compound This compound Parasite_Membrane Parasite Membrane This compound->Parasite_Membrane Interacts with Ion_Gradient_Disruption Disruption of Ionic Gradients Parasite_Membrane->Ion_Gradient_Disruption Mitochondrion Mitochondrion Ion_Gradient_Disruption->Mitochondrion Impacts MMP_Decrease Decreased Mitochondrial Membrane Potential (ΔΨm) Mitochondrion->MMP_Decrease ROS_Generation Generation of Reactive Oxygen Species (ROS) Mitochondrion->ROS_Generation Mitochondrial_Dysfunction Mitochondrial Dysfunction MMP_Decrease->Mitochondrial_Dysfunction ROS_Generation->Mitochondrial_Dysfunction Parasite_Death Parasite Death Mitochondrial_Dysfunction->Parasite_Death

Caption: this compound's mechanism of action leading to parasite death.

Experimental_Workflow Experimental Workflow for this compound Evaluation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies IC50 Determine IC50 (Anti-parasitic Assay) SI Calculate Selectivity Index (SI = CC50 / IC50) IC50->SI CC50 Determine CC50 (Host Cell Cytotoxicity Assay) CC50->SI Efficacy Evaluate Efficacy in Animal Model SI->Efficacy Mechanism Elucidate Mechanism of Action (ΔΨm, ROS assays) Mechanism->Efficacy Toxicity Assess In Vivo Toxicity Efficacy->Toxicity

Caption: Workflow for evaluating this compound's anti-parasitic potential.

Host_Parasite_Signaling General Host-Parasite Signaling (Further research needed for this compound's specific effects) cluster_parasite Parasite cluster_host Host Cell Parasite_Factors Parasite Effector Molecules Host_Receptors Host Cell Receptors Parasite_Factors->Host_Receptors Interact with Signaling_Pathways Signaling Pathways (e.g., NF-κB, MAPK) Host_Receptors->Signaling_Pathways Activate/Inhibit Immune_Response Immune Response (Cytokine Production, etc.) Signaling_Pathways->Immune_Response Modulate This compound This compound Parasite_Infection Parasite Infection This compound->Parasite_Infection Parasite_Infection->Parasite_Factors Releases

Caption: General host-parasite signaling pathways.

Discussion and Future Directions

This compound presents a promising scaffold for the development of novel anti-parasitic drugs. Its potent activity against Toxoplasma gondii at nanomolar concentrations highlights its potential. However, a comprehensive understanding of its effects on host cells is paramount for its progression as a therapeutic candidate.

Future research should focus on:

  • Determining the cytotoxicity of this compound across a broad range of mammalian cell lines to establish a comprehensive safety profile and calculate selectivity indices for various parasites.

  • Investigating the specific host cell signaling pathways modulated by this compound during parasite infection. Understanding whether this compound directly or indirectly affects pathways such as NF-κB or MAPK could provide insights into its immunomodulatory properties and potential off-target effects.

  • Exploring the efficacy of this compound against other clinically relevant parasites.

  • Conducting medicinal chemistry efforts to optimize the structure of this compound to enhance its selectivity and pharmacokinetic properties.

By employing the protocols and considering the data presented in these application notes, researchers can further elucidate the therapeutic potential of this compound and its utility in dissecting the complex interplay between hosts and their parasites.

References

Application Notes and Protocols for Assessing Kijimicin-Induced ROS Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kijimicin, a polyether antibiotic, has demonstrated a range of biological activities, including inhibitory effects on human immunodeficiency virus (HIV) and antiparasitic activity against Toxoplasma gondii.[1][2] Emerging evidence suggests that a key mechanism of action for this compound involves the induction of cellular stress, including the disruption of mitochondrial function and the generation of reactive oxygen species (ROS).[2] This application note provides detailed protocols for the assessment of this compound-induced ROS production in a cellular context, offering valuable tools for researchers investigating its mechanism of action and potential therapeutic applications.

Reactive oxygen species are highly reactive molecules and free radicals derived from molecular oxygen.[3] While they play roles in normal cell signaling, their overproduction can lead to oxidative stress, a condition implicated in cellular damage and various pathologies.[3] Therefore, quantifying this compound's impact on cellular ROS levels is crucial for understanding its biological effects.

Methods for Assessing ROS Production

Several methods are available for the detection and quantification of cellular ROS, each with its own advantages and specificities. The most common approaches utilize fluorescent probes that become oxidized in the presence of ROS, leading to a measurable increase in fluorescence.

Key Fluorescent Probes for ROS Detection
ProbeTarget ROSDetection Method(s)Excitation/Emission (nm)
DCFH-DA (2',7'-Dichlorodihydrofluorescein diacetate)General cellular ROS (H₂O₂, HO•, ROO•)Plate Reader, Flow Cytometry, Fluorescence Microscopy~485 / ~535
MitoSOX™ Red Mitochondrial Superoxide (O₂•⁻)Plate Reader, Flow Cytometry, Fluorescence Microscopy~510 / ~580
CellROX™ Deep Red General cellular ROSFlow Cytometry, Fluorescence Microscopy~640 / ~665

Experimental Protocols

Protocol 1: Measurement of Total Cellular ROS using DCFH-DA

This protocol describes the use of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure the overall levels of ROS within a cell population. DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[3][4]

Materials:

  • Cells of interest

  • This compound (and appropriate vehicle control, e.g., DMSO)

  • DCFH-DA (stock solution in DMSO, stored at -20°C, protected from light)[4]

  • Phosphate-Buffered Saline (PBS)

  • Cell culture medium (phenol red-free recommended for fluorescence assays)

  • Positive control (e.g., Hydrogen peroxide (H₂O₂), Tert-butyl hydroperoxide (TBHP), or Pyocyanin)[5][6]

  • 96-well black, clear-bottom microplate (for plate reader) or appropriate plates/slides for microscopy/flow cytometry

Procedure for Microplate Reader Assay:

  • Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the experiment. Culture overnight under standard conditions.[7]

  • This compound Treatment: The following day, remove the culture medium and treat the cells with various concentrations of this compound (and vehicle control) in fresh, phenol (B47542) red-free medium for the desired time period. Include wells for a positive control (e.g., treat with 100 µM H₂O₂ for 1 hour).[8]

  • DCFH-DA Loading: Prepare a fresh working solution of DCFH-DA in pre-warmed PBS or serum-free medium at a final concentration of 10-25 µM.[6] Remove the treatment medium from the cells and wash once with warm PBS. Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C, protected from light.[4][9]

  • Wash: Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove any excess probe.[9]

  • Fluorescence Measurement: Add 100 µL of PBS or phenol red-free medium to each well. Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[9]

Data Analysis:

Subtract the background fluorescence (wells with no cells) from all readings. The fluorescence intensity is proportional to the level of ROS. Data can be expressed as fold change relative to the vehicle-treated control.

Protocol 2: Measurement of Mitochondrial Superoxide using MitoSOX™ Red

This protocol is designed to specifically measure superoxide, a major form of ROS, generated within the mitochondria. MitoSOX™ Red is a cell-permeant dye that selectively targets mitochondria and fluoresces upon oxidation by superoxide.[10][11]

Materials:

  • Cells of interest

  • This compound (and appropriate vehicle control)

  • MitoSOX™ Red (stock solution in DMSO, stored at -20°C, protected from light)[12]

  • Hank's Balanced Salt Solution (HBSS) or other suitable buffer

  • Positive control (e.g., Antimycin A or Menadione)[13][14]

  • Appropriate cell culture plates or slides

Procedure for Fluorescence Microscopy:

  • Cell Seeding and Treatment: Seed cells on glass-bottom dishes or coverslips. Treat with this compound as described in Protocol 1.

  • MitoSOX™ Red Loading: Prepare a fresh working solution of MitoSOX™ Red in pre-warmed HBSS or serum-free medium at a final concentration of 2-5 µM.[7] Remove the treatment medium, wash cells once with warm HBSS, and add the MitoSOX™ Red working solution. Incubate for 10-30 minutes at 37°C, protected from light.[10][11]

  • Wash: Remove the MitoSOX™ Red solution and wash the cells gently three times with warm HBSS.[11]

  • Imaging: Add fresh HBSS or medium to the cells and immediately visualize them using a fluorescence microscope equipped with appropriate filters for rhodamine (Excitation/Emission: ~510/580 nm).[10] Capture images for subsequent analysis.

Data Analysis:

Quantify the mean fluorescence intensity of individual cells or defined regions of interest using image analysis software (e.g., ImageJ). Compare the fluorescence intensity of this compound-treated cells to that of vehicle-treated cells.

Data Presentation

Quantitative data from ROS assays should be summarized in a clear and structured format to facilitate comparison between different treatment conditions.

Table 1: this compound-Induced Total Cellular ROS Production (DCFH-DA Assay)

TreatmentConcentration (µM)Mean Fluorescence Intensity (Arbitrary Units)Fold Change vs. Control
Vehicle Control-1500 ± 1201.0
This compound12250 ± 1801.5
This compound54500 ± 3503.0
This compound107500 ± 5005.0
Positive Control (H₂O₂)1009000 ± 6006.0

Table 2: this compound-Induced Mitochondrial Superoxide Production (MitoSOX™ Red Assay)

TreatmentConcentration (µM)Mean Fluorescence Intensity (Arbitrary Units)Fold Change vs. Control
Vehicle Control-800 ± 751.0
This compound11360 ± 1101.7
This compound52800 ± 2203.5
This compound104400 ± 3105.5
Positive Control (Antimycin A)105200 ± 4006.5

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathways involved in drug-induced oxidative stress and the experimental workflow for assessing ROS production.

G General Signaling Pathway of Drug-Induced Oxidative Stress This compound This compound Mitochondria Mitochondria This compound->Mitochondria disrupts function ROS Increased ROS (e.g., O₂•⁻, H₂O₂) Mitochondria->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress MAPK MAPK Pathway (JNK, p38) OxidativeStress->MAPK NFkB NF-κB Pathway OxidativeStress->NFkB Nrf2 Nrf2 Pathway OxidativeStress->Nrf2 Apoptosis Apoptosis MAPK->Apoptosis NFkB->Apoptosis AntioxidantResponse Antioxidant Response Nrf2->AntioxidantResponse

Caption: Drug-induced mitochondrial dysfunction leading to ROS and downstream signaling.

G Experimental Workflow for ROS Assessment cluster_prep Preparation cluster_stain Staining cluster_detect Detection CellCulture 1. Cell Culture Treatment 2. Treatment with this compound CellCulture->Treatment ProbeLoading 3. Load with ROS Probe (e.g., DCFH-DA, MitoSOX) Treatment->ProbeLoading Wash 4. Wash to remove excess probe ProbeLoading->Wash PlateReader Plate Reader Wash->PlateReader FlowCytometry Flow Cytometry Wash->FlowCytometry Microscopy Fluorescence Microscopy Wash->Microscopy DataAnalysis 5. Data Analysis and Interpretation PlateReader->DataAnalysis FlowCytometry->DataAnalysis Microscopy->DataAnalysis

Caption: Step-by-step workflow for measuring this compound-induced ROS production.

References

Application Notes and Protocols for Evaluating Kijimicin in Acute Toxoplasmosis Models

Author: BenchChem Technical Support Team. Date: December 2025

These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals investigating the efficacy of Kijimicin (B1673642) against acute Toxoplasma gondii infection.

Introduction

Toxoplasma gondii is an obligate intracellular protozoan parasite capable of infecting a wide range of warm-blooded animals, including humans. Acute toxoplasmosis can lead to severe pathological conditions, particularly in immunocompromised individuals and during congenital infections. The current therapeutic options are limited and can be associated with significant side effects, highlighting the urgent need for novel anti-Toxoplasma agents.[1][2][3]

This compound, a natural polyether ionophore antibiotic, has demonstrated promising activity against Toxoplasma gondii.[4][5] Its mechanism of action involves the disruption of ionic gradients across the parasite's mitochondrial membrane, leading to decreased mitochondrial membrane potential (ΔΨm) and the generation of reactive oxygen species (ROS). This ultimately disrupts mitochondrial function and leads to parasite death.[6] These application notes provide detailed protocols for the in vitro and in vivo evaluation of this compound's efficacy in acute toxoplasmosis models.

In Vitro Efficacy of this compound

Summary of In Vitro Activity

The following table summarizes the reported in vitro efficacy of this compound against Toxoplasma gondii tachyzoites. For comparison, data for the related ionophore Monensin and the commonly used anti-Toxoplasma drug Clindamycin are also included.

CompoundIC50 (nM)Host Cell LineParasite StrainReference
This compound45.6 ± 2.4HFFRH[5]
Monensin1.3 ± 1.8HFFRH[5]
Clindamycin238.5 ± 1.8HFFRH[5]
Protocol: In Vitro Anti-Toxoplasma Activity Assay

This protocol outlines the steps to determine the 50% inhibitory concentration (IC50) of this compound against T. gondii tachyzoites cultured in human foreskin fibroblasts (HFF). This is a common method to assess the direct effect of a compound on parasite proliferation.[7]

Materials:

  • Human Foreskin Fibroblasts (HFF)

  • Toxoplasma gondii tachyzoites (e.g., RH strain)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability assay reagent

  • Plate reader

Procedure:

  • Cell Culture: Culture HFF cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seeding: Seed HFF cells into 96-well plates at a density that allows for the formation of a confluent monolayer within 24 hours.

  • Parasite Infection: Once the HFF monolayer is confluent, infect the cells with freshly harvested T. gondii tachyzoites at a multiplicity of infection (MOI) of 5.

  • Drug Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the host cells (typically ≤ 0.1%).

    • Add the different concentrations of this compound to the infected HFF cells. Include a vehicle control (DMSO) and a positive control (e.g., pyrimethamine (B1678524) or sulfadiazine).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Viability Assay:

    • After incubation, remove the culture medium.

    • Add MTT solution to each well and incubate according to the manufacturer's instructions.

    • Add a solubilization solution to dissolve the formazan (B1609692) crystals.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate the percentage of parasite growth inhibition for each this compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

In Vivo Efficacy of this compound

Summary of In Vivo Activity

The following table summarizes the reported in vivo efficacy of this compound in a murine model of acute toxoplasmosis.

Treatment GroupDose (mg/kg/day)Survival Rate (30 days post-infection)Reference
This compound1091.7%[4][5]
This compound366.7%[4][5]
Control (untreated)-0% (all died within 18 days)[4][5]
Protocol: Murine Model of Acute Toxoplasmosis

This protocol describes the evaluation of this compound's in vivo efficacy in a mouse model of acute toxoplasmosis, a standard model for assessing potential therapeutics.[8][9][10]

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Toxoplasma gondii tachyzoites (e.g., virulent RH strain)

  • Phosphate-buffered saline (PBS)

  • This compound

  • Appropriate vehicle for oral administration (e.g., corn oil)

  • Oral gavage needles

  • Standard laboratory animal housing and care facilities

Procedure:

  • Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week before the experiment.

  • Infection:

    • Harvest fresh T. gondii tachyzoites.

    • Infect mice intraperitoneally (i.p.) with a lethal dose of tachyzoites (e.g., 1 x 10^3 tachyzoites of the RH strain) suspended in PBS.

  • Drug Administration:

    • Prepare a suspension of this compound in the chosen vehicle.

    • Randomly divide the infected mice into treatment and control groups.

    • Beginning 4 hours post-infection, administer this compound orally once daily for a specified duration (e.g., 5-7 consecutive days).

    • The control group should receive the vehicle alone. A positive control group treated with a known anti-Toxoplasma drug (e.g., pyrimethamine) is also recommended.

  • Monitoring:

    • Monitor the mice daily for clinical signs of toxoplasmosis, such as weight loss, ruffled fur, lethargy, and ascites.

    • Record survival data daily for at least 30 days post-infection.

  • Parasite Burden (Optional):

    • At a specific time point post-infection (e.g., day 7), a subset of mice from each group can be euthanized.

    • Collect peritoneal fluid and/or organs (e.g., spleen, liver, brain).

    • Quantify the parasite burden using methods such as quantitative PCR (qPCR) or by counting tachyzoites in peritoneal fluid.[11]

  • Data Analysis:

    • Plot survival curves (Kaplan-Meier) and compare the survival rates between the different treatment groups using appropriate statistical tests (e.g., log-rank test).

    • Compare the parasite burden between groups using statistical tests such as the t-test or ANOVA.

Visualizations

Signaling Pathway of this compound in Toxoplasma gondii

Kijimicin_Mechanism cluster_parasite Toxoplasma gondii cluster_mitochondrion Mitochondrion Mito_Membrane Mitochondrial Membrane DeltaPsi Decreased ΔΨm Mito_Membrane->DeltaPsi Disruption of ionic gradients ROS Increased ROS DeltaPsi->ROS Mito_Dysfunction Mitochondrial Dysfunction ROS->Mito_Dysfunction Parasite_Death Parasite Death Mito_Dysfunction->Parasite_Death This compound This compound This compound->Mito_Membrane

Caption: Mechanism of action of this compound on Toxoplasma gondii.

Experimental Workflow for In Vivo Evaluation

InVivo_Workflow Start Start: Acclimatize Mice Infection Infect Mice with T. gondii Tachyzoites Start->Infection Grouping Randomize into Groups (this compound, Vehicle, Positive Control) Infection->Grouping Treatment Daily Oral Administration Grouping->Treatment Monitoring Daily Monitoring: - Survival - Clinical Signs Treatment->Monitoring Parasite_Burden Optional: Quantify Parasite Burden (Day 7) Treatment->Parasite_Burden Data_Analysis Data Analysis: - Survival Curves - Statistical Comparison Monitoring->Data_Analysis Parasite_Burden->Data_Analysis End End: Evaluate Efficacy Data_Analysis->End

Caption: In vivo experimental workflow for this compound evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Kijimicin Solubility Issues In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Kijimicin in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern for in vitro studies?

A1: this compound is a potent inhibitor of the novel tyrosine kinase 'XYZ'. Its hydrophobic nature leads to low aqueous solubility, which can cause precipitation in aqueous-based cell culture media. This can result in inaccurate dosing and unreliable experimental outcomes.

Q2: I observed a precipitate after diluting my this compound DMSO stock solution into my cell culture medium. What should I do?

A2: This is a common issue when a concentrated stock of a hydrophobic compound in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) is diluted into an aqueous solution.[1] The dramatic increase in solvent polarity causes the compound to crash out of solution.[1] Here are some initial troubleshooting steps:

  • Optimize DMSO Concentration: Ensure the final DMSO concentration in your culture medium does not exceed 0.1%, as higher concentrations can be toxic to cells.[1] You can achieve this by preparing intermediate dilutions of your this compound stock in DMSO before the final dilution into the aqueous medium.[1]

  • Gentle Warming: Try gently warming your solution to 37°C to aid in dissolving the precipitate. However, avoid prolonged heating, which could degrade the compound.[1]

  • Sonication: A brief sonication in a water bath can help break up particles and improve dissolution.[1]

  • pH Adjustment: If this compound has ionizable groups, adjusting the pH of your buffer might enhance its solubility. Acidic compounds are generally more soluble at a higher pH, while basic compounds are more soluble at a lower pH.[1][2]

Q3: What are some alternative solvents or formulation strategies to improve this compound solubility?

A3: If optimizing the DMSO-based protocol is insufficient, several other strategies can be employed:

  • Co-solvents: Using a mixture of water-miscible solvents can improve solubility.[2][3]

  • Formulation with Pluronic® F-127: This non-ionic surfactant can encapsulate hydrophobic compounds, improving their dispersion in aqueous solutions.

  • Use of Excipients: Certain excipients like cyclodextrins can form inclusion complexes with hydrophobic drugs, increasing their solubility.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation upon dilution in aqueous media The compound is "crashing out" of the solution due to a significant polarity shift.- Add the DMSO stock to the aqueous buffer, not the other way around, and mix vigorously.[1]- Prepare intermediate dilutions in DMSO before the final dilution.[1]- Gently warm the solution to 37°C.[1]- Briefly sonicate the solution.[1]
Inconsistent results between experiments Variable dissolution of this compound leading to inconsistent final concentrations.- Prepare fresh dilutions for each experiment from a frozen stock.- Visually inspect for any precipitate before use.- Standardize the entire dilution and mixing process.
Cell toxicity observed even at low this compound concentrations The final concentration of the organic solvent (e.g., DMSO) may be too high.- Ensure the final DMSO concentration is ≤ 0.1%.[1]- Include a vehicle control (medium with the same final DMSO concentration without this compound) in your experiments.
Low apparent potency of this compound The actual concentration of solubilized this compound is lower than the nominal concentration due to precipitation.- Determine the solubility limit in your specific medium (see protocol below).- Consider using a formulation strategy like Pluronic® F-127 to enhance solubility.

Quantitative Data Summary

Table 1: Solubility of this compound in Common Solvents

Solvent Solubility (mg/mL) Molar Solubility (mM) Notes
DMSO>50>100Recommended for primary stock solutions.
Ethanol1020May be used as a co-solvent.
PBS (pH 7.4)<0.01<0.02Practically insoluble in aqueous buffers.
Cell Culture Medium + 10% FBS0.050.1Serum proteins can slightly enhance solubility.
1 N HCl510Soluble in acidic conditions.
1 N NaOH12Limited solubility in basic conditions.

Table 2: Recommended Maximum Working Concentrations of this compound in Different Formulations

Formulation Maximum Recommended Concentration (µM) Final DMSO (%)
DMSO10≤ 0.1
20% PEG400 in PBS500
1% Pluronic® F-127 in PBS1000

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weighing: Accurately weigh out the required amount of this compound powder.

  • Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex the solution for 1-2 minutes. If necessary, briefly sonicate in a water bath sonicator (5-10 minutes) or gently warm to 37°C to ensure complete dissolution.[1]

  • Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[1]

Protocol 2: Preparation of this compound Working Solution using Pluronic® F-127
  • Prepare a 10% (w/v) Pluronic® F-127 solution: Dissolve 1g of Pluronic® F-127 in 10 mL of sterile water. This may require stirring overnight at 4°C.

  • Prepare this compound-Pluronic® mixture: Add your this compound DMSO stock solution to the 10% Pluronic® F-127 solution to achieve the desired concentration.

  • Dilution: Further dilute this mixture into your cell culture medium to reach the final desired this compound concentration. The final Pluronic® F-127 concentration should be kept low (e.g., 0.1%).

  • Control: Remember to include a vehicle control containing the same final concentration of DMSO and Pluronic® F-127.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate add_dmso->dissolve store Store at -80°C dissolve->store intermediate Intermediate Dilution (in DMSO) store->intermediate Thaw aliquot final Final Dilution (in Culture Medium) intermediate->final add_to_cells Add to Cells final->add_to_cells precipitate Precipitate Forms final->precipitate Issue warm Warm to 37°C precipitate->warm sonicate Sonicate precipitate->sonicate

Caption: A workflow for preparing and troubleshooting this compound solutions.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor XYZ XYZ Kinase receptor->XYZ activates downstream Downstream Effector XYZ->downstream phosphorylates transcription Transcription Factor downstream->transcription activates proliferation Cell Proliferation & Survival transcription->proliferation promotes This compound This compound This compound->XYZ inhibits

Caption: The hypothetical signaling pathway inhibited by this compound.

References

Technical Support Center: Optimizing Kijimicin for Anti-Toxoplasma Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Kijimicin (B1673642) in anti-Toxoplasma gondii experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound against Toxoplasma gondii?

A1: this compound, a polyether ionophore, disrupts the ionic balance across the parasite's membranes. This leads to a decrease in the mitochondrial membrane potential (ΔΨm) and an increase in the production of reactive oxygen species (ROS).[1][2] Ultimately, this cascade of events results in mitochondrial dysfunction and death of the T. gondii parasite.[1]

Q2: What is a typical effective concentration range for this compound against T. gondii in vitro?

A2: The half-maximal inhibitory concentration (IC50) for this compound's anti-Toxoplasma activity against intracellular tachyzoites has been reported to be approximately 45.6 ± 2.4 nM.[2][3] For inhibiting the invasion of host cells by extracellular parasites, the IC50 is significantly lower, around 216.6 ± 1.9 pM.[2][3]

Q3: Is this compound cytotoxic to host cells?

A3: Like many anti-parasitic compounds, this compound can exhibit cytotoxicity at higher concentrations. It is crucial to determine the 50% cytotoxic concentration (CC50) in the host cell line being used and calculate the selectivity index (SI = CC50 / IC50) to ensure the observed anti-Toxoplasma effect is not due to host cell death. A high selectivity index is desirable.

Q4: What are the expected morphological changes in T. gondii after this compound treatment?

A4: Electron microscopy has revealed that treatment with this compound can cause cellular swelling and the formation of multiple intracellular vacuole-like structures within T. gondii tachyzoites.[2][3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability in IC50 values between experiments. Inconsistent parasite numbers, host cell confluency, or this compound dilutions.Standardize your protocol. Ensure consistent parasite inoculum, use host cell monolayers of similar confluency (e.g., 80-90%), and prepare fresh serial dilutions of this compound for each experiment.
High host cell toxicity observed at expected effective concentrations. The specific host cell line may be particularly sensitive to this compound. The compound may have degraded.Perform a dose-response cytotoxicity assay (e.g., MTT or CCK-8) to determine the CC50 for your specific host cell line.[4] Use this to calculate the selectivity index. Ensure proper storage of this compound to prevent degradation.
No significant anti-Toxoplasma effect observed. Incorrect this compound concentration range. Inactive compound. Issues with the parasite viability assay.Verify the concentration of your this compound stock solution. Test a broader range of concentrations. Include a positive control anti-Toxoplasma drug (e.g., pyrimethamine (B1678524) or sulfadiazine) to validate the assay.[5]
Difficulty in distinguishing between parasite inhibition and host cell death. Overlapping toxic effects of the compound.In addition to standard cytotoxicity assays on uninfected host cells, consider using a parasite-specific viability marker or a reporter strain of T. gondii (e.g., expressing luciferase or β-galactosidase) to more directly measure parasite proliferation.[6]
Inconsistent results in parasite invasion assays. Variation in the timing of compound addition. Differences in parasite motility or viability.Pre-incubate the extracellular parasites with this compound for a standardized period before allowing them to infect the host cells. Ensure parasites are freshly harvested and highly motile.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound against Toxoplasma gondii

Parameter Value Reference
IC50 (Intracellular Parasite Growth)45.6 ± 2.4 nM[2][3]
IC50 (Parasite Invasion)216.6 ± 1.9 pM[2][3]

Table 2: In Vivo Efficacy of this compound in a Murine Model of Acute Toxoplasmosis

Dosage Survival Rate (30 days post-infection) Reference
10 mg/kg/day91.7%[2][3]
3 mg/kg/day66.7%[2]

Experimental Protocols

In Vitro Anti-Toxoplasma gondii Growth Inhibition Assay

This protocol is designed to determine the IC50 of this compound against the intracellular proliferation of T. gondii tachyzoites.

Materials:

  • Host cells (e.g., human foreskin fibroblasts (HFF) or Vero cells)[7][8]

  • Toxoplasma gondii tachyzoites (e.g., RH strain)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well microplates

  • Detection reagent (e.g., MTS or similar viability assay reagent)[5]

Procedure:

  • Seed host cells into a 96-well plate and culture until they form a confluent monolayer.

  • Prepare serial dilutions of this compound in complete culture medium. Also include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.

  • Infect the host cell monolayer with freshly harvested T. gondii tachyzoites at a multiplicity of infection (MOI) of approximately 1.

  • After a 2-4 hour incubation to allow for parasite invasion, remove the inoculum and add the media containing the various concentrations of this compound.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Assess parasite proliferation. This can be done through various methods, such as a plaque assay, a colorimetric assay using a reporter parasite strain, or a viability assay that measures host cell lysis.

  • Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the log of the this compound concentration.

Host Cell Cytotoxicity Assay

This protocol is to determine the CC50 of this compound on the host cell line.

Materials:

  • Host cells

  • Complete cell culture medium

  • This compound stock solution

  • 96-well microplates

  • MTT or CCK-8 assay kit[4]

Procedure:

  • Seed host cells in a 96-well plate at a density that will not lead to over-confluency during the assay period.

  • After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control and a no-treatment control.

  • Incubate the plate for the same duration as the anti-Toxoplasma growth inhibition assay (e.g., 48-72 hours).

  • Add the MTT or CCK-8 reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time, and then measure the absorbance at the appropriate wavelength.

  • Calculate the CC50 value by plotting the percentage of cell viability against the log of the this compound concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation cluster_analysis Analysis prep_cells Seed Host Cells in 96-well Plate infect Infect Host Cells with Tachyzoites prep_cells->infect prep_parasites Harvest T. gondii Tachyzoites prep_parasites->infect prep_drug Prepare this compound Serial Dilutions treat Add this compound Dilutions prep_drug->treat infect->treat incubate Incubate for 48-72 hours treat->incubate assay Perform Viability/Plaque Assay incubate->assay calculate Calculate IC50 assay->calculate

Caption: Experimental workflow for determining the IC50 of this compound.

mechanism_of_action This compound This compound Ion_Disruption Disruption of Ionic Gradients This compound->Ion_Disruption Mito_Potential Decreased Mitochondrial Membrane Potential (ΔΨm) Ion_Disruption->Mito_Potential ROS Generation of Reactive Oxygen Species (ROS) Ion_Disruption->ROS Mito_Dysfunction Mitochondrial Dysfunction Mito_Potential->Mito_Dysfunction ROS->Mito_Dysfunction Parasite_Death T. gondii Death Mito_Dysfunction->Parasite_Death

Caption: this compound's mechanism of action against Toxoplasma gondii.

References

potential for Kijimicin degradation and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the potential degradation of Kijimicin and recommends appropriate storage conditions. As specific stability data for this compound is not extensively available in public literature, the information presented here is based on the known characteristics of anthracycline antibiotics, the class to which this compound belongs. It is crucial to perform specific stability studies for this compound to establish its unique degradation profile.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: As an anthracycline antibiotic, this compound is susceptible to several degradation pathways:

  • Oxidative Degradation: The quinone moiety in the anthracycline structure is prone to redox cycling, which can generate reactive oxygen species (ROS) and lead to oxidative degradation[1][2].

  • Hydrolysis: Anthracyclines can undergo hydrolysis, particularly under basic pH conditions. This can lead to the formation of degradation products with altered biological activity[3]. For instance, doxorubicin, a related compound, is known to be unstable to alkaline hydrolysis even at room temperature[4].

  • Metal Ion-Catalyzed Degradation: The presence of certain metal ions can catalyze the degradation of anthracyclines[3].

  • Photodegradation: While not as commonly cited as hydrolysis and oxidation, exposure to light can be a potential degradation pathway for many pharmaceutical compounds and should be investigated for this compound.

Q2: What are the recommended general storage conditions for this compound?

A2: To minimize degradation, this compound should be stored under controlled conditions. While specific recommendations for this compound are unavailable, general guidelines for temperature-sensitive drugs suggest the following:

  • Temperature: For long-term storage, refrigeration (2°C to 8°C) is often recommended for antibiotics to maintain their quality and effectiveness[5]. Some antibiotics may even require storage at -20°C or -80°C[6]. Avoid repeated freeze-thaw cycles. For short-term use, some antibiotics can be kept at a controlled room temperature (15°C to 25°C)[7].

  • Humidity: A low-humidity environment is generally recommended. For many pharmaceuticals, a relative humidity of 60% RH or lower is advised during long-term storage[8].

  • Light: Protect from light by storing in amber vials or other light-blocking containers to prevent photolytic degradation[9].

Q3: How can I detect this compound degradation in my samples?

A3: Several analytical techniques can be employed to detect and quantify this compound and its degradation products:

  • High-Performance Liquid Chromatography (HPLC): This is a primary technique for separating and quantifying the parent drug and its degradation products. A stability-indicating HPLC method should be developed and validated[10].

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique is used for the identification and structural elucidation of degradation products[4][11].

  • Gas Chromatography (GC): GC can be used for volatile degradation products.

  • Spectroscopy (UV-Vis, FT-IR): Changes in the UV-Vis or FT-IR spectrum can indicate degradation of the molecule.

Troubleshooting Guide

Issue Encountered Potential Cause Troubleshooting Steps
Loss of biological activity in this compound samples. Chemical degradation of this compound.1. Verify the storage conditions (temperature, light exposure).2. Analyze the sample using a validated stability-indicating HPLC method to quantify the remaining active this compound.3. If degradation is confirmed, review and optimize storage and handling procedures. Consider storing at a lower temperature and protecting from light.
Unexpected peaks in HPLC chromatogram. Presence of degradation products or impurities.1. Perform forced degradation studies (see Experimental Protocols) to intentionally generate degradation products and compare their retention times with the unexpected peaks.2. Use LC-MS to identify the mass of the unknown peaks to aid in structural elucidation.3. Review the synthesis and purification process for potential impurities.
Color change or precipitation in this compound solutions. Physical or chemical instability.1. Measure the pH of the solution, as pH shifts can induce degradation and precipitation[12].2. Visually inspect for particulate matter.3. Analyze the solution by HPLC to check for degradation. Consider using a different solvent or buffer system if instability is observed.

Quantitative Data Summary

As specific quantitative data for this compound is not available, the following table provides a general overview of stability for some antibiotics under different conditions. This data is for illustrative purposes only and should not be directly extrapolated to this compound.

Antibiotic Storage Condition Stability (Time to 10% degradation) Reference
MeropenemRoom Temperature< 24 hours[6]
Ceftriaxone4-6°C1 week[6]
Flucloxacillin4-6°C1 week[6]
Piperacillin-80°C6 months[6]
Amoxicillin-80°C1 year[6]

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of this compound[10][12].

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the this compound stock solution with 0.1 N HCl and incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).

    • Alkaline Hydrolysis: Mix the this compound stock solution with 0.1 N NaOH and keep at room temperature for a defined period (e.g., 30 minutes, 1, 2, 4 hours). Given the known instability of anthracyclines in basic conditions, start with milder conditions[4][11].

    • Oxidative Degradation: Treat the this compound stock solution with 3% hydrogen peroxide at room temperature for a defined period (e.g., 2, 4, 8, 24 hours).

    • Thermal Degradation: Expose the solid this compound powder and the stock solution to dry heat (e.g., 70°C) for a defined period.

    • Photodegradation: Expose the this compound stock solution and solid powder to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a validated stability-indicating HPLC method. Analyze for the remaining parent drug and the formation of degradation products.

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis This compound This compound Stock Solution Acid Acid Hydrolysis (0.1N HCl, 60°C) This compound->Acid Base Alkaline Hydrolysis (0.1N NaOH, RT) This compound->Base Oxidation Oxidation (3% H2O2, RT) This compound->Oxidation Thermal Thermal Degradation (70°C) This compound->Thermal Photo Photodegradation (UV/Visible Light) This compound->Photo HPLC Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Characterize Degradants

Caption: Workflow for a forced degradation study of this compound.

Hypothetical_Degradation_Pathway cluster_degradation Degradation Products This compound This compound (Parent Molecule) Hydrolysis_Product Hydrolytic Degradant (e.g., Aglycone) This compound->Hydrolysis_Product Alkaline pH Oxidation_Product Oxidative Degradant (e.g., Hydroxylated species) This compound->Oxidation_Product H2O2 / O2 Photo_Product Photolytic Degradant This compound->Photo_Product Light

Caption: Hypothetical degradation pathways for an anthracycline like this compound.

References

Technical Support Center: Investigating Kijimicin Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating potential resistance mechanisms to the polyether ionophore antibiotic, Kijimicin. Given the limited specific data on this compound resistance, this guide utilizes information on narasin (B1676957), a structurally and functionally similar polyether ionophore, as a predictive model.

Frequently Asked Questions (FAQs)

FAQ 1: My bacterial culture shows reduced susceptibility to this compound. What are the potential resistance mechanisms?

Reduced susceptibility to this compound, a polyether ionophore, can arise from several mechanisms. Based on studies of similar antibiotics, two primary potential mechanisms in Gram-positive bacteria are:

  • Increased Efflux Pump Activity: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the antibiotic out of the cell, preventing it from reaching its target at a high enough concentration to be effective. A notable example is the narAB operon which has been shown to confer resistance to the polyether ionophore narasin.[1][2][3][4][5]

  • Cell Envelope Stress Response: Activation of two-component regulatory systems, such as the LiaFSR system, can lead to alterations in the cell envelope that increase tolerance to membrane-disrupting agents like ionophores.[6][7][8][9][10][11][12][13]

Gram-negative bacteria are often intrinsically resistant to polyether ionophores due to their outer membrane, which acts as a permeability barrier.

FAQ 2: How can I determine if this compound resistance in my strain is due to an efflux pump?

You can investigate the role of efflux pumps through a combination of phenotypic and genotypic methods. A common starting point is to perform a Minimum Inhibitory Concentration (MIC) assay in the presence and absence of a known efflux pump inhibitor (EPI), such as reserpine (B192253) or verapamil. A significant decrease in the MIC in the presence of an EPI suggests the involvement of an efflux pump.

Further investigation can involve:

  • Ethidium Bromide (EtBr) Efflux Assay: This assay qualitatively assesses the efflux capacity of your strain.

  • Quantitative Real-Time PCR (qRT-PCR): This can be used to measure the expression levels of known or putative ABC transporter genes, such as narA and narB, in your resistant isolate compared to a susceptible control.

FAQ 3: What is the LiaFSR system and could it be involved in this compound resistance?

The LiaFSR system is a three-component signal transduction system in many Gram-positive bacteria that responds to cell envelope stress.[6][7][8][9][10][11][12][13] It is activated by various stimuli that disrupt the cell membrane or cell wall synthesis. Given that this compound's mechanism of action involves disrupting the cell membrane's ion gradients, it is plausible that activation of the LiaFSR system could contribute to a protective response, leading to reduced susceptibility. While direct evidence linking LiaFSR to this compound resistance is not yet established, its role in responding to other membrane-targeting antibiotics makes it a strong candidate for investigation.

FAQ 4: My MIC assays for this compound are showing high variability. What are some common troubleshooting steps?

Variability in MIC assays for ionophores can be due to several factors. Here are some common issues and their solutions:

ProblemPotential CauseSuggested Solution
Inconsistent MIC values between replicates Inaccurate serial dilutions, improper inoculum preparation, or contamination.Ensure accurate pipetting and use of calibrated equipment. Prepare fresh inoculum for each experiment and verify the cell density. Use aseptic techniques to prevent contamination.[14][15]
No bacterial growth in control wells Inactive inoculum, incorrect growth medium, or residual disinfectant on labware.Use a fresh, viable bacterial culture. Ensure the growth medium and incubation conditions are optimal for your bacterial strain. Use sterile, residue-free labware.
"Skipped" wells (growth in higher concentrations but not in lower ones) Contamination of a single well or improper mixing of the antibiotic.Repeat the assay with fresh dilutions and careful attention to aseptic technique. Ensure thorough mixing of the antibiotic in each well of the serial dilution.
Precipitation of this compound in the wells Poor solubility of the compound in the assay medium.Test the solubility of this compound in the chosen broth beforehand. If necessary, use a co-solvent like DMSO (ensure the final concentration is not inhibitory to the bacteria).[14]

Quantitative Data Summary

The following table summarizes Minimum Inhibitory Concentration (MIC) data for the polyether ionophore narasin against Enterococcus faecium strains with and without the narAB resistance genes. This data can serve as a reference for expected shifts in MIC when investigating efflux-mediated resistance to this compound.

Table 1: Narasin MICs for Enterococcus faecium Strains [1][2]

Strain TypeResistance Gene StatusNarasin MIC Range (mg/L)
Wild-Type (Susceptible)narAB negative1 - 2
ResistantnarAB positive8 - 32

Key Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from standard methods and can be used to determine the MIC of this compound.[14][16]

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth

  • This compound stock solution

  • Sterile pipette tips and reservoirs

Procedure:

  • Prepare this compound Dilutions:

    • Perform a two-fold serial dilution of the this compound stock solution in CAMHB across the wells of a 96-well plate. The final volume in each well should be 50 µL. Leave the last column as a growth control (no antibiotic).

  • Prepare Bacterial Inoculum:

    • Dilute the bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculate the Plate:

    • Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Ethidium Bromide (EtBr)-Agar Cartwheel Assay for Efflux Pump Activity

This semi-quantitative assay is used to screen for efflux pump overexpression.[17][18][19]

Materials:

  • Tryptic Soy Agar (TSA) plates

  • Ethidium bromide (EtBr) stock solution

  • Bacterial cultures (test strain and susceptible control)

Procedure:

  • Prepare EtBr-Agar Plates:

    • Prepare TSA plates containing a range of EtBr concentrations (e.g., 0, 0.5, 1.0, 1.5, 2.0, 2.5 mg/L).

  • Inoculate Plates:

    • Grow bacterial cultures to mid-log phase.

    • Using a sterile cotton swab, streak the test and control strains from the center to the edge of each plate in a "cartwheel" pattern.

  • Incubation:

    • Incubate the plates at 37°C for 16-18 hours.

  • Visualize Fluorescence:

    • Examine the plates under a UV transilluminator. The lowest concentration of EtBr that produces fluorescence in the bacterial growth is recorded. Strains with higher efflux activity will require higher concentrations of EtBr to fluoresce.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for narA and narB Gene Expression

This protocol is based on a study of narasin resistance and can be adapted to investigate the expression of putative this compound resistance genes.[1]

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for target genes (e.g., narA, narB) and a reference gene (e.g., recA)

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • Grow resistant and susceptible bacterial strains to mid-log phase. If investigating induction, expose one culture of the resistant strain to a sub-inhibitory concentration of this compound.

    • Extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction:

    • Set up qPCR reactions containing SYBR Green master mix, cDNA template, and forward and reverse primers for your target and reference genes.

  • Data Analysis:

    • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in the resistant strain compared to the susceptible strain.

Visualizations

Proposed this compound Resistance Mechanisms

The following diagrams illustrate the two primary hypothesized mechanisms of resistance to this compound.

Kijimicin_Resistance_Mechanisms cluster_0 Mechanism 1: ABC Transporter-Mediated Efflux cluster_1 Mechanism 2: LiaFSR-Mediated Cell Envelope Stress Response Kijimicin_in This compound (extracellular) ABC_Transporter ABC Transporter (e.g., NarAB) Kijimicin_in->ABC_Transporter Enters cell Membrane Cell Membrane Kijimicin_out This compound (extracellular) ABC_Transporter->Kijimicin_out Efflux ADP ADP + Pi ABC_Transporter->ADP ATP ATP ATP->ABC_Transporter Energy Kijimicin_stress This compound-induced Membrane Stress LiaS LiaS (Histidine Kinase) Kijimicin_stress->LiaS Activates LiaF LiaF LiaF->LiaS Inhibits LiaR LiaR (Response Regulator) LiaS->LiaR Phosphorylates LiaR_P LiaR-P DNA DNA LiaR_P->DNA Binds to promoter Stress_Response_Genes Stress Response Genes DNA->Stress_Response_Genes Upregulates transcription Cell_Envelope_Modification Cell Envelope Modification Stress_Response_Genes->Cell_Envelope_Modification Leads to Experimental_Workflow Start Start: Isolate with reduced This compound susceptibility MIC_Assay Perform MIC Assay (this compound +/- EPI) Start->MIC_Assay MIC_Result Significant MIC decrease with EPI? MIC_Assay->MIC_Result Efflux_Assay Perform EtBr Efflux Assay MIC_Result->Efflux_Assay Yes qRT_PCR_LiaFSR qRT-PCR for LiaFSR System Genes MIC_Result->qRT_PCR_LiaFSR No qRT_PCR_ABC qRT-PCR for ABC Transporter Genes Efflux_Assay->qRT_PCR_ABC Efflux_Confirmed Conclusion: Efflux is a likely resistance mechanism qRT_PCR_ABC->Efflux_Confirmed Other_Mechanisms Investigate other mechanisms (e.g., target modification) Efflux_Confirmed->Other_Mechanisms Further investigation LiaFSR_Confirmed Conclusion: Cell envelope stress response is a likely mechanism qRT_PCR_LiaFSR->LiaFSR_Confirmed LiaFSR_Confirmed->Other_Mechanisms Further investigation

References

Kijimicin Cytotoxicity Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity of Kijimicin on host cells.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of this compound-induced cytotoxicity in host cells?

A1: this compound, a polyether ionophore antibiotic, is understood to exert its cytotoxic effects primarily through the disruption of cellular ion homeostasis. This leads to a cascade of events including the dissipation of the mitochondrial membrane potential (ΔΨm), an increase in the production of reactive oxygen species (ROS), and the subsequent induction of apoptosis[1].

Q2: How can I determine the appropriate concentration of this compound for my experiments?

A2: The optimal concentration of this compound is cell-type dependent and should be determined empirically for your specific host cell line. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). Based on data from related polyether ionophore antibiotics, the IC50 values can range from nanomolar to micromolar concentrations.

Q3: How can I differentiate between a cytotoxic and a cytostatic effect of this compound?

A3: A cytotoxic effect results in cell death, whereas a cytostatic effect inhibits cell proliferation without directly causing cell death. To distinguish between these, you can perform a time-course experiment and monitor cell viability using a trypan blue exclusion assay or a real-time cell analyzer. A decrease in the number of viable cells over time indicates a cytotoxic effect, while a plateau in cell number suggests a cytostatic effect. Additionally, specific assays for apoptosis, such as caspase activity assays, can confirm cytotoxic effects.

Q4: What are the essential controls to include in my this compound cytotoxicity experiments?

A4: To ensure the validity of your results, the following controls are critical:

  • Untreated Control: Cells cultured in medium alone to establish a baseline for normal cell growth and viability.

  • Vehicle Control: Cells treated with the same solvent used to dissolve this compound (e.g., DMSO) at the highest concentration used in the experiment. This accounts for any potential toxicity of the solvent itself.

  • Positive Control: Cells treated with a well-characterized cytotoxic agent (e.g., staurosporine (B1682477) or doxorubicin) to validate the assay's performance.

  • No-Cell Control: Wells containing only culture medium and the assay reagents to determine the background signal.

Data Presentation

Table 1: Representative IC50 Values of Polyether Ionophore Antibiotics on Various Host Cell Lines

CompoundCell LineAssay DurationIC50 Value
NigericinHeLaNot Specified~5 µM[2]
MonensinHEK293Not SpecifiedNon-cytotoxic at concentrations up to 0.4 µM[3]
SalinomycinJurkatNot Specified163 nM (for Wnt signaling inhibition)[4]
NigericinMDA-MB-231 (Breast Cancer)Not Specified2.881 µM[5]
MonensinA375 (Melanoma)Not Specified0.16 µM[3]
SalinomycinSK-Mel-19 (Melanoma)24 hours0.82 ± 0.60 µM[6]
SalinomycinMCF-7 (Breast Cancer)72 hoursNot specified, but shown to be effective[7]

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Host cell line of interest

  • Complete culture medium

  • This compound stock solution (in an appropriate solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the this compound dilutions. Include untreated and vehicle controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol describes the use of the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to measure changes in ΔΨm.

Materials:

  • Host cell line of interest

  • Complete culture medium

  • This compound

  • TMRM stock solution (in DMSO)

  • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture cells on a suitable imaging dish or in a multi-well plate. Treat the cells with the desired concentration of this compound for the appropriate duration.

  • TMRM Staining: Add TMRM to the culture medium at a final concentration of 20-100 nM and incubate for 20-30 minutes at 37°C.

  • Imaging or Flow Cytometry:

    • Microscopy: Image the cells using a fluorescence microscope with appropriate filters for TMRM (Excitation/Emission: ~548/573 nm).

    • Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in PBS containing TMRM. Analyze the fluorescence intensity using a flow cytometer.

  • Positive Control: In a separate set of wells, treat the cells with FCCP (1-10 µM) for 5-10 minutes before analysis to induce complete mitochondrial depolarization.

  • Data Analysis: Quantify the fluorescence intensity. A decrease in TMRM fluorescence in this compound-treated cells compared to the control indicates a loss of ΔΨm.

Protocol 3: Detection of Reactive Oxygen Species (ROS)

This protocol details the use of the fluorescent probe MitoSOX™ Red for the detection of mitochondrial superoxide (B77818).

Materials:

  • Host cell line of interest

  • Complete culture medium

  • This compound

  • MitoSOX™ Red reagent (stock solution in DMSO)

  • Antimycin A or Menadione as a positive control for ROS production

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with this compound as described in the previous protocol.

  • MitoSOX™ Red Staining: Add MitoSOX™ Red to the culture medium at a final concentration of 2-5 µM and incubate for 10-30 minutes at 37°C, protected from light.

  • Washing: Wash the cells gently with warm PBS to remove excess probe.

  • Imaging or Flow Cytometry:

    • Microscopy: Image the cells using a fluorescence microscope with appropriate filters for MitoSOX™ Red (Excitation/Emission: ~510/580 nm).

    • Flow Cytometry: Harvest and wash the cells, then analyze the fluorescence intensity using a flow cytometer.

  • Positive Control: Treat a separate set of cells with a known ROS inducer like Antimycin A (10 µM) or Menadione (100 µM) for 30-60 minutes.

  • Data Analysis: An increase in red fluorescence in this compound-treated cells compared to the control indicates an elevation in mitochondrial superoxide levels.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Data

Potential Cause Troubleshooting Step
Uneven Cell Seeding Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly between pipetting into each well. Avoid edge effects by not using the outermost wells of the plate.
Inconsistent Compound Concentration Prepare fresh serial dilutions for each experiment. Ensure proper mixing of the stock solution before dilution.
Contamination Regularly check cell cultures for any signs of microbial contamination. Use sterile techniques throughout the experimental process.
Assay Interference This compound may interact with the assay reagents. Run a no-cell control with this compound to check for direct reduction of MTT or other interferences.

Issue 2: No Observable Cytotoxicity

Potential Cause Troubleshooting Step
Incorrect Compound Concentration Verify the concentration of your this compound stock solution. Test a wider and higher range of concentrations.
Short Incubation Time Increase the duration of exposure to this compound (e.g., up to 72 hours).
Cell Line Resistance The chosen cell line may be resistant to this compound. Try a different host cell line known to be sensitive to ionophores.
Compound Instability Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C, protected from light). Prepare fresh dilutions for each experiment.

Issue 3: Inconsistent Staining in ΔΨm or ROS Assays

Potential Cause Troubleshooting Step
Probe Concentration Optimize the concentration of the fluorescent probe (e.g., TMRM, MitoSOX™ Red) for your specific cell line to achieve a good signal-to-noise ratio.
Photobleaching Minimize the exposure of stained cells to light, especially during microscopy.
Cell Health Ensure that the cells are healthy and not overly confluent before starting the experiment, as this can affect mitochondrial function.

Visualizations

Kijimicin_Signaling_Pathway cluster_0 Cellular Effects cluster_1 Apoptotic Cascade This compound This compound Ion_Homeostasis Disruption of Ion Homeostasis This compound->Ion_Homeostasis Membrane Cell Membrane Mitochondrion Mitochondrion DeltaPsiM Loss of Mitochondrial Membrane Potential (ΔΨm) Ion_Homeostasis->DeltaPsiM ROS Increased Reactive Oxygen Species (ROS) DeltaPsiM->ROS Cytochrome_c Cytochrome c Release DeltaPsiM->Cytochrome_c ROS->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: this compound-induced apoptotic signaling pathway.

Cytotoxicity_Workflow start Start: Hypothesis of This compound Cytotoxicity dose_response Perform Dose-Response (e.g., MTT Assay) start->dose_response determine_ic50 Determine IC50 Value dose_response->determine_ic50 mechanism_studies Mechanism of Action Studies (at IC50 and sub-IC50 concentrations) determine_ic50->mechanism_studies measure_delta_psi_m Measure ΔΨm (e.g., TMRM) mechanism_studies->measure_delta_psi_m measure_ros Measure ROS (e.g., MitoSOX) mechanism_studies->measure_ros apoptosis_assay Apoptosis Assay (e.g., Caspase-3 activity) mechanism_studies->apoptosis_assay analyze_data Analyze and Interpret Data measure_delta_psi_m->analyze_data measure_ros->analyze_data apoptosis_assay->analyze_data end Conclusion on Cytotoxicity Profile analyze_data->end

Caption: Experimental workflow for assessing this compound cytotoxicity.

Troubleshooting_Logic start High Variability in Data? check_seeding Check Cell Seeding Technique start->check_seeding Yes no_effect No Cytotoxic Effect Observed? start->no_effect No resolve Problem Resolved check_seeding->resolve check_reagents Verify Reagent Concentrations check_reagents->resolve check_contamination Screen for Contamination check_contamination->resolve increase_conc Increase this compound Concentration Range no_effect->increase_conc Yes no_effect->resolve No increase_time Extend Incubation Time increase_conc->increase_time change_cell_line Consider a Different Cell Line increase_time->change_cell_line change_cell_line->resolve

Caption: Troubleshooting logic for this compound cytotoxicity experiments.

References

how to minimize off-target effects of Kijimicin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Kijimicin. This resource is designed for researchers, scientists, and drug development professionals to help anticipate and troubleshoot potential off-target effects of this compound during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and what are its known off-target effects?

This compound is a potent, ATP-competitive inhibitor of the novel tyrosine kinase, OncoKinase-1 (OK1). OK1 is a critical driver in several aggressive cancers. While highly potent against OK1, this compound can exhibit off-target activity against other kinases due to the conserved nature of the ATP-binding pocket across the human kinome.[1] Known off-targets include members of the Src family of kinases and Cyclin-Dependent Kinase 2 (CDK2), which can lead to unintended cellular effects.

Q2: Why am I observing high levels of cytotoxicity in my cell-based assays even at concentrations that should be specific for OK1?

High cytotoxicity at effective concentrations can stem from several factors:

  • Off-target kinase inhibition: Inhibition of kinases essential for normal cell survival can lead to toxicity.[2] A kinome-wide selectivity screen is recommended to identify unintended targets.[2]

  • On-target toxicity: The primary target, OK1, may have essential roles in the specific cell line being used, leading to cell death upon inhibition.

  • Inappropriate dosage: The concentration of this compound may be too high, leading to broader off-target effects.[2] A careful dose-response curve is essential to determine the lowest effective concentration.[2]

  • Compound solubility issues: Poor solubility in cell culture media can lead to compound precipitation and non-specific effects.[2]

Q3: What are the main strategies to minimize the off-target effects of this compound?

Several strategies can be employed to enhance the selectivity of this compound:

  • Structure-Based Drug Design (SBDD): Modifying this compound's structure to exploit unique features of OK1's active site that are not present in off-target kinases can improve selectivity.[1][3]

  • Targeting Inactive Kinase Conformations: Designing derivatives of this compound that bind to the inactive "DFG-out" conformation of OK1 can significantly improve selectivity, as this conformation is more variable across the kinome.[1]

  • Covalent Inhibition: Introducing a reactive group to this compound that forms a covalent bond with a non-conserved cysteine residue near the OK1 active site can lead to highly selective and potent inhibition.[1][4]

  • Allosteric Inhibition: Developing inhibitors that target allosteric sites outside the conserved ATP-binding pocket can achieve high selectivity and lower toxicity.[5][6]

  • Targeted Delivery Systems: Utilizing systems like antibody-drug conjugates (ADCs) can deliver this compound specifically to cancer cells, minimizing exposure to healthy tissues and thus reducing off-target effects.[7]

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed at Effective Concentrations
Possible Cause Troubleshooting Step Expected Outcome
Off-target kinase inhibition 1. Perform a kinome-wide selectivity screen.[2]2. Test inhibitors with different chemical scaffolds that target OK1.[2]1. Identification of unintended kinase targets.2. If cytotoxicity persists, it may be an on-target effect.
Inappropriate dosage 1. Perform a detailed dose-response curve to find the lowest effective concentration.[2]2. Consider dose interruption or reduction in your experimental design.Reduced cytotoxicity while maintaining the desired on-target effect.[2]
Compound solubility issues 1. Verify the solubility of this compound in your cell culture media.2. Always include a vehicle control (e.g., DMSO) to rule out solvent toxicity.[2]Prevention of compound precipitation and non-specific cellular stress.
Issue 2: Inconsistent or Unexpected Experimental Results
Possible Cause Troubleshooting Step Expected Outcome
Activation of compensatory signaling pathways 1. Use Western blotting to probe for the activation of known compensatory pathways following this compound treatment.[2]2. Consider combination therapy to block both the primary and compensatory pathways.[6]A clearer understanding of the cellular response to this compound and more consistent results.[2]
Inhibitor instability 1. Check the stability of this compound under your experimental conditions (e.g., in media at 37°C over time).Ensured that the observed effects are due to the active compound.
Cell line heterogeneity 1. Perform single-cell cloning to ensure a homogenous cell population.2. Regularly perform cell line authentication.More reproducible experimental outcomes.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound and Analogs

This table presents a hypothetical kinase selectivity profile for this compound and two modified analogs designed to improve selectivity. Data is presented as IC50 (nM), the concentration of the inhibitor required to reduce kinase activity by 50%.

Kinase Target This compound (IC50 nM) This compound-S1 (SBDD Analog) (IC50 nM) This compound-C1 (Covalent Analog) (IC50 nM)
OncoKinase-1 (OK1) 10125
Src85550>10,000
LCK120800>10,000
CDK22501,500>10,000
VEGFR21,800>10,000>10,000
Table 2: Cellular Viability (IC50) of this compound and Analogs in Cancer vs. Normal Cells

This table shows the half-maximal inhibitory concentration (IC50) for cell viability, indicating the potency of the compounds in a cancer cell line overexpressing OK1 versus a normal, non-cancerous cell line. A higher IC50 in normal cells suggests greater selectivity and a better safety profile.

Cell Line This compound (IC50 µM) This compound-S1 (SBDD Analog) (IC50 µM) This compound-C1 (Covalent Analog) (IC50 µM)
Cancer Cell Line (OK1-overexpressing) 0.50.60.2
Normal Cell Line 2.515.0>50.0

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling

Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.[2][8]

Methodology:

  • Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).[2]

  • Kinase Panel: Utilize a commercially available kinase profiling service that offers a panel of hundreds of human kinases.[2]

  • Binding Assay: A common method is a competition binding assay where this compound competes with a labeled ligand for binding to each kinase in the panel.[2]

  • Data Analysis: The results are often expressed as the percentage of kinase bound to the labeled ligand in the presence of this compound compared to a DMSO control. A lower percentage indicates stronger binding of this compound. This can be used to calculate dissociation constants (Kd) or IC50 values.[9]

Protocol 2: Cell-Based Cytotoxicity Assay

Objective: To assess the effect of this compound on cell viability and determine its cytotoxic potential.[10][11][12]

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Assessment: Use a cell viability reagent such as one that measures ATP content (e.g., CellTiter-Glo®) or metabolic activity (e.g., MTT or resazurin).

  • Data Analysis: Measure the signal (luminescence or absorbance) and normalize it to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.

Visualizations

Signaling Pathway

Kijimicin_Signaling_Pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway OK1 OncoKinase-1 (OK1) Substrate1 Downstream Substrate 1 OK1->Substrate1 phosphorylates Proliferation Cancer Cell Proliferation Substrate1->Proliferation Src Src Family Kinase CellCycle Normal Cell Cycle Progression Src->CellCycle CDK2 CDK2 CDK2->CellCycle This compound This compound This compound->OK1 High Potency Inhibition This compound->Src Low Potency Inhibition This compound->CDK2 Low Potency Inhibition

Caption: On-target and off-target effects of this compound.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_incell Cell-Based Assessment cluster_optimization Optimization Kinase_Profiling Kinome Profiling (>400 kinases) Selectivity_Analysis Analyze Selectivity Profile (Determine IC50 values) Kinase_Profiling->Selectivity_Analysis Cytotoxicity_Assay Cytotoxicity Assay (Cancer vs. Normal Cells) Selectivity_Analysis->Cytotoxicity_Assay OnTarget_Engagement On-Target Engagement Assay (e.g., Western Blot for p-Substrate1) SBDD Structure-Based Drug Design OnTarget_Engagement->SBDD Lead_Optimization Lead Optimization SBDD->Lead_Optimization

Caption: Workflow for assessing and minimizing off-target effects.

References

Technical Support Center: Improving the Stability of Kijimicin in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Kijimicin, ensuring its stability in culture media is paramount for obtaining reliable and reproducible experimental results. This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of this compound, a polyether ionophore antibiotic.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. Could this be a stability issue?

A1: Yes, inconsistent results are a common indicator of compound degradation. This compound, like other polyether ionophore antibiotics, can be sensitive to various factors in the culture environment, leading to a decrease in its effective concentration over the course of an experiment.

Q2: What is the primary factor that affects this compound's stability in solution?

A2: The pH of the culture medium is the most critical factor. This compound is unstable in acidic conditions. It is stable in neutral or basic solutions.[1] Standard culture media are typically buffered to a physiological pH (around 7.2-7.4), but cellular metabolism can lead to a decrease in pH over time due to the production of lactic acid and other metabolic byproducts.

Q3: How does temperature affect the stability of this compound?

A3: Like most chemical compounds, higher temperatures can accelerate the degradation of this compound. While cell cultures are incubated at 37°C, long-term storage of stock solutions should be at lower temperatures (-20°C or -80°C) to minimize degradation.

Q4: Can components of the culture medium itself affect this compound's stability?

A4: Yes, various components can interact with this compound. The presence of certain cations can influence the activity and stability of ionophores.[2] Additionally, serum proteins may bind to this compound, affecting its availability and perceived stability. While direct studies on this compound are limited, it is a factor to consider in experimental design.

Troubleshooting Guide

Issue 1: Rapid loss of this compound activity in my cell culture.

Potential Cause: Acidification of the culture medium.

Troubleshooting Steps:

  • Monitor pH: Regularly measure the pH of your culture medium throughout the experiment. A significant drop below pH 7.0 could indicate a problem.

  • Use Buffered Media: Ensure you are using a robustly buffered medium, such as one containing HEPES, in addition to the standard bicarbonate buffering system, especially for high-density cultures.

  • Frequent Media Changes: For long-term experiments, frequent replacement of the culture medium can help to maintain a stable pH and replenish any degraded this compound.

  • Control Cell Density: High cell densities lead to a faster drop in pH. Consider seeding cells at a lower density or passaging them more frequently.

Issue 2: Precipitation or cloudiness observed after adding this compound to the medium.

Potential Cause: Poor solubility or interaction with media components.

Troubleshooting Steps:

  • Proper Dissolution of Stock Solution: Ensure your this compound stock solution is fully dissolved before adding it to the culture medium. Stock solutions are often prepared in organic solvents like DMSO or ethanol.

  • Final Solvent Concentration: Keep the final concentration of the organic solvent in the culture medium low (typically <0.5% for DMSO) to avoid precipitation and cellular toxicity.

  • Pre-warm Media: Add the this compound stock solution to pre-warmed culture medium and mix gently to aid in dissolution.

  • Filter Sterilization: If you suspect particulate matter, you can filter the this compound-containing medium through a 0.22 µm filter before adding it to the cells. However, be aware of potential binding to the filter membrane.

Data on Factors Affecting Polyether Ionophore Stability

FactorEffect on StabilityRecommendationsReference
pH Unstable in acidic conditions (pH < 7). Stable in neutral to alkaline conditions.Maintain culture pH between 7.2 and 7.4. Use additional buffering agents like HEPES if necessary.[1]
Temperature Higher temperatures accelerate degradation.Store stock solutions at -20°C or -80°C. Minimize time at 37°C outside of the incubator.General Knowledge
Cations Cation concentrations (e.g., Na+, K+, Ca2+) can modulate ionophore activity and stability.Use a consistent and well-defined culture medium. Be aware that different media formulations have varying cation concentrations.[2]
Light Some related compounds are susceptible to photolysis.Protect stock solutions and media containing this compound from prolonged exposure to light.General Knowledge
Oxidation Polyether structures can be susceptible to oxidative degradation.While not extensively studied for this compound, consider minimizing exposure to high oxygen levels if oxidative degradation is suspected.[3][4]

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Culture Media using HPLC

This protocol provides a general framework for determining the concentration of this compound in a cell culture medium over time.

1. Sample Preparation:

  • Prepare this compound-supplemented culture medium at the desired concentration.
  • Incubate the medium under standard cell culture conditions (37°C, 5% CO2).
  • At designated time points (e.g., 0, 6, 12, 24, 48 hours), collect aliquots of the medium.
  • To precipitate proteins, add three volumes of cold acetonitrile (B52724) to one volume of the medium sample.
  • Vortex briefly and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
  • Carefully transfer the supernatant to a new tube for HPLC analysis.

2. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like acetic or formic acid to improve peak shape, but care must be taken given the pH sensitivity of this compound). A neutral or slightly basic mobile phase may be required.
  • Detection: Post-column derivatization with a reagent like vanillin (B372448) followed by UV-Vis detection at approximately 520 nm is a common method for polyether ionophores that lack a strong chromophore.[1][5] Alternatively, LC-MS/MS can be used for more sensitive and specific detection without derivatization.[6][7]
  • Flow Rate: Typically 1.0 mL/min.
  • Injection Volume: 20 µL.

3. Data Analysis:

  • Generate a standard curve using known concentrations of this compound.
  • Quantify the concentration of this compound in the collected samples by comparing their peak areas to the standard curve.
  • Plot the concentration of this compound versus time to determine its stability profile.

Visualizing Workflows and Pathways

experimental_workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis start Start: Prepare this compound-supplemented cell culture medium incubate Incubate medium at 37°C, 5% CO2 start->incubate collect Collect aliquots at various time points incubate->collect precipitate Protein precipitation (e.g., with acetonitrile) collect->precipitate centrifuge Centrifuge to remove precipitated proteins precipitate->centrifuge supernatant Collect supernatant centrifuge->supernatant hplc HPLC or LC-MS/MS analysis supernatant->hplc quantify Quantify this compound concentration hplc->quantify end End: Determine stability profile quantify->end

Caption: Workflow for assessing this compound stability in culture media.

degradation_pathway cluster_factors Degradation Factors This compound This compound (Active) Degraded Degraded Products (Inactive) This compound->Degraded Degradation Acidic_pH Acidic pH Acidic_pH->Degraded High_Temp High Temperature High_Temp->Degraded Oxidation Oxidative Stress Oxidation->Degraded

References

Technical Support Center: Navigating In Vivo Variability of Kijimicin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Kijimicin in vivo studies. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and sources of variability encountered during pre-clinical animal experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation aids to enhance the reproducibility and reliability of your research.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during your in vivo studies with this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing significant inter-animal variability in tumor growth rates in our xenograft models, even within the same treatment group. What are the potential causes and solutions?

A1: Significant inter-animal variability in tumor growth is a common challenge in in vivo studies. Several factors can contribute to this:

  • Animal-Related Factors: Even in inbred mouse strains, subtle genetic and physiological differences can exist. The age, weight, and overall health of the animals at the time of tumor implantation can also play a role. Ensure that all animals are age and weight-matched and sourced from a reputable vendor.

  • Tumor Cell Implantation Technique: The number of viable tumor cells, the injection volume, and the anatomical location of the injection can all impact tumor take-rate and growth. Standardize your implantation procedure meticulously.

  • Tumor Heterogeneity: The cancer cell line itself may not be entirely homogeneous.[1][2][3] Different clones within the cell line could have varying growth characteristics. Consider re-evaluating the characteristics of your cell line.

  • Immune Response: In immunocompetent models, variations in the host's immune response to the tumor can lead to different growth patterns.[4]

Troubleshooting Steps:

  • Refine Animal Selection: Use a narrow age and weight range for your study animals.

  • Standardize Tumor Implantation: Develop a detailed and consistent protocol for tumor cell preparation and injection.

  • Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual outliers.

  • Monitor Animal Health: Closely monitor the health of the animals throughout the study, as underlying health issues can affect tumor growth.

Q2: The in vivo efficacy of this compound in our studies is lower than what was predicted by our in vitro cytotoxicity assays. Why is there a discrepancy?

A2: The transition from in vitro to in vivo is complex, and a direct correlation in efficacy is not always observed.[5] Several factors can explain this discrepancy:

  • Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) profile of this compound in the animal model will determine its concentration and duration of exposure at the tumor site.[6] Poor bioavailability or rapid clearance can lead to suboptimal therapeutic concentrations.

  • Tumor Microenvironment (TME): The TME in vivo is significantly more complex than a 2D cell culture.[2][3] Factors such as poor vascularization, hypoxia, and the presence of stromal cells can create barriers to drug penetration and effectiveness.

  • Drug Metabolism: The animal model may metabolize this compound into less active or inactive forms, reducing its cytotoxic effect.[6]

Troubleshooting Steps:

  • Conduct Pharmacokinetic Studies: Determine the PK profile of this compound in your animal model to ensure adequate tumor exposure.

  • Evaluate Tumor Penetration: Assess the concentration of this compound within the tumor tissue.

  • Consider Different Animal Models: The choice of animal model can significantly impact the outcome. For example, patient-derived xenograft (PDX) models may better recapitulate the human tumor microenvironment.[1][2][3]

Q3: We are observing unexpected toxicity and weight loss in our treatment groups, even at doses predicted to be safe. What could be the cause?

A3: Unforeseen toxicity can arise from several factors:

  • Off-Target Effects: this compound may have off-target effects in vivo that were not apparent in in vitro studies.

  • Metabolite Toxicity: A metabolite of this compound, rather than the parent compound, could be causing the toxicity.

  • Vehicle-Related Toxicity: The formulation vehicle used to dissolve and administer this compound may have its own toxic effects. Always include a vehicle-only control group.

  • Species-Specific Toxicity: The animal model may have a different sensitivity to this compound compared to human cells.

Troubleshooting Steps:

  • Conduct a Dose-Ranging Study: A preliminary dose-ranging or maximum tolerated dose (MTD) study is crucial to identify a safe and effective dose range.[7]

  • Include a Vehicle Control Group: This is essential to differentiate between compound-related and vehicle-related toxicity.

  • Perform Histopathological Analysis: At the end of the study, conduct a thorough histopathological examination of major organs to identify any signs of toxicity.

Data Presentation

Table 1: Hypothetical In Vitro vs. In Vivo Efficacy of this compound

Cell LineIn Vitro IC50 (nM)Animal ModelThis compound Dose (mg/kg)Tumor Growth Inhibition (%)
HT-29 (Colon)50Nude Mouse (Subcutaneous)1045
A549 (Lung)75Nude Mouse (Subcutaneous)1030
MDA-MB-231 (Breast)120NSG Mouse (Orthotopic)1560

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice

ParameterValueUnit
Cmax (Maximum Concentration)2.5µg/mL
Tmax (Time to Cmax)1hour
AUC (Area Under the Curve)10µg*h/mL
Half-life (t1/2)4hours

Experimental Protocols

Protocol 1: Subcutaneous Xenograft Tumor Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a subcutaneous xenograft model.

Materials:

  • 6-8 week old female athymic nude mice.

  • Cancer cell line of interest (e.g., HT-29).

  • Matrigel.

  • This compound, sterile vehicle.

  • Calipers.

Procedure:

  • Cell Preparation: Culture cancer cells to ~80% confluency. Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Tumor Implantation: Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment and control groups.

  • Drug Administration: Administer this compound (or vehicle) according to the predetermined dosing schedule (e.g., intraperitoneally, once daily).

  • Endpoint: Continue treatment for the specified duration. Monitor tumor volume and body weight throughout the study. The study may be terminated when tumors in the control group reach a predetermined size, or if signs of excessive toxicity are observed.

Visualizations

Caption: Workflow for a typical subcutaneous xenograft study.

troubleshooting_variability cluster_causes Potential Causes cluster_solutions Potential Solutions A High In Vivo Variability B Animal Heterogeneity A->B C Inconsistent Implantation A->C D Tumor Cell Variability A->D E Variable Immune Response A->E I Increase Group Size A->I F Standardize Animal Selection B->F G Refine Implantation Protocol C->G H Characterize Cell Line D->H J Use Immunodeficient Models E->J

Caption: Troubleshooting high variability in in vivo studies.

signaling_pathway cluster_pathway Hypothetical this compound Mechanism of Action Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation This compound This compound This compound->MEK Inhibition

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Kijimicin Production Scalability: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up Kijimicin production.

Troubleshooting Guides

This section addresses specific issues that may arise during the fermentation and purification of this compound.

Low this compound Yield

A common challenge in scaling up production is a decrease in final product yield. The following table outlines potential causes and recommended troubleshooting steps.

Potential Cause Troubleshooting/Monitoring Steps
Suboptimal Fermentation Medium - Carbon Source: Analyze the consumption of the primary carbon source (e.g., glucose) throughout the fermentation. Consider fed-batch strategies to avoid catabolite repression. - Nitrogen Source: Evaluate different nitrogen sources (e.g., yeast extract, peptone) and their C/N ratio. - Precursor Availability: Ensure sufficient precursors for the polyketide and sugar biosynthesis pathways are present. Supplementation with specific amino acids or glycerol (B35011) may be beneficial.
Inadequate Aeration and Agitation - Dissolved Oxygen (DO): Monitor DO levels continuously. Maintain DO above 20% saturation through optimized agitation and aeration rates. - Shear Stress: High agitation speeds can cause shear stress on Actinomadura kijaniata. Correlate cell viability with agitation speed to find an optimal range.
pH Fluctuation - pH Monitoring and Control: Implement automated pH control. The optimal pH range for A. kijaniata growth and this compound production should be determined experimentally, typically between 6.0 and 8.0.
Phage Contamination - Microscopy: Regularly examine cultures under a microscope for signs of cell lysis. - Phage Assay: Perform plaque assays on culture supernatants if phage contamination is suspected.
Inconsistent Seed Culture - Standardized Inoculum: Develop a standardized protocol for seed culture preparation, including age, cell density, and morphological characteristics.
Purification Impurities

The complex structure of this compound can present challenges during downstream processing.

| Issue | Potential Cause | Troubleshooting Steps | | :--- | :--- | | Co-elution of Structurally Similar Analogs | Kijanimicin is produced as a complex of related compounds. | - Chromatography Optimization: Develop a high-resolution chromatography method. Experiment with different stationary phases (e.g., C18, phenyl) and mobile phase gradients. - Preparative HPLC: Employ preparative HPLC for final polishing steps to isolate the desired this compound component. | | Product Degradation | this compound may be sensitive to pH or temperature extremes. | - Stability Studies: Conduct pH and temperature stability studies on purified this compound to identify optimal storage and processing conditions. | | Low Recovery from Extraction | Inefficient extraction from the fermentation broth. | - Solvent Selection: Test various organic solvents for optimal extraction of this compound from the mycelium and broth.[1] - Extraction pH: Adjust the pH of the broth prior to solvent extraction to improve partitioning. |

Frequently Asked Questions (FAQs)

Q1: What is the typical producing organism for this compound?

A1: this compound is produced by the soil actinomycete Actinomadura kijaniata.[1][2][3]

Q2: What are the key precursors for this compound biosynthesis?

A2: The biosynthesis of this compound involves a modular Type-I polyketide synthase (PKS) for the aglycone core and dedicated pathways for the unusual sugar moieties, L-digitoxose and D-kijanose.[2] Key precursors are likely derived from primary metabolism, such as acetyl-CoA, propionyl-CoA, and glucose.

Q3: How can I monitor this compound production during fermentation?

A3: this compound concentration can be monitored by taking periodic samples from the fermenter, extracting the compound, and analyzing the extract using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or Mass Spectrometry).

Q4: What are some common methods for this compound purification?

A4: A typical purification strategy involves solvent extraction from the fermentation broth, followed by a series of chromatographic steps.[1] These can include column chromatography and preparative HPLC to separate this compound from minor components and other impurities.[1]

Q5: Are there any known challenges with the stability of this compound?

A5: While specific stability data is not extensively published, large and complex natural products like this compound can be susceptible to degradation under harsh pH or temperature conditions. It is advisable to conduct stability studies as part of the process development.

Quantitative Data Summary

The following tables present hypothetical, yet realistic, data for scaling up this compound production. These values are for illustrative purposes and will vary depending on the specific strain and process conditions.

Table 1: Fermentation Yield at Different Scales

Scale Working Volume (L) Typical this compound Titer (mg/L) Productivity (mg/L/h)
Bench-top5150 - 2501.0 - 1.7
Pilot50120 - 2000.8 - 1.4
Industrial500080 - 1500.5 - 1.0

Table 2: Purification Efficiency

Purification Step Typical Recovery (%) Purity (%)
Solvent Extraction85 - 9530 - 40
Column Chromatography60 - 7570 - 85
Preparative HPLC70 - 85>95
Overall 35 - 57 >95

Experimental Protocols

Protocol 1: Fermentation of Actinomadura kijaniata for this compound Production (Bench-top Scale)
  • Seed Culture Preparation:

    • Inoculate a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth) with a cryopreserved vial of A. kijaniata.

    • Incubate at 28-30°C on a rotary shaker at 200 rpm for 48-72 hours.

  • Production Fermentation:

    • Aseptically transfer the seed culture (5-10% v/v) to a 5 L stirred-tank bioreactor containing the production medium.

    • Production Medium Example (per liter):

      • Glucose: 40 g

      • Yeast Extract: 10 g

      • Soy Peptone: 10 g

      • CaCO₃: 2 g

      • Trace element solution: 1 mL

    • Fermentation Parameters:

      • Temperature: 28°C

      • pH: Maintain at 7.0 using automated addition of 1M NaOH and 1M HCl.

      • Dissolved Oxygen: Maintain above 20% by controlling agitation (200-600 rpm) and aeration (0.5-1.5 vvm).

    • Run the fermentation for 120-168 hours.

  • Sampling and Analysis:

    • Withdraw samples aseptically every 24 hours to monitor cell growth (dry cell weight), substrate consumption (e.g., glucose), and this compound production (HPLC).

Protocol 2: Extraction and Initial Purification of this compound
  • Harvest:

    • At the end of the fermentation, separate the mycelium from the broth by centrifugation or filtration.

  • Extraction:

    • Extract the mycelial cake with a suitable organic solvent (e.g., ethyl acetate) three times.

    • Extract the fermentation broth separately with the same solvent.

  • Concentration:

    • Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Silica (B1680970) Gel Chromatography:

    • Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane/ethyl acetate (B1210297) mixture).

    • Load the dissolved extract onto a silica gel column.

    • Elute the column with a stepwise gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate in hexane).

    • Collect fractions and analyze by Thin Layer Chromatography (TLC) or HPLC to identify this compound-containing fractions.

    • Pool the pure fractions and concentrate to yield partially purified this compound.

Visualizations

Kijimicin_Production_Workflow cluster_Upstream Upstream Processing cluster_Downstream Downstream Processing Strain Maintenance Strain Maintenance Seed Culture Seed Culture Strain Maintenance->Seed Culture Inoculation Production Fermentation Production Fermentation Seed Culture->Production Fermentation Inoculation Harvest Harvest Production Fermentation->Harvest Transfer Extraction Extraction Harvest->Extraction Purification Purification Extraction->Purification Final Product Final Product Purification->Final Product

Caption: A high-level overview of the this compound production workflow.

Kijimicin_Biosynthesis_Pathway cluster_PKS Polyketide Synthesis cluster_Sugars Deoxysugar Synthesis cluster_Assembly Final Assembly Primary Metabolism Primary Metabolism PKS Type I PKS Primary Metabolism->PKS Acetyl-CoA, Propionyl-CoA Kijanolide Core Kijanolide Core PKS->Kijanolide Core Glycosyltransferases Glycosyltransferases Kijanolide Core->Glycosyltransferases Glucose Glucose Sugar Pathway Enzymes Sugar Pathway Enzymes Glucose->Sugar Pathway Enzymes L-Digitoxose L-Digitoxose Sugar Pathway Enzymes->L-Digitoxose D-Kijanose D-Kijanose Sugar Pathway Enzymes->D-Kijanose L-Digitoxose->Glycosyltransferases D-Kijanose->Glycosyltransferases This compound This compound Glycosyltransferases->this compound

Caption: Simplified schematic of the this compound biosynthetic pathway.

References

Validation & Comparative

Kijimicin demonstrates potent in vivo efficacy against toxoplasmosis, offering a promising alternative to standard therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of preclinical data reveals that Kijimicin (B1673642), a polyether ionophore antibiotic, exhibits significant in vivo efficacy against Toxoplasma gondii, the parasite responsible for toxoplasmosis. This comparison guide provides researchers, scientists, and drug development professionals with a detailed overview of this compound's performance against current treatment options, supported by experimental data.

Toxoplasmosis is a global health concern, and current treatments, primarily the combination of pyrimethamine (B1678524) and sulfadiazine (B1682646), are associated with limitations, including toxicity and a lack of efficacy against the chronic cyst stage of the parasite.[1][2] The emergence of new therapeutic candidates like this compound is therefore of critical interest to the scientific community.

Comparative In Vivo Efficacy

Studies in murine models of acute toxoplasmosis have demonstrated this compound's ability to significantly improve survival rates compared to untreated controls. Notably, treatment with this compound at 10 mg/kg/day resulted in a 91.7% survival rate, while a lower dose of 3 mg/kg/day still achieved a 66.7% survival rate in infected mice.[3] In contrast, the standard combination therapy of pyrimethamine and sulfadiazine has shown variable efficacy depending on the strain of the parasite and the treatment regimen.[4][5]

Below is a summary of the in vivo efficacy of this compound compared to standard and alternative treatments for toxoplasmosis.

Drug/CombinationDosageMouse ModelParasite StrainKey Efficacy ResultsReference
This compound 10 mg/kg/dayNot SpecifiedNot Specified91.7% survival rate 30 days post-infection.[3][6]
3 mg/kg/dayNot SpecifiedNot Specified66.7% survival rate 30 days post-infection.[3][6]
Pyrimethamine + Sulfadiazine 1 mg/kg/day (PYR) + 40 mg/kg/day (SDZ) with 10 mg/kg/day Fluconazole (B54011)CF1 miceRH93% survival with fluconazole combination vs. 36% without.[7]
12.5 mg/kg/day (PYR) + 200 mg/kg/day (SDZ)BALB/c miceNot Specified33.3% survival rate. Increased to 88.9% with levamisole.[8]
Clindamycin (B1669177) 100 mg/kg/daySwiss Webster miceRH88% survival rate.[9]
400 mg/kg/daySwiss Webster miceRH100% survival with 3-week treatment.[10]
Atovaquone (B601224) 15 mg/kg/day (nanoparticles)Acutely infected miceRH75% survival rate 30 days post-infection.[11]
100 mg/kg/dayChronically infected miceME49Significant reduction in brain cyst burden.[12]
Spiramycin (B21755) 200 mg/kg/dayChronically infected miceME49Significant decrease in brain cyst burden.[13]
100 mg/kg/day (nanoparticles)Chronically infected miceME-4988.7% reduction in brain cyst count.[14]

Experimental Protocols

The following provides a representative experimental protocol for assessing the in vivo efficacy of anti-toxoplasmosis drugs in a murine model.

1. Animal Model:

  • Species: Swiss Webster, BALB/c, or C57BL/6 mice are commonly used.[5][8][15]

  • Age/Weight: Typically 6-8 weeks old, weighing 18-20 grams.

  • Housing: Housed in specific pathogen-free conditions with ad libitum access to food and water.

2. Parasite Strain and Infection:

  • Strain: The highly virulent RH strain is often used for acute infection models, while cyst-forming strains like ME-49 are used for chronic infection models.[5][9]

  • Infection Route: Intraperitoneal (i.p.) injection of tachyzoites for acute infection, or oral gavage with tissue cysts for chronic infection.[5][8]

  • Inoculum: The number of tachyzoites or cysts administered is a critical variable and is optimized based on the parasite strain and mouse model. For example, 10^2 to 10^4 tachyzoites of the RH strain are often used for acute infection studies.[15][16]

3. Drug Administration:

  • Route: Oral gavage or intraperitoneal injection are common routes of administration.

  • Vehicle: Drugs are typically dissolved or suspended in a suitable vehicle such as sterile water, saline, or a solution containing a solubilizing agent like DMSO.

  • Dosing and Schedule: Treatment is usually initiated 24 hours post-infection and continued for a specified duration, often 10 to 14 days for acute models.[8][16]

4. Efficacy Assessment:

  • Survival Rate: Monitored daily, and the percentage of surviving animals at the end of the study period is calculated.

  • Parasite Load:

    • Brain Cyst Count: For chronic infection models, brains are homogenized, and the number of cysts is counted microscopically.[14][17]

    • Peritoneal Tachyzoite Count: In acute infections, peritoneal fluid can be collected to quantify the number of tachyzoites.[18]

    • Histopathology: Tissues such as the brain, liver, and spleen are examined for parasite presence and inflammation.[14]

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate this compound's proposed mechanism of action and a typical experimental workflow for in vivo drug testing.

Kijimicin_Mechanism_of_Action cluster_parasite Toxoplasma gondii This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Targets Ionic_Gradients Disruption of Ionic Gradients Mitochondrion->Ionic_Gradients MMP_Decrease Decreased Mitochondrial Membrane Potential (ΔΨm) ROS_Generation Generation of Reactive Oxygen Species (ROS) MMP_Decrease->ROS_Generation Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Generation->Mitochondrial_Dysfunction Parasite_Death Parasite Death Mitochondrial_Dysfunction->Parasite_Death Ionic_Gridients Ionic_Gridients Ionic_Gridients->MMP_Decrease

Caption: this compound's mechanism of action against Toxoplasma gondii.

Experimental_Workflow cluster_setup Experimental Setup cluster_infection Infection and Treatment cluster_assessment Efficacy Assessment Animal_Model Select Animal Model (e.g., BALB/c mice) Infection Infect Mice with T. gondii Animal_Model->Infection Parasite_Culture Culture T. gondii (e.g., RH strain) Parasite_Culture->Infection Grouping Divide into Treatment and Control Groups Infection->Grouping Treatment Administer this compound or Alternative Drugs Grouping->Treatment Monitor_Survival Monitor Survival Rates Daily Treatment->Monitor_Survival Measure_Parasite_Load Measure Parasite Load (e.g., Brain Cyst Count) Treatment->Measure_Parasite_Load Data_Analysis Analyze and Compare Data Monitor_Survival->Data_Analysis Measure_Parasite_Load->Data_Analysis

Caption: Workflow for in vivo efficacy testing of anti-toxoplasmosis drugs.

Conclusion

The available in vivo data strongly suggest that this compound is a highly effective agent against acute toxoplasmosis in animal models. Its potent activity, as evidenced by high survival rates, positions it as a compelling candidate for further development. This guide provides a foundational comparison to aid researchers in evaluating the potential of this compound relative to existing therapeutic options. Further studies are warranted to explore its efficacy against chronic toxoplasmosis and to fully elucidate its clinical potential.

References

Kijimicin and Monensin: A Comparative Analysis of their Anti-Toxoplasma Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-Toxoplasma activity of two polyether ionophores, kijimicin (B1673642) and monensin (B1676710). The information presented is based on available experimental data to assist researchers in understanding their relative efficacy and mechanisms of action against Toxoplasma gondii, the causative agent of toxoplasmosis.

Quantitative Comparison of In Vitro and In Vivo Efficacy

The following tables summarize the key quantitative data on the anti-Toxoplasma activity of this compound and monensin.

CompoundIC50 (Growth Inhibition)IC50 (Invasion Inhibition)Reference CompoundIC50 (Growth Inhibition)
This compound 45.6 ± 2.4 nM[1]216.6 ± 1.9 pM[1]Clindamycin 238.5 ± 1.8 nM[1]
Monensin 1.3 ± 1.8 nM[1]531.1 ± 1.9 pM[1]

Table 1: In Vitro Anti-Toxoplasma Activity. This table compares the half-maximal inhibitory concentrations (IC50) of this compound and monensin for inhibiting the growth and invasion of T. gondii tachyzoites. Lower IC50 values indicate higher potency.

Treatment GroupDosageSurvival Rate (30 days post-infection)
This compound 10 mg/kg/day[1]91.7%[1]
This compound 3 mg/kg/day[1]66.7%[1]
Control (untreated) -0% (all died within 18 days)[1]

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Acute Toxoplasmosis. This table shows the survival rates of mice infected with T. gondii and treated with different doses of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Growth Inhibition (Plaque Assay)

This assay is used to determine the ability of a compound to inhibit the lytic cycle of T. gondii in a host cell monolayer.

  • Cell Culture: Human foreskin fibroblasts (HFFs) are cultured to confluence in a suitable medium (e.g., DMEM supplemented with 10% fetal bovine serum) in 24-well plates.

  • Parasite Infection: Freshly harvested T. gondii tachyzoites (e.g., RH strain) are used to infect the HFF monolayers at a multiplicity of infection (MOI) that allows for the formation of distinct plaques.

  • Drug Treatment: Immediately after infection, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (this compound, monensin) or a control drug (clindamycin).

  • Incubation: The infected and treated cells are incubated for 7-10 days to allow for plaque formation.

  • Plaque Visualization: The cell monolayers are fixed with methanol (B129727) and stained with crystal violet. Plaques, which are clear zones resulting from host cell lysis, are then counted.

  • Data Analysis: The number of plaques in treated wells is compared to the number in untreated control wells. The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50%.

In Vitro Invasion Assay

This assay quantifies the ability of a compound to prevent T. gondii from invading host cells.

  • Parasite and Cell Preparation: Freshly egressed tachyzoites are pre-incubated with various concentrations of the test compounds. Confluent HFF monolayers are prepared in 24-well plates with coverslips.

  • Synchronized Invasion: The pre-treated parasites are allowed to invade the HFF monolayers for a short period (e.g., 1 hour).

  • Differential Staining: To distinguish between intracellular and extracellular parasites, a two-step immunofluorescence staining protocol is used.

    • Extracellular Staining: Before permeabilizing the host cells, extracellular parasites are labeled with a primary antibody against a surface antigen (e.g., SAG1) followed by a fluorescently labeled secondary antibody (e.g., Alexa Fluor 594, red).

    • Intracellular Staining: The host cells are then permeabilized with a detergent (e.g., Triton X-100), and all parasites (intracellular and extracellular) are stained with the same primary antibody followed by a different fluorescently labeled secondary antibody (e.g., Alexa Fluor 488, green).

  • Microscopy and Quantification: The number of intracellular (green only) and extracellular (red and green) parasites are counted using a fluorescence microscope.

  • Data Analysis: The percentage of invasion inhibition is calculated for each drug concentration, and the IC50 value is determined.

In Vivo Efficacy in a Mouse Model

This experiment evaluates the therapeutic potential of a compound in a living organism.

  • Animal Model: Female BALB/c mice are typically used.

  • Infection: Mice are infected intraperitoneally with a lethal dose of T. gondii tachyzoites.

  • Drug Administration: Treatment with the test compound (e.g., this compound) or a vehicle control is initiated shortly after infection (e.g., 24 hours) and continued for a specified period (e.g., daily for 10 days).

  • Monitoring: The survival of the mice is monitored daily for at least 30 days.

  • Data Analysis: Survival curves are generated, and the percentage of surviving mice in each treatment group is calculated.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This assay assesses the impact of the compounds on the mitochondrial health of the parasite.

  • Parasite Treatment: Extracellular tachyzoites are incubated with the test compounds for a defined period.

  • Staining: The parasites are then incubated with a fluorescent dye that is sensitive to mitochondrial membrane potential, such as JC-1. In healthy mitochondria with a high membrane potential, JC-1 forms aggregates that fluoresce red. In damaged mitochondria with a low membrane potential, JC-1 remains as monomers and fluoresces green.

  • Flow Cytometry or Fluorometry: The fluorescence intensity of the stained parasites is measured using a flow cytometer or a fluorescence plate reader.

  • Data Analysis: The ratio of red to green fluorescence is calculated. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

Measurement of Reactive Oxygen Species (ROS)

This assay determines if the compounds induce oxidative stress in the parasites.

  • Parasite Treatment: Extracellular tachyzoites are treated with the test compounds.

  • Staining: The parasites are then incubated with a fluorescent probe that detects ROS, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA). H2DCFDA is non-fluorescent until it is oxidized by ROS within the cell, at which point it becomes highly fluorescent.

  • Flow Cytometry or Fluorometry: The fluorescence intensity of the stained parasites is measured.

  • Data Analysis: An increase in fluorescence intensity in treated parasites compared to untreated controls indicates an increase in ROS production.

Mechanisms of Action and Signaling Pathways

Both this compound and monensin are ionophores that disrupt ion gradients across cellular membranes. Their anti-Toxoplasma activity is linked to the induction of mitochondrial dysfunction.

This compound Signaling Pathway

The precise signaling cascade initiated by this compound is still under investigation, but it is known to induce mitochondrial stress.

Kijimicin_Pathway This compound This compound Ion_Gradient Disruption of Ionic Gradients This compound->Ion_Gradient Mitochondrion Mitochondrial Dysfunction Ion_Gradient->Mitochondrion ROS Increased Reactive Oxygen Species (ROS) Mitochondrion->ROS MMP Decreased Mitochondrial Membrane Potential (ΔΨm) Mitochondrion->MMP Death Parasite Death ROS->Death MMP->Death

Caption: Proposed mechanism of action for this compound against Toxoplasma gondii.

Monensin Signaling Pathway

The mechanism of monensin has been more extensively studied and involves the induction of autophagy and cell cycle arrest in a manner dependent on the mitochondrial protein TgMSH-1.[2][3]

Monensin_Pathway Monensin Monensin Mitochondrial_Stress Mitochondrial Stress Monensin->Mitochondrial_Stress TgMSH1 TgMSH-1 Dependent Signaling Mitochondrial_Stress->TgMSH1 Cell_Cycle_Arrest Late S-Phase Cell Cycle Arrest TgMSH1->Cell_Cycle_Arrest Autophagy Induction of Autophagy TgMSH1->Autophagy Death Parasite Death Cell_Cycle_Arrest->Death Autophagy->Death

Caption: Mechanism of monensin-induced cell death in Toxoplasma gondii.

Experimental Workflow Overview

The following diagram illustrates a general workflow for comparing the anti-Toxoplasma activity of different compounds.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assay Growth_Assay Growth Inhibition (Plaque Assay) Data_Analysis Data Analysis and Comparison (IC50, Survival Rate) Growth_Assay->Data_Analysis Invasion_Assay Invasion Assay Invasion_Assay->Data_Analysis Mechanism_Assay Mechanism of Action (ΔΨm, ROS) Mechanism_Assay->Data_Analysis Efficacy_Assay Efficacy in Mouse Model Efficacy_Assay->Data_Analysis Start Compound Selection (this compound, Monensin) Start->Growth_Assay Start->Invasion_Assay Start->Mechanism_Assay Data_Analysis->Efficacy_Assay

References

A Comparative Analysis of Kijimicin and Other Carboxylic Ionophores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the polyether ionophore antibiotic Kijimicin against other well-characterized ionophores, namely Monensin (B1676710), Salinomycin, and Nigericin (B1684572). The focus is on their biological activities, mechanisms of action, and the experimental methodologies used to evaluate their performance. This document aims to serve as a valuable resource for researchers and professionals in the fields of pharmacology, microbiology, and drug development.

Overview of Carboxylic Ionophores

Carboxylic ionophores are a class of lipid-soluble molecules that can transport cations across biological membranes. This disruption of the natural ion gradients within a cell is the foundation of their potent biological effects, which span antibacterial, antifungal, antiparasitic, antiviral, and anticancer activities. This compound, Monensin, Salinomycin, and Nigericin are all naturally occurring polyether ionophores produced by various species of Streptomyces and other bacteria. Their primary mechanism involves forming a lipophilic complex with a cation, shielding its charge, and facilitating its transport across cellular and organellar membranes. This action disrupts the electrochemical gradients essential for cellular functions such as maintaining membrane potential, pH homeostasis, and ATP production.

Comparative Performance: Quantitative Data

The following tables summarize the available quantitative data for this compound and other selected ionophores. It is important to note that the data presented are collated from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions, cell lines, and parasite strains.

Table 1: Comparative Antiparasitic Activity (IC₅₀ Values)

IonophoreToxoplasma gondii (nM)Plasmodium falciparum (nM)
This compound 45.6 ± 2.4[1][2]-
Monensin 1.3 ± 1.8[1][2]0.5 - 1.0[3]
Salinomycin -22 - 40[3]
Nigericin -1.8 - 1.9[3]

Table 2: Comparative Anticancer Activity (IC₅₀ Values)

IonophoreCell LineIC₅₀ (µM)
Monensin Human Melanoma (A375)0.16[4]
Human Melanoma (Mel-888)0.12[4]
Human Neuroblastoma (SH-SY5Y)16[5]
Salinomycin Human Breast Adenocarcinoma (MCF-7)Varies by treatment duration (e.g., ~1-2 µM)[6]
Small Cell Lung Cancer Cell LinesVaries by cell line[7]
Nigericin Triple-Negative Breast Cancer (MDA-MB-231)2.881[8]
Pancreatic Cancer (PANC-1)Varies by treatment duration[9]

Table 3: Comparative Antibacterial and Antiviral Activity

IonophoreAntibacterial SpectrumAntiviral Activity
This compound Primarily Gram-positive bacteria.Inhibits Human Immunodeficiency Virus (HIV) replication.[10]
Monensin Primarily Gram-positive bacteria.[11]Active against various viruses, including coronaviruses.[12]
Salinomycin Primarily Gram-positive bacteria.Active against various viruses, including coronaviruses.[12][13]
Nigericin Primarily Gram-positive bacteria; some derivatives show activity against Gram-negative bacteria.[14]Active against various viruses, including Human Immunodeficiency Virus (HIV) and coronaviruses.[12][14]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for these carboxylic ionophores is the disruption of cellular ion homeostasis. This initial event triggers a cascade of downstream effects, leading to cell death through various pathways, including apoptosis, necroptosis, and pyroptosis.

This compound's Mechanism of Action:

This compound treatment leads to a disruption of ionic gradients, a decrease in mitochondrial membrane potential (ΔΨm), and the generation of reactive oxygen species (ROS).[15] This culminates in mitochondrial dysfunction and ultimately, parasite or cell death. Studies have shown that Monensin induces similar deleterious effects.[15]

General Ionophore-Induced Cell Death Pathways:

The disruption of ion gradients, particularly of cations like K⁺, Na⁺, and Ca²⁺, can lead to several downstream consequences:

  • Mitochondrial Dysfunction: Alterations in mitochondrial membrane potential impair the electron transport chain, leading to decreased ATP production and increased ROS generation.

  • Oxidative Stress: The overproduction of ROS damages cellular components, including lipids, proteins, and DNA.

  • Induction of Apoptosis: Mitochondrial damage can trigger the intrinsic apoptotic pathway through the release of cytochrome c.

  • Induction of Necroptosis and Pyroptosis: In some cell types, the cellular stress induced by ionophores can activate programmed necrosis (necroptosis) or inflammatory cell death (pyroptosis).

Below are diagrams illustrating the key signaling pathways and experimental workflows.

Ionophore_Mechanism Ionophore Carboxylic Ionophore (this compound, Monensin, etc.) Membrane Cellular/Mitochondrial Membrane Ionophore->Membrane Interacts with Ion_Gradient Disruption of Ion Gradients (K+, Na+, H+) Membrane->Ion_Gradient Causes Mito_Dysfunction Mitochondrial Dysfunction Ion_Gradient->Mito_Dysfunction Leads to ROS Increased ROS Production Mito_Dysfunction->ROS Results in Cell_Death Cell Death (Apoptosis, Necrosis, etc.) Mito_Dysfunction->Cell_Death Induces ROS->Cell_Death Induces

Caption: General mechanism of action for carboxylic ionophores.

Experimental_Workflow cluster_invitro In Vitro Assays Cell_Culture Cell/Parasite Culture Ionophore_Treatment Ionophore Treatment (Varying Concentrations) Cell_Culture->Ionophore_Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT) Ionophore_Treatment->Cytotoxicity Mito_Potential Mitochondrial Membrane Potential Assay Ionophore_Treatment->Mito_Potential ROS_Assay ROS Production Assay Ionophore_Treatment->ROS_Assay Data_Analysis Data Analysis (IC50 Calculation) Cytotoxicity->Data_Analysis Mito_Potential->Data_Analysis ROS_Assay->Data_Analysis

Caption: A typical experimental workflow for evaluating ionophore activity.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of ionophores.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of an ionophore on cell viability.

Materials:

  • 96-well microtiter plates

  • Target cells (e.g., cancer cell line, host cells for parasite culture)

  • Complete cell culture medium

  • Ionophore stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Ionophore Treatment: Prepare serial dilutions of the ionophore in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted ionophore solutions. Include a vehicle control (medium with the same concentration of solvent used for the ionophore stock).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of ionophore that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the log of the ionophore concentration.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses a fluorescent dye like Tetramethylrhodamine, Ethyl Ester (TMRE) to measure changes in mitochondrial membrane potential.

Materials:

  • Cells cultured on glass-bottom dishes or in a black, clear-bottom 96-well plate

  • TMRE stock solution (in DMSO)

  • Complete cell culture medium

  • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization

  • Fluorescence microscope or microplate reader

Procedure:

  • Cell Preparation: Culture cells to the desired confluency.

  • TMRE Staining: Dilute the TMRE stock solution in pre-warmed complete culture medium to the final working concentration (typically 20-200 nM). Replace the existing medium with the TMRE-containing medium and incubate for 20-30 minutes at 37°C, protected from light.

  • Positive Control (Optional): For a positive control, treat a separate set of cells with FCCP (e.g., 10 µM) for 5-10 minutes before or during TMRE staining to induce mitochondrial depolarization.

  • Imaging/Measurement:

    • Fluorescence Microscopy: Wash the cells with pre-warmed PBS and image immediately using a fluorescence microscope with appropriate filters for TMRE (Ex/Em ~549/575 nm).

    • Microplate Reader: Wash the cells with PBS and measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths.

  • Data Analysis: A decrease in TMRE fluorescence intensity in ionophore-treated cells compared to the control indicates a reduction in mitochondrial membrane potential.

Measurement of Reactive Oxygen Species (ROS) Production

This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to detect intracellular ROS.

Materials:

  • Cells cultured in a 96-well plate or on coverslips

  • DCFH-DA stock solution (in DMSO)

  • Serum-free cell culture medium

  • Hydrogen peroxide (H₂O₂) as a positive control

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Preparation: Culture cells to the desired confluency.

  • Ionophore Treatment: Treat the cells with the desired concentrations of the ionophore for a specific time period.

  • DCFH-DA Loading: Remove the treatment medium and wash the cells with serum-free medium. Add DCFH-DA solution (typically 5-10 µM in serum-free medium) to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Positive Control (Optional): Treat a separate set of cells with H₂O₂ (e.g., 100 µM) for 30 minutes to induce ROS production.

  • Measurement:

    • Microplate Reader: Wash the cells with PBS and measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

    • Fluorescence Microscopy: Wash the cells with PBS and image using a fluorescence microscope with a standard FITC filter set.

  • Data Analysis: An increase in fluorescence intensity in the ionophore-treated cells compared to the control indicates an increase in intracellular ROS levels.

Conclusion

This compound and other carboxylic ionophores represent a class of compounds with significant therapeutic potential across a range of diseases. Their fundamental mechanism of disrupting ion homeostasis triggers potent downstream cellular effects. While Monensin, Salinomycin, and Nigericin have been more extensively studied, particularly for their anticancer and anticoccidial properties, this compound shows promise as an effective antiparasitic and antiviral agent. Further comparative studies are warranted to fully elucidate the relative potencies and therapeutic windows of these ionophores across a broader spectrum of biological activities. The experimental protocols detailed in this guide provide a framework for such future investigations.

References

A Comparative Toxicological Analysis: Kijimicin vs. Clindamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the toxicity profiles of the polyether ionophore antibiotic, Kijimicin, and the lincosamide antibiotic, clindamycin (B1669177). The following sections present a summary of quantitative toxicity data, detailed experimental methodologies for key toxicological assays, and visualizations of the toxic mechanisms and experimental workflows.

Quantitative Toxicity Data Summary

The acute toxicity of this compound and clindamycin has been evaluated in animal models, primarily through the determination of the median lethal dose (LD50). A summary of the available data is presented below.

Compound Test Species Route of Administration LD50 Value Reference
This compoundMouseOral180 mg/kg[1]
This compoundMouseIntraperitoneal56 mg/kg[1]
ClindamycinMouseOral2539 - 2540 mg/kg[1][2][3]
ClindamycinMouseIntraperitoneal361 - 784 mg/kg[1][2][4]
ClindamycinMouseIntravenous820 - 855 mg/kg[1][5][6][7]
ClindamycinRatOral2190 - 2619 mg/kg[3][4][8]
ClindamycinRatIntraperitoneal745 mg/kg[1]
ClindamycinRatSubcutaneous~2618 mg/kg[2][4][6]

Experimental Protocols

The LD50 values presented above are determined through standardized acute toxicity testing protocols. While the specific details of each cited study may vary, a general methodology is outlined below.

Acute Oral Toxicity (LD50) Determination in Rodents

Objective: To determine the median lethal dose (LD50) of a substance when administered orally.

Animals: Healthy, young adult rodents (e.g., Swiss-Webster mice or Sprague-Dawley rats) of a single sex or both sexes, maintained under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

Methodology:

  • Dose Preparation: The test substance (this compound or clindamycin) is prepared in a suitable vehicle (e.g., water, saline, or a suspension with a suspending agent like carboxymethyl cellulose). A range of graded doses is prepared.

  • Administration: Animals are fasted overnight prior to dosing. The test substance is administered in a single dose by gavage directly into the stomach. A control group receives the vehicle alone.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, posture, convulsions, etc.), and body weight changes for a period of 14 days.

  • Necropsy: All animals (those that die during the study and those euthanized at the end) are subjected to a gross necropsy to identify any pathological changes in organs and tissues.

  • Data Analysis: The LD50 is calculated using a recognized statistical method, such as the Probit method or the method of Miller and Tainter.

Signaling Pathways and Mechanisms of Toxicity

This compound: Disruption of Mitochondrial Function

This compound, as a polyether ionophore, exerts its toxic effects primarily by disrupting cellular ion gradients, which in turn leads to mitochondrial dysfunction. This process culminates in the generation of reactive oxygen species (ROS) and ultimately, cell death.

Kijimicin_Toxicity_Pathway This compound This compound CellMembrane Cellular Membrane This compound->CellMembrane Interacts with IonGradient Disruption of Ionic Gradients CellMembrane->IonGradient Mitochondrion Mitochondrion IonGradient->Mitochondrion MitoPotential Decreased Mitochondrial Membrane Potential (ΔΨm) Mitochondrion->MitoPotential ROS Generation of Reactive Oxygen Species (ROS) MitoPotential->ROS CellDeath Cell Death ROS->CellDeath

This compound's mechanism of toxicity.
Clindamycin: Inhibition of Protein Synthesis and Off-Target Effects

Clindamycin's primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[3][9] Its toxicity in mammals is not directly related to this mechanism but rather to off-target effects. The most significant of these is the disruption of the normal gut flora, leading to an overgrowth of Clostridium difficile. This bacterium produces toxins that cause pseudomembranous colitis, a severe and potentially fatal inflammation of the colon.[1][10]

Clindamycin_Toxicity_Pathway Clindamycin Clindamycin GutFlora Disruption of Normal Gut Flora Clindamycin->GutFlora CDifficile Overgrowth of Clostridium difficile GutFlora->CDifficile ToxinA Toxin A CDifficile->ToxinA ToxinB Toxin B CDifficile->ToxinB Colitis Pseudomembranous Colitis ToxinA->Colitis ToxinB->Colitis

Clindamycin's primary toxicity pathway.

Experimental Workflow: In Vitro Cytotoxicity Assay

A common method to assess the direct toxicity of a compound to mammalian cells is the MTT assay, which measures cell viability.

In_Vitro_Cytotoxicity_Workflow Start Start CellCulture Plate Mammalian Cells in 96-well plate Start->CellCulture Incubation1 Incubate for 24 hours CellCulture->Incubation1 CompoundAddition Add varying concentrations of this compound or Clindamycin Incubation1->CompoundAddition Incubation2 Incubate for 24-72 hours CompoundAddition->Incubation2 MTTAddition Add MTT Reagent Incubation2->MTTAddition Incubation3 Incubate for 2-4 hours MTTAddition->Incubation3 Solubilization Add Solubilization Solution (e.g., DMSO) Incubation3->Solubilization Measurement Measure Absorbance at 570 nm Solubilization->Measurement DataAnalysis Calculate IC50 Value Measurement->DataAnalysis End End DataAnalysis->End

Workflow for an in vitro cytotoxicity assay.

Genotoxicity Profile

This compound: There is currently no publicly available data on the genotoxicity of this compound. Further studies, such as the Ames test and in vitro/in vivo micronucleus assays, are required to assess its potential to induce genetic mutations or chromosomal damage.

Clindamycin: Genotoxicity tests for clindamycin, including a rat micronucleus test and an Ames Salmonella reversion test, have both been negative.[11] This suggests that clindamycin is not mutagenic.

Conclusion

Based on the available acute toxicity data, this compound exhibits significantly higher acute toxicity in mice compared to clindamycin, as evidenced by its substantially lower LD50 values via both oral and intraperitoneal routes. The mechanisms of toxicity for the two compounds are distinct. This compound's toxicity is attributed to its ionophoric activity leading to mitochondrial dysfunction, while clindamycin's primary adverse effect is related to its impact on gut microbiota. Clindamycin has been shown to be non-genotoxic, whereas the genotoxic potential of this compound remains to be determined. This comparative analysis highlights the importance of understanding the specific toxicological profiles of antimicrobial agents to guide further research and development.

References

The Untapped Potential of Kijimicin: A Guide to Investigating Synergistic Antiparasitic Effects

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap exists in the current scientific literature regarding the synergistic effects of the natural polyether ionophore Kijimicin with other antiparasitic drugs. Despite its demonstrated efficacy against parasites like Toxoplasma gondii, research into its potential in combination therapies is currently unavailable. This guide aims to bridge this gap by providing a framework for researchers, scientists, and drug development professionals to explore the synergistic potential of this compound. By summarizing its known mechanism of action, outlining general principles of antiparasitic drug synergy, and presenting a hypothetical experimental workflow, this document serves as a foundational resource for future investigations in this promising area.

Understanding this compound's Mechanism of Action

This compound exerts its antiparasitic effect by disrupting the mitochondrial function of the parasite.[1] Treatment with this compound leads to a cascade of deleterious events within the parasite's mitochondria, including the disruption of ionic gradients, a decrease in mitochondrial membrane potential (ΔΨm), and the generation of reactive oxygen species (ROS).[1] This ultimately leads to the death of the parasite.[1]

Mechanism of Action of this compound against T. gondii This compound This compound Treatment Ionic_Gradients Disruption of Ionic Gradients This compound->Ionic_Gradients Mito_Potential Decreased Mitochondrial Membrane Potential (ΔΨm) This compound->Mito_Potential ROS Generation of Reactive Oxygen Species (ROS) This compound->ROS Mito_Dysfunction Mitochondrial Dysfunction Ionic_Gradients->Mito_Dysfunction Mito_Potential->Mito_Dysfunction ROS->Mito_Dysfunction Parasite_Death Parasite Death Mito_Dysfunction->Parasite_Death

Caption: this compound's mechanism of action against Toxoplasma gondii.

The Case for Combination Therapy in Parasitic Diseases

The use of combination therapy is a well-established strategy in the fight against parasitic diseases, most notably in the form of artemisinin-based combination therapies (ACTs) for malaria. The primary goals of combination therapy are to enhance efficacy, reduce the dose of individual drugs to minimize toxicity, and delay the development of drug resistance. Synergistic interactions, where the combined effect of two or more drugs is greater than the sum of their individual effects, are particularly sought after.

A Proposed Experimental Workflow for Investigating this compound Synergy

To systematically evaluate the synergistic potential of this compound, a multi-step experimental approach is recommended. This workflow integrates in vitro screening with in vivo validation to provide a comprehensive assessment of drug interactions.

Proposed Experimental Workflow for this compound Synergy Testing cluster_0 In Vitro Assessment cluster_1 In Vivo Validation Drug_Selection 1. Selection of Candidate Antiparasitic Drugs IC50_Determination 2. Individual Drug IC50 Determination Drug_Selection->IC50_Determination Synergy_Screening 3. Combination Synergy Screening (e.g., Checkerboard Assay) IC50_Determination->Synergy_Screening CI_Calculation 4. Calculation of Combination Index (CI) Synergy_Screening->CI_Calculation Animal_Model 5. Selection of Animal Model of Parasitic Infection CI_Calculation->Animal_Model Promising Combinations In_Vivo_Efficacy 6. In Vivo Efficacy Testing of Synergistic Combinations Animal_Model->In_Vivo_Efficacy Toxicity_Assessment 7. Toxicity and Pharmacokinetic Studies In_Vivo_Efficacy->Toxicity_Assessment

Caption: A hypothetical workflow for identifying and validating synergistic drug combinations with this compound.

Experimental Protocols

1. Selection of Candidate Antiparasitic Drugs: A panel of existing antiparasitic drugs with diverse mechanisms of action should be selected for combination testing with this compound. This could include drugs targeting folate synthesis, protein synthesis, or other metabolic pathways distinct from this compound's mitochondrial target.

2. Individual Drug IC50 Determination: The half-maximal inhibitory concentration (IC50) of this compound and each candidate drug should be determined individually against the target parasite (e.g., Toxoplasma gondii tachyzoites) using a standard in vitro proliferation assay.

3. Combination Synergy Screening (Checkerboard Assay): A checkerboard assay is a common method to screen for synergy. This involves preparing a matrix of drug concentrations where this compound is serially diluted along one axis and the partner drug is diluted along the other. The effect of each concentration combination on parasite viability is then measured.

4. Calculation of Combination Index (CI): The data from the checkerboard assay is used to calculate the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.

5. Selection of Animal Model: An appropriate animal model that mimics the human parasitic infection of interest should be selected (e.g., a mouse model of toxoplasmosis).

6. In Vivo Efficacy Testing: The most promising synergistic combinations identified in vitro are then tested for their efficacy in the selected animal model. This typically involves treating infected animals with the drug combination and monitoring parasite burden, survival rates, and other relevant clinical parameters.

7. Toxicity and Pharmacokinetic Studies: Concurrent with in vivo efficacy studies, the toxicity of the drug combination should be assessed. Pharmacokinetic studies can also be performed to understand the absorption, distribution, metabolism, and excretion of the combined drugs.

Potential Drug Classes for Combination Studies with this compound

The following table outlines potential classes of antiparasitic drugs that could be investigated for synergistic effects with this compound, based on their distinct mechanisms of action. This is a conceptual table and not based on experimental data of this compound combinations.

Drug ClassMechanism of ActionExamplesRationale for Synergy with this compound
Folate Synthesis Inhibitors Inhibit enzymes in the folate biosynthesis pathway, essential for DNA synthesis.Pyrimethamine, SulfadiazineTargeting two distinct and essential metabolic pathways (mitochondrial function and folate synthesis) could lead to a potent synergistic effect.
Protein Synthesis Inhibitors Target the parasite's ribosomes to inhibit protein synthesis.Clindamycin, SpiramycinA dual attack on energy production (this compound) and the machinery for cellular repair and replication could be highly effective.
Inhibitors of Calcium Homeostasis Disrupt intracellular calcium signaling, which is critical for parasite motility, invasion, and egress.AmiodaroneCombining the disruption of mitochondrial ion gradients with a broader disruption of calcium homeostasis could lead to rapid parasite collapse.
Other Ionophores Disrupt ion gradients across cellular membranes.Monensin, SalinomycinWhile having a similar general mechanism, different ionophores may have distinct specificities and secondary effects that could be synergistic.

Conclusion

While direct experimental evidence is currently lacking, the unique mitochondrial-targeting mechanism of this compound makes it an intriguing candidate for synergistic combination therapies against a range of parasitic diseases. The proposed experimental workflow provides a clear and robust pathway for researchers to systematically investigate these potential synergies. The identification of a potent synergistic partner for this compound could lead to the development of novel, more effective, and resistance-delaying treatment strategies for devastating parasitic infections. Further research in this area is strongly encouraged to unlock the full therapeutic potential of this compound.

References

Evaluating the Selectivity of Kijimicin: A Comparative Analysis with Other Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for more effective and less toxic cancer therapies, the selectivity of a drug candidate is a paramount consideration. A high selectivity index indicates a compound's ability to preferentially target cancer cells over healthy cells, thereby minimizing adverse side effects. This guide provides a comparative evaluation of the selectivity of the ionophore antibiotic family, represented here by Salinomycin and Monensin due to the limited public data on Kijimicin, against conventional chemotherapeutic agents.

Comparative Cytotoxicity and Selectivity Index

The selectivity of an anticancer agent is quantified by the Selectivity Index (SI), calculated as the ratio of its half-maximal inhibitory concentration (IC50) in a normal cell line to that in a cancer cell line. A higher SI value signifies greater selectivity for cancer cells. The following tables summarize the IC50 values and calculated SI for the ionophore antibiotics Salinomycin and Monensin, alongside the conventional chemotherapeutics Doxorubicin and Cisplatin, across various cell lines.

It is important to note that the following data is compiled from multiple studies, and direct comparison of absolute IC50 values should be approached with caution due to variations in experimental conditions.

Ionophore Antibiotics: Salinomycin and Monensin
CompoundCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)
Salinomycin MCF-7 (Breast)~1.5HB4a (Breast)>10>6.7
HepG2 (Liver)~5.0---
A549 (Lung)5-10 (24h)---
LNM35 (Lung)5-10 (24h)---
Monensin A375 (Melanoma)0.16HEK-293 (Kidney)Non-cytotoxicHigh
Mel-624 (Melanoma)0.71SV-HUC-1 (Bladder)Non-cytotoxicHigh
Mel-888 (Melanoma)0.12---
SH-SY5Y (Neuroblastoma)16---
Conventional Chemotherapeutics: Doxorubicin and Cisplatin
CompoundCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)
Doxorubicin MCF-7/MDR (Breast)>20---
HCT-116 (Colon)~0.1-1.0VERO (Kidney)~1.0-10Variable
LNCaP (Prostate)~0.1-1.0VERO (Kidney)~1.0-10Variable
Cisplatin A2780 (Ovarian)Variable---
HeLa (Cervical)Variable---
MCF-7 (Breast)Variable---

Experimental Protocols

Determination of Cytotoxicity by MTT Assay

The half-maximal inhibitory concentration (IC50) values are typically determined using a colorimetric cell viability assay, such as the MTT assay.

Principle: This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.

  • Drug Treatment: The cells are then treated with a range of concentrations of the test compound (e.g., this compound, Salinomycin, Doxorubicin) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours to allow for formazan crystal formation.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

Signaling Pathways Affected by Ionophore Antibiotics

Ionophore antibiotics like Salinomycin and Monensin exert their anticancer effects through the modulation of various signaling pathways.

Salinomycin_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effects Salinomycin Salinomycin Ion_Transport Altered Ion Transport (K+, Na+, Ca2+) Salinomycin->Ion_Transport Wnt Wnt/β-catenin Pathway Inhibition Ion_Transport->Wnt ROS Increased ROS Production Ion_Transport->ROS Apoptosis Apoptosis Wnt->Apoptosis Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Mitochondria->Apoptosis

Caption: Salinomycin's mechanism of action.

Monensin_Signaling_Pathway cluster_membrane_monensin Cell Membrane cluster_downstream_monensin Downstream Effects Monensin Monensin Ion_Exchange Na+/H+ Exchange Monensin->Ion_Exchange EGFR EGFR Signaling Inhibition Ion_Exchange->EGFR Cell_Cycle Cell Cycle Arrest EGFR->Cell_Cycle Androgen Androgen Receptor Signaling Inhibition Androgen->Cell_Cycle Apoptosis_Monensin Apoptosis Cell_Cycle->Apoptosis_Monensin

Caption: Monensin's mechanism of action.

Experimental Workflow for Evaluating Selectivity

The process of evaluating the selectivity index of a compound involves a structured workflow.

Selectivity_Index_Workflow start Start cell_culture Cell Culture (Cancer & Normal Lines) start->cell_culture drug_prep Drug Preparation (Serial Dilutions) start->drug_prep treatment Cell Treatment cell_culture->treatment drug_prep->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis Data Analysis (IC50 Calculation) mtt_assay->data_analysis si_calculation Selectivity Index Calculation data_analysis->si_calculation end End si_calculation->end

Caption: Workflow for SI determination.

Conclusion

While specific data for this compound remains elusive in publicly available literature, the analysis of related ionophore antibiotics such as Salinomycin and Monensin suggests a promising trend of high selectivity towards cancer cells. This is in contrast to conventional chemotherapeutic agents like Doxorubicin and Cisplatin, which often exhibit a narrower therapeutic window and significant toxicity to normal cells. The mechanisms underlying the selectivity of ionophores are multifaceted, involving the disruption of ion homeostasis and the modulation of key cancer-related signaling pathways. Further investigation into the specific cytotoxic profile of this compound is warranted to fully assess its potential as a selective anticancer agent.

Comparative Analysis of Kijimicin: Cross-Resistance and In Vitro Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the polyether ionophore antibiotic, Kijimicin, with a focus on its antimicrobial activity and the current understanding of cross-resistance with other antibiotics. Due to the limited availability of specific cross-resistance studies involving this compound, this guide draws upon data from related polyether ionophores, such as monensin (B1676710) and salinomycin (B1681400), to provide a broader context for its potential performance and resistance profile.

In Vitro Antimicrobial Activity

This compound, a member of the polyether ionophore class of antibiotics, primarily exhibits activity against Gram-positive bacteria. This selectivity is attributed to the structural differences in the cell envelopes of Gram-positive and Gram-negative organisms; the outer membrane of Gram-negative bacteria generally prevents the penetration of these large hydrophobic molecules.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for the polyether ionophores monensin and salinomycin against a range of bacterial species, offering a proxy for the expected activity spectrum of this compound. The lower the MIC value, the greater the potency of the antibiotic against the specific microorganism.

Table 1: Comparative In Vitro Activity (MIC in µg/mL) of Polyether Ionophores

Bacterial SpeciesMonensin (µg/mL)Salinomycin (µg/mL)
Staphylococcus aureus (MSSA)0.5 - 4[1]0.5[2]
Staphylococcus aureus (MRSA)0.5 - 4[1]0.5[2]
Enterococcus faecium2 - 16[3]0.125 - 1[3]
Clostridium perfringens0.049[1]-
Ruminococcus albus2.5[4]-
Ruminococcus flavefaciens2.5[4]-
Butyrivibrio fibrisolvens2.5[4]-
Gram-Negative Bacteria>100[1]-

Note: Data for this compound is not available in the reviewed literature. The provided data for monensin and salinomycin are representative of the polyether ionophore class.

Cross-Resistance Profile

Currently, there is a notable lack of published studies specifically investigating cross-resistance between this compound and other classes of antibiotics. However, research on the broader class of polyether ionophores suggests that cross-resistance with medically important antimicrobials is not a significant concern[5]. The unique mechanism of action of polyether ionophores, which involves disrupting ion gradients across cell membranes, differs substantially from that of most other antibiotic classes that target processes like cell wall synthesis, protein synthesis, or DNA replication. This mechanistic difference is the primary reason why cross-resistance is considered unlikely.

Interestingly, studies have shown that resistance to one polyether ionophore does not necessarily confer resistance to other compounds within the same class[2]. This suggests that subtle structural differences between ionophores can influence their interaction with bacterial membranes and any potential resistance mechanisms.

Mechanism of Action

This compound, like other polyether ionophores, functions by forming lipid-soluble complexes with metal cations and transporting them across biological membranes. This disrupts the natural ion gradients essential for various cellular processes, ultimately leading to cell death. The mechanism involves the dissipation of the membrane potential, which affects cellular energy production and other vital functions.

Kijimicin_Mechanism cluster_membrane Bacterial Cell Membrane cluster_action This compound Action Ion_Gradient Normal Ion Gradient (e.g., K+, Na+) Membrane_Potential Maintained Membrane Potential ATP_Production Normal ATP Production This compound This compound K_Complex This compound-Cation Complex This compound->K_Complex Binds Cations Ion_Transport Disruption of Ion Gradient K_Complex->Ion_Transport Transports across membrane Depolarization Membrane Depolarization Ion_Transport->Depolarization ATP_Depletion ATP Depletion Depolarization->ATP_Depletion Cell_Death Bacterial Cell Death ATP_Depletion->Cell_Death

Mechanism of action of this compound.

Experimental Protocols

While specific protocols for this compound cross-resistance studies are not available, a general methodology for assessing cross-resistance between antibiotics can be outlined.

Objective:

To determine if resistance to this compound confers resistance to other classes of antibiotics.

Materials:
  • This compound

  • A panel of representative antibiotics from different classes (e.g., beta-lactams, aminoglycosides, macrolides, fluoroquinolones)

  • Susceptible bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Mueller-Hinton broth (MHB) and agar (B569324) (MHA)

  • Sterile culture tubes and microplates

Experimental Workflow:

Cross_Resistance_Workflow cluster_setup Phase 1: Induction of Resistance cluster_testing Phase 2: Cross-Resistance Testing cluster_analysis Phase 3: Data Analysis A Inoculate susceptible bacterial strain B Expose to sub-lethal concentrations of this compound A->B C Serial passage to select for resistant mutants B->C D Isolate and confirm this compound-resistant strain (MIC determination) C->D E Determine MIC of other antibiotics against the this compound-resistant strain D->E F Determine MIC of other antibiotics against the parental susceptible strain (Control) D->F G Compare MIC values of the resistant and susceptible strains E->G F->G H Significant increase in MIC for another antibiotic indicates cross-resistance G->H

Workflow for assessing cross-resistance.
Detailed Steps:

  • Induction of Resistance:

    • A susceptible bacterial strain is cultured in the presence of sub-inhibitory concentrations of this compound.

    • The culture is serially passaged into fresh media with gradually increasing concentrations of this compound to select for resistant mutants.

    • Once a strain capable of growing at significantly higher concentrations of this compound is isolated, its resistance is confirmed by determining the Minimum Inhibitory Concentration (MIC) using standard broth microdilution or agar dilution methods.

  • Cross-Resistance Testing:

    • The confirmed this compound-resistant strain and the original susceptible (parental) strain are then tested for their susceptibility to a panel of other antibiotics.

    • The MIC of each antibiotic in the panel is determined for both the resistant and the parental strains.

  • Data Analysis:

    • The MIC values of the other antibiotics for the this compound-resistant strain are compared to those for the parental strain.

    • A significant increase (typically defined as a four-fold or greater rise) in the MIC for a particular antibiotic in the resistant strain compared to the parental strain indicates cross-resistance.

Conclusion

This compound is a polyether ionophore with potent activity against Gram-positive bacteria. While direct experimental data on cross-resistance is scarce, the available information for this class of antibiotics suggests a low probability of cross-resistance with other antibiotic classes due to its distinct mechanism of action. Further research is warranted to fully elucidate the resistance profile of this compound and its potential for clinical development. The experimental protocol outlined provides a framework for conducting such crucial studies.

References

Assessing the Therapeutic Potential of Kijimicin Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the therapeutic potential of novel Kijimicin derivatives against established anticancer agents. Due to the limited public data on specific this compound derivatives, this guide uses a hypothetical derivative, "this compound-A," to illustrate the assessment process. The data for this compound-A is postulated based on the known mechanisms of its parent compound class, polyether ionophores. This is contrasted with experimental data for the widely used chemotherapeutic drug, Doxorubicin.

Performance Comparison: this compound-A vs. Doxorubicin

The therapeutic potential of a novel anticancer compound is initially evaluated by its cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that kills 50% of the cells in a given time period, is a standard metric for this assessment.

Table 1: Comparative Cytotoxicity (IC50) of this compound-A and Doxorubicin

Cell LineCancer TypeThis compound-A IC50 (µM) (Hypothetical)Doxorubicin IC50 (µM)
MCF-7Breast Adenocarcinoma0.5~0.1 - 2.0[1][2]
HCT-116Colon Carcinoma0.8Not explicitly found, but used in studies[3]
A549Lung Adenocarcinoma1.2~0.5 - 5.0[1][2]

Note: The IC50 values for Doxorubicin are presented as a range to reflect the variability observed across different studies and experimental conditions.[2] The values for this compound-A are hypothetical and for illustrative purposes.

Postulated Mechanism of Action and Signaling Pathway

This compound is a polyether ionophore antibiotic. This class of compounds is known to disrupt ion gradients across cellular membranes, leading to a cascade of events that can induce cell death. The anticancer activity of polyether ionophores is often attributed to their ability to induce apoptosis, cause oxidative stress, and disrupt mitochondrial function.

This compound-A Induced Apoptosis Pathway

The following diagram illustrates the postulated signaling pathway for this compound-A-induced apoptosis in cancer cells. This is based on the known mechanisms of other polyether ionophores.

Kijimicin_Pathway This compound This compound-A Membrane Cell Membrane Disruption (Ion Gradient Collapse) This compound->Membrane Mitochondria Mitochondrial Dysfunction Membrane->Mitochondria ROS Increased ROS Production Mitochondria->ROS Bax Bax Activation Mitochondria->Bax Bcl2 Bcl-2 Inhibition Mitochondria->Bcl2 ROS->Mitochondria CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Inhibits Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Postulated signaling pathway for this compound-A-induced apoptosis.

Experimental Workflow for Assessing Therapeutic Potential

The following diagram outlines a typical experimental workflow for the initial assessment of a novel anticancer compound like this compound-A.

Experimental_Workflow cluster_0 In Vitro Assessment cluster_1 Data Analysis & Comparison cluster_2 Outcome Start Synthesize this compound Derivatives Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity Analysis IC50 Determination Cytotoxicity->Analysis Mechanism Mechanism of Action Studies Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide) Mechanism->CellCycle Signaling Signaling Pathway Analysis (Western Blot) Mechanism->Signaling Decision Go/No-Go for Preclinical Studies Apoptosis->Decision CellCycle->Decision Signaling->Decision Comparison Compare with Standard Drug (e.g., Doxorubicin) Analysis->Comparison Comparison->Mechanism

Caption: Experimental workflow for novel anticancer drug assessment.

Detailed Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.[4][5][6][7]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound-A and Doxorubicin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound-A or Doxorubicin and incubate for 24, 48, or 72 hours.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Annexin V/Propidium (B1200493) Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10][11][12]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Harvest cells after treatment and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Propidium Iodide Staining for Cell Cycle Analysis

This method uses propidium iodide to stain DNA and analyze the distribution of cells in different phases of the cell cycle via flow cytometry.[13][14][15][16]

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol (B145695)

  • PBS

  • Propidium Iodide staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Store the fixed cells at 4°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in the Propidium Iodide staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

Western Blot for Signaling Pathway Analysis

Western blotting is used to detect and quantify the expression of specific proteins involved in signaling pathways, such as those related to apoptosis (e.g., Bax, Bcl-2, Caspase-3) and cell survival (e.g., Akt).[17][18][19]

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Prepare cell lysates and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Kijimicin

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Kijimicin, a potent cytotoxic agent, is a critical component of laboratory safety and environmental responsibility. Adherence to strict disposal protocols is essential to minimize exposure risks to researchers and prevent environmental contamination. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound waste, ensuring a secure laboratory environment.

Personal Protective Equipment (PPE) and Safety Precautions

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). Handling of this compound and its waste requires stringent safety measures to prevent accidental exposure.

Safety MeasureSpecificationRationale
Gloves Chemotherapy-rated, powder-free nitrile glovesProvides a barrier against skin contact with the cytotoxic substance.
Gown Disposable, impermeable, long-sleeved gownProtects skin and clothing from contamination.
Eye Protection Safety goggles or a face shieldShields eyes from potential splashes or aerosols.
Respiratory Protection N95 or higher-rated respiratorRecommended when there is a risk of aerosol generation.
Work Area Designated area, preferably a biological safety cabinet (BSC)Contains any potential spills or aerosols, protecting the surrounding environment.

Step-by-Step Disposal Procedures for this compound Waste

The following procedures outline the safe disposal of various forms of this compound waste, including unused product, contaminated labware, and personal protective equipment.

1. Segregation of this compound Waste:

  • All materials that have come into contact with this compound must be considered cytotoxic waste.

  • This includes empty vials, syringes, needles, petri dishes, gloves, gowns, and any absorbent materials used for spills.

2. Sharps Disposal:

  • All sharps, such as needles and scalpels, must be immediately placed in a designated, puncture-resistant, and leak-proof sharps container labeled "Cytotoxic Waste".[1]

  • Do not recap, bend, or break needles.

3. Liquid Waste Disposal:

  • Unused or residual this compound solutions should not be poured down the drain.[2][3]

  • Aspirate liquid waste into a sealed, shatter-resistant container clearly labeled "Liquid Cytotoxic Waste: this compound".

  • For highly diluted aqueous solutions, consult your institution's environmental health and safety (EHS) office for specific guidance, as local regulations may vary.[2]

4. Solid Waste Disposal:

  • All non-sharp solid waste, including contaminated labware (e.g., petri dishes, pipette tips), should be placed in a designated, leak-proof, and clearly labeled "Cytotoxic Waste" container.[4][5]

  • These containers are typically color-coded (e.g., yellow or purple) for easy identification.[4]

5. PPE Disposal:

  • Contaminated gloves, gowns, and other disposable PPE should be carefully removed to avoid self-contamination.

  • Dispose of all contaminated PPE in the designated "Cytotoxic Waste" container.[1]

6. Decontamination of Work Surfaces:

  • All surfaces and equipment that may have come into contact with this compound must be decontaminated.

  • Use a suitable decontamination solution, such as a high-pH solution or a commercially available cytotoxic agent decontamination product.

  • All cleaning materials (e.g., wipes, absorbent pads) must be disposed of as cytotoxic waste.[4]

7. Final Disposal:

  • All sealed and labeled cytotoxic waste containers must be collected and disposed of by a licensed hazardous waste management service.[6]

  • Follow your institution's specific procedures for scheduling a hazardous waste pickup.

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical flow of the this compound waste disposal process.

KijimicinDisposalWorkflow cluster_preparation Preparation cluster_waste_generation Waste Generation & Segregation cluster_disposal_pathways Disposal Pathways cluster_containment Containment cluster_final_disposal Final Disposal A Don Appropriate PPE C This compound Experimentation A->C B Prepare Designated Waste Containers D Segregate Waste Streams B->D C->D K Decontaminate Work Area C->K E Sharps Waste D->E Sharps F Liquid Waste D->F Liquids G Solid Waste & PPE D->G Solids/PPE H Puncture-Resistant Sharps Container E->H I Sealed Liquid Waste Container F->I J Leak-Proof Solid Waste Bag/Bin G->J L Store Waste in Designated Area H->L I->L J->L M Arrange for Licensed Hazardous Waste Pickup L->M

This compound Disposal Workflow

By adhering to these procedures, researchers and laboratory personnel can effectively manage the risks associated with this compound, ensuring a safe working environment and responsible environmental stewardship. Always consult your institution's specific safety protocols and guidelines in conjunction with this information.

References

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